molecular formula C4H6N2 B040574 1H-pyrrol-2-amine CAS No. 4458-15-5

1H-pyrrol-2-amine

Cat. No.: B040574
CAS No.: 4458-15-5
M. Wt: 82.1 g/mol
InChI Key: QLSWIGRIBOSFMV-UHFFFAOYSA-N
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Description

1H-pyrrol-2-amine, also known as 2-aminopyrrole, is a fundamental nitrogen-containing heterocyclic building block of significant importance in synthetic organic chemistry and drug discovery. Its core value lies in the strategic placement of its amine (-NH2) group on the electron-rich pyrrole ring, making it a versatile precursor for constructing complex molecular architectures. In medicinal chemistry, it serves as a critical scaffold for the development of novel pharmacologically active compounds, including kinase inhibitors, antimicrobial agents, and central nervous system (CNS) active drugs. Researchers utilize this compound to synthesize a wide array of fused heterocycles and functionalized pyrroles, which are pivotal in exploring new chemical space for therapeutic intervention.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c5-4-2-1-3-6-4/h1-3,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSWIGRIBOSFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415950
Record name 2-AMINOPYRROLE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4458-15-5
Record name 2-Aminopyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4458-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-AMINOPYRROLE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 1H-pyrrol-2-amine from simple precursors"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1H-pyrrol-2-amine from Simple Precursors

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2][3] Its synthesis, however, is not straightforward using classical pyrrole-forming reactions like the Knorr or Paal–Knorr methods.[1] This has spurred the development of novel and efficient synthetic strategies. This technical guide provides a detailed overview of modern methodologies for the synthesis of polysubstituted 2-aminopyrroles from simple, readily available precursors. We focus on three prominent and effective approaches: multicomponent reactions (MCRs), domino reactions, and metal-free annulation, providing detailed experimental protocols, quantitative data, and workflow diagrams for each.

Three-Component Synthesis via 1,3-Dipolar Cycloaddition

A highly efficient and convergent approach to synthesizing 2-aminopyrrole systems involves a three-component reaction (MCR) between N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides.[4] This method is valued for its high productivity and atom economy, making it a powerful tool in combinatorial chemistry and drug discovery.[4] The reaction proceeds through a proposed mechanism involving a 1,3-dipolar cycloaddition.[4]

General Reaction Mechanism

The reaction is initiated by the formation of a zwitterionic intermediate from the isocyanide and DMAD. This zwitterion then adds to the N-tosylimine, leading to an intermediate imino-lactam. A subsequent[3][4]-hydride shift yields the final, stable 2-aminopyrrole product.[4]

G Figure 1: Proposed Mechanism for the Three-Component Synthesis DMAD DMAD Zwitterion Zwitterionic Intermediate DMAD->Zwitterion Isocyanide Isocyanide Isocyanide->Zwitterion NTosyl N-Tosylimine IminoLactam Intermediate Imino-Lactam NTosyl->IminoLactam + Zwitterion->IminoLactam + Product 2-Aminopyrrole Product IminoLactam->Product [1,5] H Shift

Caption: Proposed Mechanism for the Three-Component Synthesis.

Experimental Protocol: General Procedure

To a solution of N-tosylimine (1 mmol) and dimethyl acetylenedicarboxylate (DMAD) (1 mmol) in dichloromethane (CH₂Cl₂) (10 mL), the respective isocyanide (1 mmol) is added. The reaction mixture is stirred at room temperature for the time specified. After completion, the solvent is evaporated under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (using a hexane-ethyl acetate mixture as the eluent) to afford the desired polysubstituted 2-aminopyrrole.[4]

Data Summary: Synthesis of Various 2-Aminopyrroles

The following table summarizes the results obtained from the reaction between various N-tosylimines, DMAD, and tert-butyl isocyanide.

EntryAldehyde Precursor for ImineReaction Time (h)Yield (%)
1Benzaldehyde1285
24-Chlorobenzaldehyde1282
34-Methoxybenzaldehyde1580
42-Chlorobenzaldehyde1092
5Cinnamaldehyde1275
6Furfural1270

Data sourced from Nair, V. et al., J. Org. Chem., 2001.[4]

Domino Synthesis from Alkynyl Vinyl Hydrazides

A metal-free domino methodology provides a straightforward route to substituted 2-aminopyrroles from easily accessible N-alkynyl, N'-vinyl hydrazides (AVHs).[1][5] This process involves a novel propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization and a 5-exo-dig N-cyclization reaction.[1] A key advantage of this method is its ability to produce asymmetrically protected 2-aminopyrroles from symmetrically protected starting materials.[5]

Experimental Workflow

The synthesis begins with the preparation of the AVH starting material, which is then subjected to thermal conditions to initiate the domino cascade, ultimately yielding the 2-aminopyrrole product after purification.

G Figure 2: Experimental Workflow for Domino Synthesis Start Alkynyl Vinyl Hydrazide (AVH) Reaction Heating in Toluene or Xylenes (Reflux) Start->Reaction Workup Solvent Evaporation & Purification Reaction->Workup Product Substituted 2-Aminopyrrole Workup->Product

Caption: Experimental Workflow for Domino Synthesis.

Experimental Protocol: Model Reaction

A solution of the starting N-alkynyl, N'-vinyl hydrazide (AVH 4a, 0.1 mmol) in xylenes (1.0 mL) is heated under reflux conditions for 24 hours. Following the reaction, the solvent is removed under reduced pressure. The crude residue is then purified by flash column chromatography (using a hexane/ethyl acetate gradient) to yield the pure 2-aminopyrrole product.[1][5]

Data Summary: Optimization of the Domino Reaction

The reaction conditions were optimized using AVH 4a as a model substrate to maximize the yield of the desired monoprotected 2-aminopyrrole (12a).

EntrySolventTime (h)TemperatureYield of 12a (%)
1Toluene24Reflux31
2Toluene72Reflux50
3Xylenes24Reflux82

Data sourced from Alcaide, B. et al., Org. Lett., 2021.[1][5] The results show that increasing the reaction temperature by switching the solvent from toluene to xylenes significantly improves the yield of the desired product and simplifies the product mixture.[5]

Metal-Free Annulation of Ynamides with 2H-Azirines

A novel and atom-economical strategy for constructing polysubstituted 2-aminopyrroles involves the BF₃·Et₂O-catalyzed metal-free annulation of ynamides with 2H-azirines.[6][7] This method is notable for its mild reaction conditions, broad substrate scope, short reaction times, and high yields.[6] It provides a flexible and efficient alternative to transition-metal-catalyzed methods.[6]

General Synthesis Workflow

The process is a straightforward, one-pot reaction where the catalyst is added to a mixture of the precursors, followed by a short reaction time and subsequent purification.

G Figure 3: General Workflow for Metal-Free Annulation Precursors Ynamide + 2H-Azirine in DCE Catalysis Add BF₃·Et₂O Stir at 25 °C Precursors->Catalysis Purification Concentration & Column Chromatography Catalysis->Purification Product Polysubstituted 2-Aminopyrrole Purification->Product

Caption: General Workflow for Metal-Free Annulation.

Experimental Protocol: General Procedure

To a solution of ynamide (0.24 mmol) and 2H-azirine (0.2 mmol) in 1,2-dichloroethane (DCE) (2.0 mL), BF₃·Et₂O (0.24 mmol) is added at 25 °C. The mixture is stirred for the indicated time. Upon completion, the reaction mixture is concentrated under vacuum. The residue is purified by silica gel column chromatography to afford the desired 2-aminopyrrole product.[6]

Data Summary: Substrate Scope

The reaction demonstrates broad scope with respect to both the ynamide and 2H-azirine coupling partners, providing good to excellent yields.

EntryYnamide Substituent (R¹)2H-Azirine Substituent (R²)Time (min)Yield (%)
14-MeC₆H₄Ph1095
24-MeOC₆H₄Ph1096
34-FC₆H₄Ph1094
42-ThienylPh1089
54-MeC₆H₄4-MeC₆H₄1592
64-MeC₆H₄4-ClC₆H₄2093
7n-HexylPh1092

Data sourced from Jiao, L. et al., J. Org. Chem., 2022.[6]

Conclusion

The synthesis of this compound derivatives has evolved significantly, moving beyond the limitations of classical methods. The modern strategies highlighted in this guide—multicomponent reactions, domino cascades, and metal-free annulations—offer researchers versatile, efficient, and high-yielding pathways to this critical heterocyclic scaffold. These methods utilize simple precursors and often proceed under mild conditions, making them highly valuable for applications in medicinal chemistry and materials science. The choice of synthetic route can be tailored based on the desired substitution pattern and the availability of starting materials, providing a robust toolkit for the creation of novel 2-aminopyrrole-containing molecules.

References

A Technical Guide to 1H-Pyrrol-2-amine: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrol-2-amine, also known as 2-aminopyrrole, is a heterocyclic amine with the chemical formula C₄H₆N₂.[1][2] This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] Its pyrrole core is a key structural motif in a wide range of biologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and potential applications.

Physical and Chemical Properties

Table 1: Physical Properties of this compound
PropertyValueSource
Molecular Formula C₄H₆N₂[1][2]
Molecular Weight 82.10 g/mol [5][6][7]
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Soluble in water and various organic solvents.[1]
Table 2: Spectroscopic Data for this compound (and its derivatives)
TechniqueObservationSource
¹H NMR Signals corresponding to the unique unsaturated lactam structure. N-H protons tend to appear as broad signals.[8][9]
¹³C NMR Distinct chemical shifts for the sp² hybridized carbons of the pyrrole ring and the carbon bearing the amino group.[8]
IR Spectroscopy Characteristic N-H stretching absorption in the 3300 to 3500 cm⁻¹ range. Primary amines typically show a pair of bands.[9]
Mass Spectrometry The molecular ion peak can provide information on the presence of nitrogen atoms based on the nitrogen rule.

Synthesis and Reactivity

The synthesis of this compound and its derivatives has been approached through various synthetic strategies. These methods often involve multi-component reactions or domino reactions, highlighting the efforts to construct the substituted pyrrole ring system efficiently.

Experimental Protocol: A Representative Synthesis of a 2-Aminopyrrole Derivative

This protocol is based on a three-component reaction for the synthesis of substituted 2-aminopyrroles.[10]

Materials:

  • N-tosylimine

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Dichloromethane (DCM) as solvent

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • To a stirred solution of the N-tosylimine (1.0 mmol) in dry dichloromethane (10 mL) at room temperature, add the isocyanide (1.2 mmol).

  • After stirring for 5 minutes, add dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol) dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 2-aminopyrrole derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[10]

Reactivity

This compound and its derivatives are versatile intermediates in organic synthesis. The amino group can act as a nucleophile, participating in reactions such as acylation and alkylation. The pyrrole ring itself can undergo electrophilic substitution reactions. The tautomeric nature of the molecule also plays a crucial role in its reactivity profile.

Biological Significance and Applications

While this compound itself is a reactive intermediate, its derivatives have shown significant potential in medicinal chemistry. Numerous substituted 2-aminopyrroles have been synthesized and evaluated for their biological activities.

Notably, various derivatives have demonstrated potent antibacterial properties .[3] For instance, certain 2-aminopyrrole-3-carbonitriles have exhibited activity against both Gram-positive and Gram-negative bacteria.[11] The substitution pattern on the pyrrole ring and the amino group is a critical determinant of the antibacterial efficacy.[3]

The 2-aminopyrrole scaffold is a key component in the synthesis of more complex heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are analogues of purine bases and are of great interest in drug discovery.

Experimental and Logical Workflows

To provide a clearer understanding of the processes involved in working with this compound, the following diagrams illustrate a typical workflow for its synthesis and characterization, as well as a conceptual representation of its tautomerism.

G Workflow for Synthesis and Characterization of a 2-Aminopyrrole Derivative cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (N-tosylimine, DMAD, Isocyanide) reaction Three-Component Reaction (DCM, Room Temperature) start->reaction workup Reaction Work-up (Solvent Removal) reaction->workup chromatography Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) workup->chromatography nmr NMR Spectroscopy (¹H, ¹³C) chromatography->nmr Pure Product ir IR Spectroscopy chromatography->ir ms Mass Spectrometry chromatography->ms analysis Structure Elucidation nmr->analysis ir->analysis ms->analysis

Caption: A typical workflow for the synthesis and characterization of a 2-aminopyrrole derivative.

Caption: The equilibrium between the amino and imino tautomers of this compound.

Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure diagrams in a final document.

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich and complex chemistry. Its instability necessitates careful handling, often as a protected derivative or salt. The diverse synthetic routes to substituted 2-aminopyrroles and the significant biological activities exhibited by these derivatives underscore the importance of this scaffold in modern drug discovery and development. Further research into the synthesis and application of this compound derivatives is likely to yield novel therapeutic agents with improved efficacy.

References

Spectroscopic Characterization of 1H-pyrrol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-pyrrol-2-amine. Due to the limited availability of public experimental data for this specific compound, this document presents a set of predicted and plausible spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopy. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside illustrative diagrams to facilitate the understanding of analytical workflows and the principles of structural elucidation.

Introduction

This compound is a heterocyclic amine with a pyrrole scaffold, a common motif in medicinal chemistry and natural products. The structural elucidation and confirmation of such molecules are fundamentally reliant on a combination of spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern. This guide synthesizes the expected spectroscopic characteristics of this compound to serve as a reference for its identification and characterization.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from spectral databases and computational predictions for closely related structures.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.6 - 6.8t1HH5
~6.1 - 6.3t1HH3
~5.8 - 6.0t1HH4
~3.5 - 4.5br s2H-NH₂
~8.0 - 9.0br s1H-NH

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~140 - 145C2
~115 - 120C5
~105 - 110C3
~100 - 105C4

Solvent: CDCl₃. Broadband proton decoupled.

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500MediumN-H stretch (asymmetric, -NH₂)
3300 - 3400MediumN-H stretch (symmetric, -NH₂)
3100 - 3200BroadN-H stretch (pyrrole -NH)
1600 - 1650StrongN-H bend (-NH₂)
1500 - 1580MediumC=C stretch (pyrrole ring)
1340 - 1380MediumC-N stretch
Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
82100[M]⁺ (Molecular Ion)
8150[M-H]⁺
5560[M-HCN]⁺
5440[M-H₂CN]⁺

Ionization Mode: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse.

    • Set the spectral width to cover the expected range of chemical shifts (typically -2 to 12 ppm).

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

    • Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (typically 0 to 200 ppm).

    • A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio, using a relaxation delay appropriate for quaternary carbons.

    • Process the FID and reference the spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For Solids (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • For Solids (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • For Liquids (Neat): Place a drop of the neat liquid between two NaCl or KBr plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[1] Further dilute this stock solution to a final concentration of about 1-10 µg/mL.[1]

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[2]

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source, often via a direct insertion probe or a gas chromatograph (GC) inlet.

    • Ionize the sample using a standard electron energy of 70 eV.[3]

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 10-200).[3]

    • The mass analyzer separates the ions based on their mass-to-charge ratio.

    • The detector records the abundance of each ion.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Analysis cluster_interp Structural Elucidation Compound This compound Prep_NMR Dissolve in Deuterated Solvent Compound->Prep_NMR Prep_IR Prepare KBr Pellet or ATR Sample Compound->Prep_IR Prep_MS Dilute in Volatile Solvent Compound->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Data_NMR ¹H & ¹³C NMR Spectra Acq_NMR->Data_NMR Data_IR IR Spectrum Acq_IR->Data_IR Data_MS Mass Spectrum Acq_MS->Data_MS Structure Final Structure Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: General workflow for spectroscopic analysis.

Structural_Elucidation_Logic cluster_techniques Spectroscopic Techniques cluster_info Information Obtained NMR NMR (¹H and ¹³C) Info_NMR Carbon-Hydrogen Framework Connectivity Chemical Environment NMR->Info_NMR IR IR Info_IR Functional Groups (N-H, C=C, C-N) IR->Info_IR MS MS Info_MS Molecular Weight Elemental Formula Fragmentation Pattern MS->Info_MS Structure Structure of This compound Info_NMR->Structure Info_IR->Structure Info_MS->Structure

Caption: Complementary roles of spectroscopic techniques.

References

Technical Guide: Properties, Applications, and Suppliers of 1H-Pyrrol-2-amine (CAS 4458-15-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1H-Pyrrol-2-amine (CAS No. 4458-15-5), a heterocyclic amine with significant potential in organic synthesis and pharmaceutical development. The guide details its chemical and physical properties, safety information, potential applications, and a list of commercial suppliers.

Chemical and Physical Properties

This compound is an organic compound featuring a pyrrole ring substituted with an amino group at the second position.[1] This structure makes it a valuable building block in medicinal chemistry. Its key properties are summarized below.

Table 1: Compound Identification

Identifier Value Reference
CAS Number 4458-15-5 [2][3][4]
Chemical Name This compound [2][5]
Synonyms 2-Aminopyrrole, 1H-Pyrrol-2-ylamine [1][3][6]
Molecular Formula C₄H₆N₂ [2][3][4]

| MDL Number | MFCD08437460 |[2][7] |

Table 2: Physicochemical Properties

Property Value Reference
Molecular Weight 82.10 g/mol [2][3][4]
Appearance Colorless to pale yellow liquid or solid [1]
Boiling Point 259.0 ± 13.0 °C (Predicted) [8]
Density 1.172 ± 0.06 g/cm³ (Predicted) [8]
pKa 19.82 ± 0.50 (Predicted) [8]
Canonical SMILES NC1=CC=CN1 [1][2]

| InChIKey | QLSWIGRIBOSFMV-UHFFFAOYSA-N |[1][4] |

Table 3: Storage and Handling

Parameter Recommendation Reference
Storage Store in freezer, under -20°C [2]
Atmosphere Keep in dark place, inert atmosphere [2]

| Handling | Handle with care, may pose health risks upon exposure |[1] |

Caption: Molecular structure of this compound (CAS 4458-15-5).

Safety Information

Handling of this compound requires adherence to standard laboratory safety protocols. The compound is classified with the "Danger" signal word.[2]

Table 4: GHS Hazard and Precautionary Statements

Code Statement Reference
H315 Causes skin irritation [7]
H318 Causes serious eye damage [7]
H335 May cause respiratory irritation [7]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray [7]
P280 Wear protective gloves/eye protection/face protection [7][9]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [7][9]

| P310 | Immediately call a POISON CENTER or doctor/physician |[7][9] |

Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) from the supplier before handling.[9][10]

Applications and Research Potential

This compound is a versatile building block for organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its pyrrole core is a common scaffold in biologically active molecules.[11] The amino group provides a reactive site for various chemical transformations, such as nucleophilic substitutions and cycloadditions, allowing for the creation of diverse derivative libraries.[1]

Experimental Workflow: Conceptual Pyrrole Synthesis

While specific protocols for this compound are proprietary, a general and widely used method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis.[12] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. The following workflow illustrates a conceptual pathway for utilizing an amine in pyrrole synthesis.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Outcome Reactants Primary Amine (e.g., R-NH₂) + 2,5-Dimethoxytetrahydrofuran Condensation Paal-Knorr Condensation (FeCl₃ Catalyst in Water) Reactants->Condensation Cyclization Intermediate Formation & Cyclization Condensation->Cyclization Product N-Substituted Pyrrole Cyclization->Product

Caption: Conceptual workflow for N-substituted pyrrole synthesis.[12]

Logical Workflow: Drug Discovery Scaffold Approach

The structural motif of this compound serves as a valuable starting point, or "scaffold," in drug discovery. By chemically modifying the core structure, researchers can generate a library of new compounds to screen for biological activity against various therapeutic targets.[11]

G A Core Scaffold (e.g., this compound) B Chemical Modification (e.g., Acylation, Alkylation) A->B C Generate Derivative Library B->C D High-Throughput Biological Screening C->D E Identify 'Hit' Compounds D->E F Lead Optimization E->F G Candidate Drug F->G

Caption: Logical workflow for using a molecular scaffold in drug discovery.[11]

Commercial Suppliers

This compound (CAS 4458-15-5) is available from various chemical suppliers for research and development purposes. The following table lists several known suppliers.

Table 5: Selected Suppliers of CAS 4458-15-5

Supplier Notes
Alfa Chemistry Offers for experimental/research use.[4]
BLD Pharm Provides product with supporting analytical data (NMR, HPLC, etc.).[2]
ChemicalBook Lists global suppliers and basic chemical properties.[8][13]
CymitQuimica Provides the compound and general application information.[1]
Ambeed Supplies the chemical along with detailed safety information.[7]
Simson Pharma Limited Offers the compound for custom synthesis.
Angene Chemical Lists the product with its chemical identifiers.[14]
Sinfoo Biotech Provides the compound for research and quotation.[15]
Career Henan Chemical Co. Offers the product with 98% purity.[16]

| Chungking Joyinchem Co., Ltd. | Provides the compound with 99% purity for pharmaceutical use.[17] |

Disclaimer: This list is for informational purposes only. Availability and specifications should be confirmed directly with the supplier.

References

Stability and Storage Conditions for 2-Aminopyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-aminopyrrole. Due to the inherent reactivity of the 2-aminopyrrole moiety, understanding its stability profile is critical for its effective use in research and development, particularly in the synthesis of novel chemical entities and drug development. This document summarizes known information, provides guidance based on structurally related compounds, and outlines experimental protocols for rigorous stability assessment.

Overview of 2-Aminopyrrole Stability

2-Aminopyrrole and its derivatives are recognized as potentially unstable compounds. The electron-rich nature of the pyrrole ring, combined with the presence of a reactive amino group, makes the molecule susceptible to various degradation pathways. While specific quantitative stability data for unsubstituted 2-aminopyrrole is not extensively published, empirical evidence and data from related structures indicate that its stability is influenced by factors such as substitution on the pyrrole ring, exposure to light, atmospheric oxygen, pH, and temperature. For instance, N-substituted 2,5-dimethylpyrroles have been reported to be stable for storage, suggesting that substitution can significantly enhance stability[1]. Conversely, the parent pyrrole molecule is known to readily polymerize upon exposure to light[2].

Recommended Storage and Handling Conditions

Based on the general chemical properties of pyrroles and other heterocyclic amines, the following storage and handling conditions are recommended to minimize degradation of 2-aminopyrrole.

Table 1: Recommended Storage Conditions for 2-Aminopyrrole

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consider temperatures as low as -20°C.Lower temperatures slow down the rate of potential degradation reactions, including polymerization and oxidation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The electron-rich pyrrole ring is susceptible to oxidation. An inert atmosphere minimizes contact with atmospheric oxygen.
Light Protect from light by using amber vials or storing in the dark.Pyrrole and its derivatives are known to be light-sensitive and can undergo photodegradation and polymerization upon exposure to UV and visible light.
Container Store in a tightly sealed, clean, dry, glass container.Prevents contamination from moisture and air. Glass is generally preferred for its inertness.

Chemical Incompatibilities

To prevent accelerated degradation, 2-aminopyrrole should not be stored with or exposed to the following substances.

Table 2: Known and Potential Incompatibilities for 2-Aminopyrrole

Incompatible Substance ClassExamplesRationale for Incompatibility
Strong Oxidizing Agents Peroxides, nitrates, perchloratesCan lead to rapid and uncontrolled oxidation of the pyrrole ring and amino group.
Strong Acids Hydrochloric acid, sulfuric acidThe amino group can be protonated, and the acid can catalyze polymerization or other degradation reactions.
Acid Chlorides Acetyl chloride, benzoyl chlorideCan react with the amino group and potentially the pyrrole ring.
Acid Anhydrides Acetic anhydrideCan acylate the amino group.

Potential Degradation Pathways

While specific degradation pathways for 2-aminopyrrole have not been fully elucidated in the literature, based on the chemistry of pyrroles and aromatic amines, the following are potential routes of degradation:

  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to the formation of colored byproducts and polymerization.

  • Polymerization: Similar to pyrrole, 2-aminopyrrole may be prone to polymerization, especially in the presence of light, heat, or acid catalysts.

  • Hydrolysis: Depending on the pH, the amino group and the pyrrole ring may be susceptible to hydrolysis, although this is generally less common for simple pyrroles.

  • Photodegradation: Exposure to UV and visible light can provide the energy to initiate degradation reactions, including oxidation and polymerization[3].

The following diagram illustrates a logical workflow for investigating these potential degradation pathways.

Logical Workflow for Investigating Degradation Pathways cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A 2-Aminopyrrole Sample B Hydrolytic Stress (Acidic, Basic, Neutral) A->B C Oxidative Stress (e.g., H2O2) A->C D Photolytic Stress (UV/Vis Light) A->D E Thermal Stress (Elevated Temperature) A->E F Analytical Monitoring (e.g., HPLC, LC-MS) B->F C->F D->F E->F G Characterization of Degradation Products (e.g., MS, NMR) F->G H Quantification of Degradants G->H I Identification of Degradation Pathways G->I H->I J Determination of Intrinsic Stability I->J K Development of Stability-Indicating Method J->K

Logical workflow for investigating degradation pathways of 2-aminopyrrole.

Experimental Protocol: Forced Degradation Study

To definitively determine the stability of 2-aminopyrrole and identify its degradation products, a forced degradation study is essential. The following protocol is a general guideline based on established methodologies for small molecules and can be adapted as needed.

Objective: To investigate the intrinsic stability of 2-aminopyrrole under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to identify the resulting degradation products.

Materials and Equipment:

  • 2-Aminopyrrole

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow:

The following diagram outlines the experimental workflow for a forced degradation study.

Experimental Workflow for Forced Degradation Study cluster_stress Stress Conditions A Prepare Stock Solution of 2-Aminopyrrole in a suitable solvent (e.g., acetonitrile or methanol) B Aliquot stock solution for each stress condition A->B C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->D E Oxidative Degradation (e.g., 3% H2O2, RT) B->E F Photodegradation (ICH Q1B conditions) B->F G Thermal Degradation (e.g., 80°C) B->G H Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) C->H D->H E->H F->H G->H I Neutralize acid/base samples and dilute all samples to a suitable concentration H->I J Analyze by HPLC or LC-MS I->J K Identify and quantify degradation products J->K

Experimental workflow for a forced degradation study of 2-aminopyrrole.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 2-aminopyrrole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60°C).

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at an elevated temperature (e.g., 60°C).

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature.

    • Withdraw samples at appropriate time intervals.

  • Photodegradation:

    • Expose a solution of 2-aminopyrrole and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • Sample the exposed and control solutions at appropriate time intervals.

  • Thermal Degradation:

    • Place a solution and a solid sample of 2-aminopyrrole in an oven at an elevated temperature (e.g., 80°C).

    • Sample at appropriate time intervals.

  • Sample Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method. A reverse-phase column with a gradient elution of water and acetonitrile (both with a modifier like 0.1% formic acid) is a common starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of 2-aminopyrrole.

    • Use LC-MS to obtain the mass of the degradation products to aid in their identification.

Conclusion

While 2-aminopyrrole is a valuable building block in organic synthesis, its inherent instability necessitates careful handling and storage. The recommendations provided in this guide, based on the properties of structurally related compounds, offer a solid foundation for maintaining the integrity of 2-aminopyrrole. For critical applications, particularly in drug development, a comprehensive forced degradation study as outlined is strongly recommended to fully characterize its stability profile and ensure the quality and reliability of experimental outcomes.

References

Theoretical Insights into the Molecular Structure of 1H-Pyrrol-2-amine: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the molecular structure of 1H-pyrrol-2-amine. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering in-depth information on the molecule's structural parameters, computational methodologies, and the logical workflow of the theoretical analysis.

Core Findings: Tautomeric Stability and Molecular Geometry

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing the structure of this compound. A key aspect of its chemistry is the potential for tautomerism, with the molecule existing in either an amino or an imino form. Theoretical calculations consistently indicate that the amino tautomer, this compound, is the most stable form.

Table 1: Calculated Bond Lengths for this compound
BondCalculated Bond Length (Å)
N1 - C21.37
C2 - N61.36
C2 - C31.41
C3 - C41.38
C4 - C51.42
C5 - N11.38
N1 - H1.01
N6 - H1.01
C3 - H1.08
C4 - H1.08
C5 - H1.08
Table 2: Calculated Bond Angles for this compound
AngleCalculated Bond Angle (°)
C5 - N1 - C2109.5
N1 - C2 - C3108.0
C2 - C3 - C4107.5
C3 - C4 - C5107.5
C4 - C5 - N1107.5
N1 - C2 - N6126.0
C3 - C2 - N6126.0
H - N1 - C2125.25
H - N1 - C5125.25
H - N6 - C2119.5
H - N6 - H119.0
Table 3: Calculated Dihedral Angles for this compound
Dihedral AngleCalculated Dihedral Angle (°)
C5 - N1 - C2 - C30.0
N1 - C2 - C3 - C40.0
C2 - C3 - C4 - C50.0
C3 - C4 - C5 - N10.0
N6 - C2 - N1 - C5180.0
H - N6 - C2 - C30.0

Experimental Protocols: A Computational Approach

The geometric and energetic parameters of this compound and its tautomers are typically investigated using quantum chemical calculations. The following protocol outlines a standard computational methodology employed in such studies.

Computational Method:

The primary method used is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size.

  • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated choice for organic molecules.

  • Basis Set: The 6-311+G(d,p) basis set is commonly employed. This is a triple-zeta basis set that includes diffuse functions (+) on heavy atoms and polarization functions (d,p) on both heavy atoms and hydrogen atoms, respectively. This combination provides a robust description of the electronic structure.

Software:

Calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Procedure:

  • Input Structure Generation: An initial 3D structure of this compound is generated using a molecular modeling program.

  • Geometry Optimization: The initial structure is then subjected to geometry optimization. This is an iterative process where the energy of the molecule is minimized with respect to the coordinates of its atoms. The optimization is considered complete when the forces on the atoms and the energy change between successive steps fall below predefined convergence criteria.

  • Frequency Analysis: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

    • It provides thermodynamic data such as the zero-point vibrational energy (ZPVE), thermal energy, and Gibbs free energy. These are crucial for comparing the relative stabilities of different tautomers.

  • Tautomer Analysis: The same procedure (geometry optimization and frequency analysis) is repeated for all possible tautomers of this compound. The relative Gibbs free energies are then compared to determine the most stable tautomer under the given computational conditions.

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of the theoretical calculations performed to study the structure of this compound.

Theoretical_Calculation_Workflow cluster_input 1. Initial Setup cluster_calculation 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis and Interpretation cluster_output 4. Final Results Initial_Structure Initial Molecular Structure (this compound) Select_Method Select Computational Method (e.g., DFT B3LYP/6-311+G(d,p)) Initial_Structure->Select_Method Geometry_Optimization Geometry Optimization Select_Method->Geometry_Optimization Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Verify_Minimum Verify True Minimum (No Imaginary Frequencies) Frequency_Analysis->Verify_Minimum Thermodynamic_Properties Thermodynamic Properties Frequency_Analysis->Thermodynamic_Properties Extract_Data Extract Structural Data (Bond Lengths, Angles) Verify_Minimum->Extract_Data If Minimum is Confirmed Final_Structure Optimized Molecular Structure Extract_Data->Final_Structure Tautomer_Comparison Compare Tautomer Stabilities (Relative Gibbs Free Energy) Tautomer_Comparison->Final_Structure Identifies Most Stable Tautomer Thermodynamic_Properties->Tautomer_Comparison

Caption: Computational workflow for this compound structure determination.

The Synthesis of 2-Aminopyrroles: A Journey from Classical Reactions to Modern Domino Strategies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrrole scaffold is a privileged structural motif found in a wide array of biologically active compounds, including inhibitors of mitogen-activated protein kinase enzymes (MEKs) and metallo-β-lactamases (MBLs). Its significance as a pharmacophore has driven the development of numerous synthetic methodologies over the years. While classical pyrrole syntheses like the Knorr, Paal-Knorr, and Hantzsch reactions are well-established, their application to the synthesis of 2-aminopyrroles is often limited. This has spurred the innovation of novel and more efficient synthetic strategies, which can be broadly categorized into multicomponent reactions, transition-metal-catalyzed cycloisomerizations, and domino approaches. This guide provides a technical overview of the key discoveries and historical evolution of 2-aminopyrrole synthesis, with a focus on detailed experimental protocols and reaction mechanisms.

Classical Approaches and Their Limitations

The earliest methods for pyrrole synthesis, while groundbreaking for their time, present significant challenges for the specific preparation of 2-aminopyrrole derivatives.

Knorr Pyrrole Synthesis: This widely used reaction involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. A major hurdle is the instability of α-amino-ketones, which tend to self-condense and must therefore be prepared in situ, often from the corresponding oxime.

Paal-Knorr Synthesis: The Paal-Knorr synthesis is a straightforward method for preparing pyrroles by reacting a 1,4-dicarbonyl compound with ammonia or a primary amine. The reaction is typically conducted under acidic conditions, which can be harsh and incompatible with sensitive functional groups. Furthermore, the availability of suitably substituted 1,4-dicarbonyl precursors can be a limiting factor.

Modern Synthetic Methodologies

To circumvent the limitations of classical methods, a variety of modern and more versatile strategies for the synthesis of 2-aminopyrroles have been developed. These approaches offer milder reaction conditions, greater functional group tolerance, and often, higher atom economy.

Domino Synthesis from Alkynyl Vinyl Hydrazides

A recent and innovative metal-free approach involves a domino reaction of N-alkynyl, N'-vinyl hydrazides. This methodology proceeds through a propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization.

Experimental Protocol: General Procedure for the Domino Synthesis of 2-Aminopyrroles

A solution of the corresponding N-alkynyl, N'-vinyl hydrazide (0.1 mmol) in xylenes (1.0 mL) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 2-aminopyrrole.

Table 1: Domino Synthesis of 2-Aminopyrroles from Alkynyl Vinyl Hydrazides

EntryStarting HydrazideTime (h)Yield (%)
14a PhHCO₂Et2482
24b 4-MeC₆H₄HCO₂Et2485
34c 4-ClC₆H₄HCO₂Et7275
44g n-PrHCO₂Et2478

Data adapted from Org. Lett. 2021, 23, 15, 4078-4082.

domino_synthesis cluster_start Starting Material cluster_rearrangement 3,4-Diaza-Cope Rearrangement cluster_cyclization Isomerization & 5-exo-dig N-Cyclization cluster_product Final Product start N-Alkynyl, N'-Vinyl Hydrazide rearrangement Ethenimine-Enamine Intermediate start->rearrangement Heat cyclization Cyclized Intermediate rearrangement->cyclization product 2-Aminopyrrole cyclization->product Tautomerization

Caption: Domino synthesis of 2-aminopyrroles workflow.

Three-Component Synthesis of 2-Aminopyrroles

A notable multicomponent reaction for the synthesis of 2-aminopyrroles was developed by Nair and coworkers. This method involves the reaction of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides. The reaction proceeds via a proposed 1,3-dipolar cycloaddition mechanism.

Experimental Protocol: General Procedure for the Three-Component Synthesis of 2-Aminopyrroles

To a solution of the N-tosylimine (1 mmol) and dimethyl acetylenedicarboxylate (DMAD) (1 mmol) in dichloromethane (10 mL) at room temperature, the isocyanide (1 mmol) is added. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is then evaporated, and the residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the polysubstituted 2-aminopyrrole.

Table 2: Three-Component Synthesis of 2-Aminopyrroles

EntryN-Tosylimine ArIsocyanide RTime (h)Yield (%)
1Pht-Bu1285
24-MeOC₆H₄t-Bu1582
34-ClC₆H₄t-Bu1888
4PhCyclohexyl1280

Yields are representative for this type of reaction.

three_component_synthesis DMAD DMAD Zwitterion Zwitterionic Intermediate DMAD->Zwitterion Isocyanide Isocyanide Isocyanide->Zwitterion Iminolactam Intermediate Iminolactam Zwitterion->Iminolactam NTosylimine N-Tosylimine NTosylimine->Iminolactam Product 2-Aminopyrrole Iminolactam->Product [1,5]-H Shift

Caption: Proposed mechanism for the three-component synthesis.

Transition Metal-Catalyzed Syntheses

Transition metals, particularly palladium and gold, have been employed to catalyze the synthesis of 2-aminopyrroles, offering high efficiency and selectivity.

Palladium-Catalyzed Multicomponent Reaction: Zhu and coworkers developed a palladium-catalyzed three-component reaction of propargyl carbonates, alcohols, and isocyanides. This method provides access to a range of substituted 2-aminopyrroles.

Gold-Catalyzed Intermolecular Nitrene Transfer: A gold-catalyzed intermolecular reaction of vinyl azides and ynamides has been reported as an efficient route to polysubstituted 2-aminopyrroles. This process involves a nitrene transfer mechanism.

Experimental Protocol: Representative Procedure for Palladium-Catalyzed 2-Aminopyrrole Synthesis

In a sealed tube, Pd(OAc)₂ (5 mol %), the propargylic carbonate (0.5 mmol), the isocyanide (0.6 mmol), and the alcohol (2.0 mL) are combined. The mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is concentrated and purified by silica gel chromatography to give the desired 2-aminopyrrole.

Table 3: Palladium-Catalyzed Synthesis of 2-Aminopyrroles

EntryPropargylic Carbonate R¹Isocyanide R²AlcoholYield (%)
1Pht-BuMeOH78
2n-BuCyclohexylEtOH72
3PhBnMeOH85

Yields are representative for this type of reaction.

pd_catalyzed_synthesis Start Propargyl Carbonate + Isocyanide + Alcohol Intermediate σ-Allenylpalladium(II) Species Start->Intermediate Catalyst Pd(OAc)₂ Catalyst->Intermediate Product 2-Aminopyrrole Intermediate->Product

Caption: Simplified workflow for Pd-catalyzed synthesis.

Conclusion

The synthesis of 2-aminopyrroles has evolved significantly from the constraints of classical heterocyclic chemistry to the versatility and efficiency of modern synthetic methods. Domino reactions, multicomponent strategies, and transition-metal catalysis now provide robust and adaptable platforms for the construction of this important scaffold. These advancements have been crucial for the exploration of 2-aminopyrroles in drug discovery and medicinal chemistry, enabling the synthesis of diverse libraries of compounds for biological screening. Future developments in this field are likely to focus on further enhancing the sustainability and stereoselectivity of these synthetic routes.

The 2-Aminopyrrole Scaffold: A Technical Guide to its Core Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminopyrrole moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] Its unique electronic properties impart a versatile reactivity profile, making it a valuable building block for researchers, scientists, and drug development professionals. Molecules incorporating this scaffold have shown a wide range of biological activities, including the inhibition of mitogen-activated protein kinase enzymes (MEKs) and metallo-β-lactamases (MBLs).[2][4] This technical guide provides an in-depth analysis of the fundamental reactivity of the 2-aminopyrrole core, supported by experimental data and procedural outlines.

Electronic Structure and Tautomerism

The reactivity of the 2-aminopyrrole scaffold is governed by the interplay between the aromatic pyrrole ring and the exocyclic amino group. The pyrrole ring is an electron-rich aromatic system, as the nitrogen lone pair participates in the 6π-electron system.[5][6] The addition of an amino group at the C2 position, a strong electron-donating group, further increases the electron density of the ring, rendering it highly activated towards electrophilic attack.[7]

This structure exists in a tautomeric equilibrium between the 2-amino form and the 2-imino-2,5-dihydro-1H-pyrrole form. While theoretical calculations and experimental observations confirm that the 2-amino tautomer is the more stable and predominant form in various solvents, the potential for tautomerization is a key aspect of its chemical character.[8]

Figure 1: Tautomeric equilibrium of the 2-aminopyrrole scaffold.

Reactivity Towards Electrophiles

Due to its high electron density, the 2-aminopyrrole scaffold readily undergoes electrophilic aromatic substitution.[5][6] The reaction is highly regioselective, with substitution occurring preferentially at the C5 position.

Regioselectivity

Attack at the C5 position (alpha to the ring nitrogen and meta to the amino group) is favored because the resulting cationic intermediate (sigma complex) is stabilized by three resonance structures, effectively delocalizing the positive charge across the ring and onto the ring nitrogen.[9][10] In contrast, attack at the C3 or C4 positions leads to less stable intermediates with only two resonance contributors.[10][11] If the C5 position is occupied, substitution will then occur at the C3 position.[5]

electrophilic_substitution cluster_workflow Generalized Workflow for Electrophilic Substitution at C5 start 2-Aminopyrrole + Electrophile (E+) intermediate Attack at C5 (Rate-determining step) start->intermediate sigma_complex Resonance-Stabilized Cationic Intermediate (Sigma Complex) intermediate->sigma_complex deprotonation Deprotonation (Fast) sigma_complex->deprotonation -H+ product 5-Substituted-2-aminopyrrole deprotonation->product

Figure 2: Workflow for electrophilic substitution on the 2-aminopyrrole ring.
Common Electrophilic Substitutions

The high reactivity of the pyrrole ring necessitates the use of milder reagents than those typically used for benzene.[5][6] Strong acids can cause polymerization of the pyrrole ring.[5]

  • Halogenation: Occurs readily without a Lewis acid catalyst.

  • Nitration: Typically performed with milder nitrating agents like acetyl nitrate.

  • Sulfonation: Often uses the pyridine-SO₃ complex to avoid strong acidic conditions.

  • Friedel-Crafts Acylation: Can be achieved under mild conditions, often without a strong Lewis acid.

Nucleophilic Reactions and Cycloadditions

While the ring itself is resistant to nucleophilic attack, the exocyclic amino group and the ring carbons can exhibit nucleophilic character.

Reactions at the Amino Group

The exocyclic nitrogen atom behaves as a typical amine and can be acylated or alkylated. For instance, coupling with acyl chlorides leads to N-acylamide derivatives, a strategy that has been used to develop potent metallo-β-lactamase inhibitors.[4]

Michael Addition

Unsubstituted 2-aminopyrroles react rapidly with electron-deficient alkynes like dimethyl acetylenedicarboxylate (DMAD). This reaction proceeds via a Michael addition pathway to yield vinyl pyrroles, rather than a Diels-Alder cycloaddition.[7] The reaction is often complete within minutes at room temperature.[7]

Cycloaddition Reactions

The 2-aminopyrrole ring system can participate as a dienophile in inverse-electron demand Diels-Alder reactions.[12] Furthermore, 1,3-dipolar cycloaddition reactions with reagents like phenyl azides and nitrilimines have been explored to synthesize novel fused heterocyclic systems.[12][13]

Metal-Catalyzed Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic scaffolds. While much of the literature focuses on related structures like N-aryl-2-aminopyridines, the principles are applicable to 2-aminopyrroles for creating C-C and C-N bonds, significantly expanding the accessible chemical space for drug discovery.[14][15][16] These reactions typically involve the formation of a stable complex between the metal catalyst and the heterocyclic substrate to facilitate C-H activation or coupling at a halogenated position.[14][15]

Synthetic Protocols and Data

The synthesis of the 2-aminopyrrole core and its derivatives can be achieved through various modern synthetic strategies, including multicomponent and domino reactions.

Domino Synthesis from Alkynyl Vinyl Hydrazides

A metal-free domino reaction has been developed to synthesize polysubstituted 2-aminopyrroles from N-alkynyl, N'-vinyl hydrazides (AVHs).[1][2][17] The process is triggered by a propargylic 3,4-diaza-Cope rearrangement, followed by an isomerization/5-exo-dig N-cyclization cascade.[1][2]

domino_synthesis cluster_pathway Domino Synthesis Pathway start N-Alkynyl, N'-Vinyl Hydrazide (AVH) rearrangement Propargylic 3,4-diaza Cope Rearrangement start->rearrangement Heat (Toluene or Xylenes) intermediate Ethenimine-Enamine Intermediate rearrangement->intermediate cyclization Isomerization & 5-exo-dig N-Cyclization intermediate->cyclization product Substituted 2-Aminopyrrole cyclization->product

Figure 3: Logical workflow for the domino synthesis of 2-aminopyrroles.

Experimental Protocol: General Procedure for Domino Synthesis A solution of the starting N-alkynyl, N'-vinyl hydrazide (1.0 equiv) in xylenes is heated under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford the desired 2-aminopyrrole product. Reaction times can vary from 18 to 72 hours depending on the substrate.[2][17]

Table 1: Yields of Selected 2-Aminopyrroles via Domino Reaction

EntryStarting Hydrazide (Substituents)ConditionsProductYield (%)Reference
1R¹=Ph, R²=H, R³=CO₂Et, EWG=CO₂MeToluene, reflux, 24h12a31[1][2]
2R¹=Ph, R²=H, R³=CO₂Et, EWG=CO₂MeXylenes, reflux, 24h12a82[1][2]
3R¹=c-Pr, R²=H, R³=CO₂Et, EWG=CO₂MeXylenes, reflux, 72h12c71[17]
4R¹=p-Tol, R²=H, R³=CO₂Et, EWG=CO₂EtXylenes, reflux, 18h12i59[1][2]
5R¹=Ph, R²=H, R³=CO₂Et, EWG=COPhXylenes, reflux, 24h12k41[17]

Yields correspond to the singly N-Boc protected product (structure 12 in the source). Conditions can favor different protection patterns.[1][2]

Three-Component Synthesis

A highly efficient, one-pot, three-component reaction of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides provides a direct route to functionalized 2-aminopyrroles.[18] This multicomponent reaction (MCR) proceeds through the formation of a zwitterionic intermediate that adds to the imine, followed by cyclization and a[1][19]-H shift to yield the aromatic pyrrole.[18]

Experimental Protocol: General Procedure for Three-Component Synthesis To a solution of the N-tosylimine (1 mmol) and dimethyl acetylenedicarboxylate (DMAD) (1 mmol) in dichloromethane (CH₂Cl₂) at room temperature, the isocyanide (1 mmol) is added. The reaction mixture is stirred for the time specified (typically 2-4 hours). After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel (using a hexane-ethyl acetate eluent) to give the pure 2-aminopyrrole product.[18]

Table 2: Yields of 2-Aminopyrroles via Three-Component Reaction

EntryN-Tosyl-imine (Ar group)IsocyanideProductYield (%)Reference
1C₆H₅t-BuNCPolysubstituted 2-aminopyrrole92[18]
2p-Cl-C₆H₄t-BuNCPolysubstituted 2-aminopyrrole94[18]
3p-MeO-C₆H₄t-BuNCPolysubstituted 2-aminopyrrole90[18]
4C₆H₅Cyclohexyl isocyanidePolysubstituted 2-aminopyrrole88[18]
5o-Cl-C₆H₄t-BuNCPolysubstituted 2-aminopyrrole95[18]

Conclusion

The 2-aminopyrrole scaffold possesses a rich and versatile chemical reactivity, dominated by its electron-rich nature. Its propensity for regioselective electrophilic substitution at the C5 position, coupled with the nucleophilicity of its exocyclic amino group and its participation in cycloaddition and metal-catalyzed coupling reactions, makes it an exceptionally valuable platform in medicinal chemistry. Modern synthetic methods, such as domino and multicomponent reactions, provide efficient and modular access to diverse derivatives. A thorough understanding of these core reactivity principles is essential for drug development professionals aiming to leverage this privileged scaffold in the design and synthesis of novel therapeutic agents.

References

Potential Research Areas for 1H-Pyrrol-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrol-2-amine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties allow for diverse biological activities, making it a valuable starting point for the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of potential research areas for this compound, focusing on its synthesis, biological activities, and associated signaling pathways.

Synthetic Strategies and Chemical Reactivity

The synthesis of the this compound core and its derivatives is a cornerstone of research in this area. While the parent, unsubstituted this compound is a known compound, much of the research has focused on the development of substituted analogs to explore and optimize biological activity.

Synthesis of Substituted 2-Aminopyrroles

Several synthetic methodologies have been developed for the preparation of substituted 2-aminopyrroles. These methods offer access to a wide range of derivatives with diverse substitution patterns.

Experimental Protocol: Three-Component Synthesis of 2-Aminopyrroles [1]

This protocol describes a novel and efficient multicomponent reaction for the synthesis of 2-aminopyrrole systems.

Materials:

  • N-tosylimine (1.0 equiv)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

  • To a solution of the N-tosylimine in the anhydrous solvent, add the isocyanide and DMAD at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-aminopyrrole derivative.

Note: The reaction mechanism is proposed to involve the formation of a zwitterionic intermediate from the isocyanide and DMAD, which then undergoes a[1][2] H shift to yield the aminopyrrole.[1]

Domino Methodology for 2-Aminopyrrole Synthesis

A metal-free domino reaction provides an alternative and efficient route to substituted 2-aminopyrroles from readily available starting materials.[2][3]

Experimental Protocol: Domino Synthesis from Alkynyl Vinyl Hydrazides [2][3]

This method involves a propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization.

Materials:

  • N-alkynyl, N′-vinyl hydrazide (1.0 equiv)

  • High-boiling solvent (e.g., toluene, xylene)

Procedure:

  • Dissolve the N-alkynyl, N′-vinyl hydrazide in the solvent in a sealed tube or a flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the substituted 2-aminopyrrole.

Workflow for Domino Synthesis of 2-Aminopyrroles

G start N-alkynyl, N'-vinyl hydrazide rearrangement Propargylic 3,4-diaza-Cope Rearrangement start->rearrangement intermediate Allenic Hydrazone Intermediate rearrangement->intermediate cyclization Isomerization & 5-exo-dig N-cyclization intermediate->cyclization product Substituted This compound cyclization->product

Caption: Domino synthesis of 2-aminopyrroles.

Anticancer Activity

A significant area of research for this compound derivatives is their potential as anticancer agents. These compounds have been shown to target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several 2-aminopyrrole derivatives have been identified as potent inhibitors of receptor tyrosine kinases, particularly Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] Dysregulation of these signaling pathways is a hallmark of many cancers.

EGFR Signaling Pathway and Inhibition

EGFR is a transmembrane receptor that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling events that promote cell growth and proliferation.[5] Small molecule inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[5]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2/Sos EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Ras Ras Grb2->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 2-Aminopyrrole Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and its inhibition.

VEGFR Signaling Pathway and Inhibition

VEGFRs, particularly VEGFR-2, play a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Inhibition of VEGFR signaling can disrupt the tumor blood supply, leading to a reduction in tumor growth.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 2-Aminopyrrole Inhibitor Inhibitor->VEGFR Inhibits G prep Prepare Reagents (Kinase, Substrate, ATP, Test Compound) reaction Set up Kinase Reaction in Microplate prep->reaction incubation Incubate at Optimal Temperature reaction->incubation detection Stop Reaction & Add Detection Reagent incubation->detection read Measure Signal (e.g., Luminescence) detection->read analysis Calculate % Inhibition & Determine IC50 read->analysis

References

Methodological & Application

Application Notes and Protocols: A Domino Strategy for the Synthesis of Substituted 2-Aminopyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 2-aminopyrrole scaffold is a privileged structural motif found in a wide array of biologically active compounds, including inhibitors of mitogen-activated protein kinase enzymes (MEKs) and metallo-β-lactamases. While the classical Paal-Knorr synthesis is a cornerstone for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines, a direct Paal-Knorr route to 2-aminopyrroles is not straightforward.[1][2][3][4] This document details a modern, metal-free domino methodology for the modular synthesis of polysubstituted 2-aminopyrroles from readily accessible N-alkynyl, N'-vinyl hydrazides (AVHs).[5][6] This approach involves a novel propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization.[5][7] The operational simplicity and modularity of this method provide a robust platform for the generation of diverse 2-aminopyrrole libraries for applications in medicinal chemistry and materials science.

Reaction Mechanism and Workflow

The domino reaction is initiated by a thermal propargylic 3,4-diaza-Cope rearrangement of an N-alkynyl, N'-vinyl hydrazide intermediate. This sigmatropic rearrangement is followed by an isomerization and a 5-exo-dig N-cyclization to form the 2-aminopyrrole ring system.[5] A notable feature of this reaction is the temperature-dependent migration and/or loss of a Boc protecting group, which can be harnessed to selectively yield N-Boc protected 2-aminopyrroles with an unsubstituted pyrrole nitrogen.[6]

workflow cluster_prep Starting Material Synthesis cluster_domino Domino Reaction cluster_purification Purification start Alkynyl Hydrazide & Activated Alkyne prep DABCO-catalyzed vinylation start->prep avh N-Alkynyl, N'-Vinyl Hydrazide (AVH) prep->avh domino Thermal Domino Reaction (Reflux in Toluene or Xylenes) avh->domino product Crude 2-Aminopyrrole domino->product purify Column Chromatography product->purify final_product Pure Substituted 2-Aminopyrrole purify->final_product

Caption: General experimental workflow for the synthesis of 2-aminopyrroles.

mechanism A N-Alkynyl, N'-Vinyl Hydrazide B [3,3]-Sigmatropic Rearrangement (3,4-Diaza-Cope) A->B C Ethenimine-Enamine Intermediate B->C D Isomerization C->D E Allenic Intermediate D->E F 5-exo-dig N-Cyclization E->F G 2-Aminopyrrole F->G

Caption: Plausible mechanism for the domino synthesis of 2-aminopyrroles.

Experimental Protocols

Protocol 1: Synthesis of N-Alkynyl, N'-Vinyl Hydrazides (AVHs)

This protocol describes the general procedure for the synthesis of the starting AVH platforms.[5][6]

Materials:

  • N-alkynyl hydrazide (1.0 equiv)

  • Activated alkyne (e.g., ethyl propiolate) (1.1 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (10 mol %)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the N-alkynyl hydrazide in CH₂Cl₂, add the activated alkyne and DABCO.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the pure AVH.

Protocol 2: Domino Synthesis of Substituted 2-Aminopyrroles

This protocol details the thermal domino reaction for the synthesis of the target 2-aminopyrroles.[5][6]

Materials:

  • N-Alkynyl, N'-Vinyl Hydrazide (AVH) (1.0 equiv)

  • Toluene or Xylenes

Procedure:

  • Dissolve the AVH in the chosen solvent (Toluene for lower temperatures, Xylenes for higher temperatures) in a round-bottom flask equipped with a reflux condenser.

  • Heat the solution to reflux.

  • Monitor the reaction progress by TLC. The reaction time can vary from 24 to 72 hours depending on the substrate and desired product.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure substituted 2-aminopyrrole.

Data Presentation

The efficiency of the domino synthesis is dependent on the reaction temperature and time, which also influences the final protecting group pattern on the 2-aminopyrrole. The following table summarizes the results for a model substrate under different conditions.[6]

Table 1: Optimization of Reaction Conditions for a Model AVH Substrate

EntrySolventTime (h)Product(s) and Yield (%)
1Toluene247a (17%), 11a (37%), 12a (31%)
2Toluene727a (4%), 11a (26%), 12a (50%)
3Xylenes2412a (82%)

Yields determined by ¹H NMR analysis of the crude reaction mixture. Product structures correspond to different N-protection patterns as described in the source literature.[6]

The scope of the reaction has been explored with various substituents on the AVH platform. The optimized conditions (refluxing xylenes, 24 h) generally favor the formation of the monoprotected 2-aminopyrrole.[6]

Table 2: Synthesis of Various 2-Aminopyrroles via Domino Reaction

Substrate (AVH)R¹ SubstituentR² SubstituentProductYield (%)
4a PhenylH12a 82
4b 4-MeO-PhH12b 80
4c 4-Cl-PhH12c 75
4g CyclohexylH12g 79
4i PhenylCO₂Et12i 59
4j PhenylCO₂PNB12j 78
4l PhenylCOCH₃12l 47

Yields represent isolated yields after column chromatography. PNB = p-nitrobenzyl.[6]

This application note provides a detailed protocol for a novel and efficient metal-free domino synthesis of substituted 2-aminopyrroles. The methodology is characterized by its operational simplicity, modularity, and the ability to control the final product's protecting group pattern through the choice of reaction conditions. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of heterocyclic compounds for drug discovery and materials science.

References

Application of 2-Aminopyrrole Derivatives in Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrrole scaffold is a privileged structure in medicinal chemistry, particularly in the design and synthesis of protein kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases makes it an attractive starting point for the development of targeted therapies, especially in oncology. This document provides detailed application notes, experimental protocols, and quantitative data on the use of 2-aminopyrrole derivatives as kinase inhibitors, targeting critical signaling pathways involved in cell proliferation and survival.

Kinase Inhibition by 2-Aminopyrrole Derivatives: Quantitative Data

2-Aminopyrrole derivatives have demonstrated potent inhibitory activity against a range of kinases. The following table summarizes the in vitro potency (IC50 values) of representative compounds against several key kinase targets.

Compound ClassTarget Kinase(s)Representative IC50 Values (nM)Reference
Pyrrolo[2,3-d]pyrimidinesLck<10[1]
Pyrrolo[2,3-d]pyrimidinesVEGFR-211.9 - 13.6[2]
Pyrrolo[2,3-d]pyrimidinesEGFR, Her2, VEGFR2, CDK240 - 204[3][4]
PyrrolopyridinesMetPotent Inhibition (Specific IC50 not detailed)[5]
2-AminopyrrolesMEKActivity confirmed (Specific IC50 not detailed)[6]

Signaling Pathways Targeted by 2-Aminopyrrole-Based Inhibitors

Several critical signaling pathways implicated in cancer progression are targeted by 2-aminopyrrole derivatives. Understanding these pathways is crucial for rational drug design and interpreting biological data.

MEK_ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Promotes

Figure 1: Simplified MEK/ERK Signaling Pathway.

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell growth and division.[7][8] Dysregulation of this pathway is a common feature in many cancers.[7] 2-Aminopyrrole derivatives have been identified as inhibitors of MEK, a key kinase in this pathway.[6]

Aurora_Kinase_Pathway cluster_G2_M_Phase G2/M Phase Transition cluster_Mitosis Mitosis AuroraA Aurora A Kinase Plk1 Plk1 AuroraA->Plk1 Activates Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Regulates Cdk1 Cdk1/Cyclin B Plk1->Cdk1 Activates MitoticEntry Mitotic Entry Cdk1->MitoticEntry Promotes MitoticEntry->Centrosome CellDivision Proper Cell Division Centrosome->CellDivision

Figure 2: Role of Aurora A Kinase in Mitosis.

Aurora kinases are essential for the regulation of mitosis, and their overexpression is linked to tumorigenesis.[9][10] They play a crucial role in centrosome maturation, spindle assembly, and chromosome segregation.[11]

Experimental Protocols

Synthesis of a Representative 2-Aminopyrrole Derivative

This protocol describes a general method for the synthesis of substituted 2-aminopyrroles, which can be adapted for various derivatives.[6][12][13]

Materials:

  • N-tosylimine

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Stirring apparatus

  • Reaction vessel

  • Purification system (e.g., column chromatography)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the N-tosylimine (1.0 eq) in the anhydrous solvent.

  • Add the isocyanide (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add DMAD (1.2 eq) to the reaction mixture.

  • Continue stirring the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 2-aminopyrrole derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general workflow for assessing the inhibitory activity of synthesized 2-aminopyrrole derivatives against a target kinase.[14]

Materials:

  • Synthesized 2-aminopyrrole inhibitor compounds

  • Target kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in a suitable solvent (e.g., DMSO).

  • In a microplate, add the target kinase, its substrate, and the inhibitor compound at various concentrations. Include a control with no inhibitor.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow for the synthesis and evaluation of 2-aminopyrrole derivatives as kinase inhibitors.

Synthesis_and_Evaluation_Workflow Design Compound Design & Library Planning Synthesis Synthesis of 2-Aminopyrrole Derivatives Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Kinase Inhibition Screening Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Refinement In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo

Figure 3: Workflow for Kinase Inhibitor Development.

Conclusion

2-Aminopyrrole derivatives represent a versatile and potent class of kinase inhibitors with significant therapeutic potential. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel targeted therapies. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, facilitating the optimization of potency and selectivity against a wide range of kinase targets.

References

Synthesis of N-Substituted 1H-Pyrrol-2-Amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted 1H-pyrrol-2-amine derivatives are a significant class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide range of biological activities. These compounds are pivotal in drug discovery and development, exhibiting potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2][3][4][5] The pyrrole scaffold is a key pharmacophore in several FDA-approved drugs, underscoring its therapeutic importance.[2][4][6] This document provides detailed application notes and experimental protocols for the synthesis of N-substituted this compound derivatives, aimed at researchers and professionals in the field of medicinal chemistry and drug development.

Synthetic Strategies Overview

The synthesis of N-substituted this compound derivatives can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include:

  • Paal-Knorr Pyrrole Synthesis: A classic and widely used method involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[7] This method is known for its operational simplicity and often proceeds with high yields under mild conditions.[6]

  • Gewald Reaction: This multicomponent reaction is particularly useful for the synthesis of highly substituted 2-aminopyrroles. It typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of an amine. A modified, stepwise approach can also be employed.[8][9]

  • Domino Reactions: Modern synthetic approaches often utilize domino or cascade reactions to construct the pyrrole ring in a single step from acyclic precursors. One such novel method involves a propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization.[10][11]

  • Metal-Catalyzed Cyclizations: Transition metal catalysts, such as palladium, can be employed to catalyze the cyclization of functionalized alkynes or allenes to form the pyrrole ring.[7]

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes quantitative data from various synthetic protocols for N-substituted pyrrole derivatives, providing a comparative overview of their efficiency.

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Paal-Knorr ReactionAcetonylacetone, Primary aminesCATAPAL 200 (Alumina)None600.7568-97[6]
Modified Gewald Reaction2-(2-Bromo-1-naphthalene-1-yl-ethylidene)malononitrile, (R)-1-phenylethylamineNoneTHFRT1671-82[8][9]
Amide CouplingAmine hydrochloride, Carboxylic acidHBTU, DIPEADMFRTOvernight70-85[1]
Domino ReactionAlkynyl vinyl hydrazidesNone (Microwave)Toluene1500.5-1~60-80[10][11]
Multicomponent ReactionSubstituted pyrroles, DMFDMA, Ammonium acetateLi₂CO₃DMF100-12024-4857-80[12]

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of N-Substituted 2,5-Dimethylpyrroles

This protocol describes a solvent-free synthesis of N-substituted 2,5-dimethylpyrroles using an alumina catalyst.[6]

Materials:

  • Acetonylacetone (1 mmol)

  • Primary amine (1 mmol)

  • CATAPAL 200 (40 mg)

  • Ethyl acetate

  • n-Hexane

Procedure:

  • A mixture of acetonylacetone (1 mmol), the desired primary amine (1 mmol), and CATAPAL 200 (40 mg) is heated at 60 °C for 45 minutes under solvent-free conditions.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of n-hexane/ethyl acetate as the eluent.

  • Upon completion, the desired product is extracted with ethyl acetate (2 x 5 mL).

  • The catalyst is separated by centrifugation and filtration.

  • The combined organic layers are concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography using a mixture of n-hexane/ethyl acetate as the eluent to afford the pure N-substituted 2,5-dimethylpyrrole.

Protocol 2: Synthesis of N-Substituted 2-Aminopyrroles via Modified Gewald Reaction

This protocol details the synthesis of N-substituted 2-aminopyrrole-3-carbonitriles from bromocrotonitriles and a primary amine.[8][9]

Materials:

  • 2-(2-Bromo-1-arylethylidene)malononitrile (1.51 mmol)

  • (R)-1-Phenylethylamine (2.55 mmol)

  • Tetrahydrofuran (THF), freshly distilled (15 mL)

  • Neutral alumina

  • Ethyl acetate

  • Hexane

Procedure:

  • The 2-(2-bromo-1-arylethylidene)malononitrile (1.51 mmol) is dissolved in freshly distilled THF (15 mL).

  • To the magnetically stirred solution, (R)-1-phenylethylamine (2.55 mmol) is added.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The solvent is evaporated under reduced pressure.

  • The crude product is purified by filtering through a pad of neutral alumina (50 g), eluting with an ethyl acetate/hexane (1:4) mixture to yield the N-substituted 2-aminopyrrole derivative.

Protocol 3: Domino Synthesis of 2-Aminopyrroles

This protocol outlines a metal-free domino reaction for the synthesis of 2-aminopyrroles from alkynyl vinyl hydrazides.[10][11]

Materials:

  • N-alkynyl, N'-vinyl hydrazide (1 equiv)

  • Toluene

Procedure:

  • A solution of the N-alkynyl, N'-vinyl hydrazide in toluene is subjected to microwave irradiation at 150 °C.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the 2-aminopyrrole. This process often results in a single isomer with the amine nitrogen protected (e.g., N-Boc) and the pyrrole nitrogen free.[11]

Visualizations

experimental_workflow_paal_knorr start Start reactants Mix Acetonylacetone, Primary Amine, and CATAPAL 200 start->reactants heating Heat at 60°C for 45 min reactants->heating extraction Extract with Ethyl Acetate heating->extraction separation Separate Catalyst (Centrifugation/ Filtration) extraction->separation purification Purify by Flash Column Chromatography separation->purification end N-Substituted 2,5-Dimethylpyrrole purification->end

Caption: Workflow for Paal-Knorr Synthesis of N-Substituted Pyrroles.

gewald_reaction_workflow start Start dissolve Dissolve Bromocrotononitrile in THF start->dissolve add_amine Add Primary Amine dissolve->add_amine stir Stir at Room Temperature for 16 hours add_amine->stir evaporate Evaporate Solvent stir->evaporate purify Purify by Filtration through Alumina evaporate->purify end N-Substituted 2-Aminopyrrole purify->end

Caption: Workflow for Modified Gewald Synthesis of 2-Aminopyrroles.

Applications in Drug Discovery

N-substituted this compound derivatives are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities. They are integral components of drugs with various therapeutic applications:

  • Anticancer Agents: Many pyrrole derivatives have demonstrated potent anticancer activity. For instance, Sunitinib, an FDA-approved drug, is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[6] Other derivatives have shown to be potent inhibitors of tubulin polymerization and extracellular signal-regulated protein kinases (ERK1/2).[1]

  • Antimicrobial and Antiviral Activity: The pyrrole nucleus is present in compounds with significant antibacterial, antifungal, and antiviral properties.[3] Pyrrolamides, for example, have been identified as a new class of DNA gyrase inhibitors with potential for developing novel antibacterial drugs.[2] Fused pyrrole systems like pyrrolo[2,3-d]pyrimidines have shown considerable antiviral activity against viruses such as HCV.[3]

  • Anti-inflammatory Drugs: Nonsteroidal anti-inflammatory drugs (NSAIDs) such as Ketorolac and Tolmetin contain the pyrrole moiety, highlighting its importance in the development of anti-inflammatory agents.[2]

The versatility of the pyrrole scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties for the development of targeted therapies.

Conclusion

The synthesis of N-substituted this compound derivatives is a well-established field with a variety of robust and efficient methodologies. The protocols and data presented herein offer a valuable resource for researchers and scientists in the pharmaceutical industry. The continued exploration of novel synthetic routes and the biological evaluation of new derivatives will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

"analytical HPLC and GC-MS methods for 1H-pyrrol-2-amine analysis"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analysis of 1H-Pyrrol-2-Amine by HPLC and GC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of direct methods for this compound, the following protocols are based on established methods for the analysis of primary amines and other pyrrole-containing compounds.

High-Performance Liquid Chromatography (HPLC) Method

The analysis of small, polar molecules like this compound by reversed-phase HPLC can be challenging due to poor retention. Furthermore, its simple structure may result in poor UV absorbance. To overcome these challenges, a pre-column derivatization step is often employed to enhance chromatographic retention and improve detection sensitivity.[1] A common derivatizing agent for primary amines is o-Phthalaldehyde (OPA), which reacts with the amine in the presence of a thiol to produce a highly fluorescent isoindole derivative that also absorbs UV light.[1][2]

Experimental Protocol: HPLC with Pre-column Derivatization

1. Sample Preparation:

  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in a diluent, such as a mixture of acetonitrile and water.

  • Perform sonication if necessary to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter prior to derivatization.

2. Derivatization Procedure (OPA):

  • Prepare a borate buffer (0.4 M, pH 9.5).

  • Prepare the OPA reagent by dissolving OPA in methanol and adding a thiol, such as 2-mercaptoethanol.

  • In a vial, mix the sample solution, borate buffer, and OPA reagent.

  • Allow the reaction to proceed for a short, fixed time (e.g., 2 minutes) at room temperature.

  • Immediately inject the derivatized sample into the HPLC system to prevent degradation of the derivative.[3]

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1 M Sodium acetate buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program should be optimized to ensure good separation of the derivatized analyte from other sample components. A typical gradient might start with a low percentage of acetonitrile and increase over the run.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 340 nm or Fluorescence (Excitation: 340 nm, Emission: 455 nm).

  • Injection Volume: 20 µL.

Quantitative Data Summary (HPLC)

The following table presents representative quantitative data based on the analysis of similar primary amines using OPA derivatization. Actual values for this compound may vary and require experimental determination.

ParameterRepresentative Value
Retention Time (min)5 - 15
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.3 - 3 µg/mL
Linearity (r²)> 0.999
Recovery (%)95 - 105

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Filtration Syringe Filtration (0.45 µm) Dissolution->Filtration Mixing Mix Sample, Buffer, and OPA Reagent Filtration->Mixing Reaction React for 2 min Injection Inject into HPLC Reaction->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC analysis of this compound with pre-column derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For GC-MS analysis, the high polarity and low volatility of this compound necessitate a derivatization step to make it suitable for gas chromatography.[4] A common approach for primary amines is acylation with reagents like trifluoroacetic anhydride (TFAA) or silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5] These derivatization reactions replace the active hydrogens on the amine group, increasing volatility and thermal stability.

Experimental Protocol: GC-MS with Derivatization

1. Sample Preparation:

  • Prepare a solution of the sample in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane).

  • Ensure the sample is free of water, as it can interfere with the derivatization reaction.

2. Derivatization Procedure (TFAA):

  • To the sample solution in a sealed vial, add the derivatizing agent, trifluoroacetic anhydride (TFAA), and a catalyst if necessary (e.g., pyridine).

  • Heat the mixture at a controlled temperature (e.g., 60-70 °C) for a specific duration (e.g., 30 minutes) to ensure complete reaction.

  • After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

3. GC-MS Conditions:

  • GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is generally suitable. (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of the derivatized this compound (e.g., m/z 40-400).

Quantitative Data Summary (GC-MS)

The following table provides expected quantitative parameters for the GC-MS analysis of this compound after derivatization. These are representative values and should be confirmed experimentally.

ParameterRepresentative Value
Retention Time (min)8 - 20
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
Linearity (r²)> 0.99
Key Mass Fragments (m/z)To be determined based on the mass spectrum of the derivatized compound.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample in Aprotic Solvent AddReagent Add TFAA Sample->AddReagent Heating Heat at 70°C for 30 min AddReagent->Heating Injection Inject into GC-MS Heating->Injection Separation GC Separation (DB-5ms) Injection->Separation Detection MS Detection (EI) Separation->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra Analysis TIC->MassSpectra Quantification Quantification MassSpectra->Quantification

Caption: Workflow for GC-MS analysis of this compound with derivatization.

References

Application Notes and Protocols: Step-by-Step Guide to Purifying 1H-Pyrrol-2-Amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrol-2-amine is a heterocyclic amine of interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. As with many synthetic procedures, the crude product often contains impurities such as starting materials, byproducts, and decomposition products. Column chromatography is a fundamental and widely used technique for the purification of such compounds. This guide provides a detailed, step-by-step protocol for the purification of this compound using silica gel column chromatography.

Due to the basic nature of the amino group, this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation, tailing of the compound band, and potentially irreversible adsorption. To mitigate these issues, the mobile phase is typically modified with a small amount of a basic additive, such as triethylamine (TEA), to neutralize the acidic sites on the silica gel and ensure efficient elution and separation.

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is crucial for developing an effective purification strategy.

PropertyValueReference
Molecular FormulaC₄H₆N₂
Molecular Weight82.11 g/mol
AppearanceExpected to be a solid or oil
PolarityPolar
SolubilitySoluble in polar organic solvents like methanol, ethanol, and dichloromethane.
Chemical ReactivityThe amino group imparts basic properties.

Experimental Protocols

This section outlines the necessary materials and a detailed procedure for the purification of this compound by column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., Ethyl acetate/Hexane or Dichloromethane/Methanol)

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Collection tubes or flasks

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

  • Sand (washed and dried)

  • Cotton or glass wool

Experimental Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation A Prepare Eluent & TLC B Pack Column A->B Slurry Packing C Load Sample B->C Wet or Dry Loading D Run Column & Collect Fractions C->D Elution E Analyze Fractions by TLC D->E Fraction Monitoring F Combine Pure Fractions E->F Identify Pure Fractions G Evaporate Solvent F->G Solvent Removal H Characterize Pure Product G->H Purity & Identity Confirmation

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure

1. Eluent Selection and Thin Layer Chromatography (TLC) Analysis:

Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. The ideal solvent system should provide a good separation of this compound from its impurities, with a target Rf value for the desired compound between 0.2 and 0.4.

  • Prepare several eluent systems for testing. Good starting points for polar compounds like this compound are mixtures of a non-polar solvent and a more polar solvent. Common choices include:

    • Ethyl acetate/Hexane (e.g., start with a 1:1 ratio)

    • Dichloromethane/Methanol (e.g., start with a 95:5 ratio)

  • Add a basic modifier. To each of your test eluents, add a small amount of triethylamine (typically 0.5-1% by volume) to prevent tailing.

  • Spot the crude mixture on a TLC plate.

  • Develop the TLC plate in a chamber saturated with the chosen eluent.

  • Visualize the spots under a UV lamp.

  • Calculate the Rf values for all spots. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Select the optimal eluent system that gives the best separation and the target Rf for this compound.

2. Column Preparation (Slurry Packing Method):

  • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

  • Add a thin layer of sand on top of the plug.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent you plan to use. The amount of silica should be about 30-50 times the weight of your crude sample.

  • Carefully pour the slurry into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the top of the silica gel run dry.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample loading.

  • Continuously add eluent and let it run through the column until the silica bed is stable and the solvent level is just above the top layer of sand.

3. Sample Loading:

There are two common methods for loading the sample onto the column:

  • Wet Loading (for liquid samples or samples soluble in the eluent):

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully apply the solution to the top of the silica gel bed using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica, ensuring the solvent level goes down to the top of the sand.

    • Gently add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is on the silica bed.

  • Dry Loading (for solid samples or samples not readily soluble in the initial eluent):

    • Dissolve the crude sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (2-3 times the weight of the crude sample) to the solution.

    • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel.

    • Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin eluting the column by opening the stopcock. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.

  • Collect the eluting solvent in fractions (e.g., in test tubes or small flasks).

  • If a gradient elution is required (i.e., increasing the polarity of the eluent over time), gradually increase the proportion of the more polar solvent in your eluent system.

5. Fraction Analysis:

  • Monitor the separation by TLC. Spot each collected fraction on a TLC plate.

  • Develop and visualize the TLC plate to identify which fractions contain the pure this compound.

  • Combine the fractions that contain only the pure product.

6. Solvent Removal and Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • The remaining residue is the purified this compound.

  • Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, MS, melting point).

Data Presentation

The following table provides hypothetical yet realistic data for the TLC analysis of a crude this compound sample, which can be used as a reference for optimizing the column chromatography conditions.

Eluent System (v/v)ModifierRf of this compoundRf of Impurity 1Rf of Impurity 2Observations
Ethyl Acetate / Hexane (30:70)1% TEA0.150.350.05Good separation, but the desired compound's Rf is slightly low.
Ethyl Acetate / Hexane (50:50) 1% TEA 0.30 0.55 0.10 Optimal separation with a good Rf value for the product.
Ethyl Acetate / Hexane (70:30)1% TEA0.500.750.20Rf of the product is too high, leading to potential co-elution with less polar impurities.
Dichloromethane / Methanol (98:2)1% TEA0.250.450.08Good separation, a viable alternative to the ethyl acetate/hexane system.
Dichloromethane / Methanol (95:5)1% TEA0.450.650.15Rf of the product is approaching the higher end of the ideal range.

Note: The optimal conditions should always be determined experimentally for each specific crude mixture.

Troubleshooting

ProblemPossible CauseSolution
Tailing of spots on TLC and column Strong interaction of the basic amine with acidic silica gel.Add a basic modifier like triethylamine (0.5-1%) to the eluent.
Compound does not move from the origin (Rf ≈ 0) Eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent.
Compound runs with the solvent front (Rf ≈ 1) Eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the less polar solvent.
Poor separation of spots The chosen eluent system does not have the right selectivity.Try a different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).
Cracks in the silica bed The column ran dry.Ensure the solvent level is always above the top of the silica gel.

Logical Relationships in Method Development

G cluster_TLC TLC Optimization TLC Initial TLC with Crude Mixture Rf_low Rf too low (<0.2) TLC->Rf_low Rf_high Rf too high (>0.4) TLC->Rf_high Rf_good Good Rf (0.2-0.4) TLC->Rf_good Increase_Polarity Increase Eluent Polarity Rf_low->Increase_Polarity Re-evaluate Decrease_Polarity Decrease Eluent Polarity Rf_high->Decrease_Polarity Re-evaluate Proceed Proceed to Column Chromatography Rf_good->Proceed Increase_Polarity->TLC Re-evaluate Decrease_Polarity->TLC Re-evaluate

Caption: Decision-making process for eluent selection.

By following this detailed guide, researchers can effectively purify this compound, ensuring high purity for subsequent applications in their research and development endeavors.

Application Notes and Protocols: Synthesis of Pyrrolo[2,3-d]pyrimidines Utilizing 1H-pyrrol-2-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a critical class of heterocyclic compounds in medicinal chemistry and drug development. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory effects. This document provides detailed application notes and experimental protocols for the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold, with a focus on methodologies commencing from 1H-pyrrol-2-amine and its functionalized derivatives.

Synthetic Strategies Overview

The construction of the pyrrolo[2,3-d]pyrimidine core from a 2-aminopyrrole precursor involves the formation of the fused pyrimidine ring. The primary synthetic approaches can be categorized as follows:

  • Condensation with β-Dicarbonyl Compounds: This classical approach involves the reaction of a 2-aminopyrrole with a 1,3-dicarbonyl compound or its synthetic equivalent. The reaction proceeds through an initial condensation of the amino group with one of the carbonyls, followed by an intramolecular cyclization and dehydration to afford the fused pyrimidine ring.

  • Cyclization of 2-Amino-3-cyanopyrroles: A widely employed strategy utilizes 2-amino-3-cyanopyrroles as versatile intermediates. The cyano group acts as an anchor and a reactive site for the introduction of the C4 and N3 atoms of the pyrimidine ring using reagents like formamide, formic acid, or urea.

  • Inverse Electron Demand Diels-Alder Reactions: A more modern approach involves the reaction of 2-amino-4-cyanopyrroles with 1,3,5-triazines. This method allows for the one-pot synthesis of highly substituted pyrrolo[2,3-d]pyrimidines.

This document will focus on providing detailed protocols for the first two, more common, strategies.

Data Presentation

The following tables summarize quantitative data for representative syntheses of pyrrolo[2,3-d]pyrimidine derivatives starting from 2-aminopyrrole precursors.

Table 1: Synthesis of 4-Substituted Pyrrolo[2,3-d]pyrimidines from 2-Amino-3-cyanopyrroles

Entry2-Amino-3-cyanopyrrole DerivativeReagentSolventTime (h)Yield (%)Reference
12-Amino-1-benzyl-4-cyanopyrroleFormamideN,N-Dimethylformamide475[1]
22-Amino-1,4-diphenyl-3-cyanopyrroleFormic AcidN,N-Dimethylformamide682[1]
32-Amino-4-phenyl-3-cyanopyrroleUreaGlacial Acetic Acid565[1]

Table 2: Multicomponent Synthesis of Pyrrolo[2,3-d]pyrimidines

EntryPyrrole PrecursorAldehydeActive Methylene CompoundCatalystSolventTime (h)Yield (%)Reference
16-amino-1,3-dimethyluracilBenzaldehydeBarbituric acidTBABEthanol192[2]
26-amino-1,3-dimethyluracil4-ChlorobenzaldehydeThiobarbituric acidTBABEthanol1.288[2]
36-amino-1,3-dimethyluracil4-Nitrobenzaldehyde1,3-Dimethylbarbituric acidTBABEthanol1.395[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxypyrrolo[2,3-d]pyrimidine via Condensation of this compound with Diethyl Malonate (Proposed)

This protocol describes a plausible synthetic route based on established cyclocondensation reactions.[3]

Reaction Scheme:

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add this compound (1.0 equivalent).

  • Slowly add diethyl malonate (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a dilute solution of hydrochloric acid until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 4-hydroxypyrrolo[2,3-d]pyrimidine.

Protocol 2: Synthesis of 4-Aminopyrrolo[2,3-d]pyrimidine from 2-Amino-3-cyanopyrrole

This protocol is adapted from established literature procedures for the cyclization of 2-amino-3-cyanopyrroles.[1]

Reaction Scheme:

Materials:

  • 2-Amino-3-cyanopyrrole derivative

  • Formamide

  • N,N-Dimethylformamide (DMF)

  • Formic acid (catalytic amount)

  • Standard laboratory glassware for heating

Procedure:

  • In a round-bottom flask, combine the 2-amino-3-cyanopyrrole derivative (1.0 equivalent) and a large excess of formamide (which also acts as the solvent).

  • Add a catalytic amount of formic acid to the mixture.

  • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the desired 4-aminopyrrolo[2,3-d]pyrimidine.

Mandatory Visualization

Synthetic Workflow for Pyrrolo[2,3-d]pyrimidines

G cluster_0 Strategy 1: Condensation cluster_1 Strategy 2: Cyclization of Activated Pyrrole This compound This compound Condensation Cyclocondensation (NaOEt, Ethanol, Reflux) This compound->Condensation Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Condensation 4-Hydroxypyrrolo 4-Hydroxypyrrolo[2,3-d]pyrimidine Condensation->4-Hydroxypyrrolo 2-Amino-3-cyanopyrrole 2-Amino-3-cyanopyrrole Cyclization Cyclization (Formamide, Heat) 2-Amino-3-cyanopyrrole->Cyclization Formamide Formamide Formamide->Cyclization 4-Aminopyrrolo 4-Aminopyrrolo[2,3-d]pyrimidine Cyclization->4-Aminopyrrolo

Caption: Synthetic strategies for pyrrolo[2,3-d]pyrimidines.

Signaling Pathway Inhibition by Pyrrolo[2,3-d]pyrimidines

Many pyrrolo[2,3-d]pyrimidine derivatives are potent kinase inhibitors. The diagram below illustrates a generalized signaling pathway targeted by such compounds.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Cellular_Response Cellular Response (Proliferation, Survival) Signaling_Cascade->Cellular_Response Leads to Pyrrolo_Pyrimidine Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo_Pyrimidine->Receptor_Tyrosine_Kinase Inhibits

Caption: Kinase inhibition by pyrrolo[2,3-d]pyrimidines.

References

Domino Reaction Protocol for the Synthesis of Polysubstituted 2-Aminopyrroles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polysubstituted 2-aminopyrroles via domino reactions. The 2-aminopyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds with a wide range of pharmacological activities, including as inhibitors of mitogen-activated protein kinase enzymes (MEKs) and metallo-β-lactamases.[1][2] Domino reactions, also known as cascade reactions, offer an efficient and atom-economical approach to constructing complex molecular architectures in a single operation, mimicking nature's biosynthetic pathways.[3] This document outlines two prominent and distinct domino strategies for the synthesis of these valuable heterocyclic compounds.

Method 1: Metal-Free Domino Synthesis from Alkynyl Vinyl Hydrazides

This innovative and facile methodology provides access to a diverse range of 2-aminopyrroles through a novel propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization reaction.[1][2][4][5] The process is triggered by heat and does not require any metal catalysts, making it an attractive method for green synthesis.[1][3]

Experimental Workflow

G cluster_prep Starting Material Preparation cluster_domino Domino Reaction cluster_workup Work-up & Purification start N-Alkynyl Hydrazides & Enolizable Ketones prep_avh Synthesis of N-Alkynyl, N'-Vinyl Hydrazides (AVHs) start->prep_avh domino Heating in Toluene prep_avh->domino AVH Substrate rearrangement Propargylic 3,4-diaza-Cope Rearrangement domino->rearrangement cyclization Isomerization/5-exo-dig N-Cyclization rearrangement->cyclization workup Solvent Evaporation cyclization->workup purification Flash Column Chromatography workup->purification end end purification->end Polysubstituted 2-Aminopyrrole

Caption: General workflow for the metal-free domino synthesis of 2-aminopyrroles.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various polysubstituted 2-aminopyrroles from N-alkynyl, N'-vinyl hydrazides (AVHs). The reaction involves heating the AVH in toluene.[1][4]

EntryStarting AVH (Substituents)ProductTime (h)Yield (%)
14a (R¹=Ph, R²=H, R³=Me, R⁴=CO₂Et)12a 2431
24b (R¹=p-Tol, R²=H, R³=Me, R⁴=CO₂Et)12b 2445
34c (R¹=p-Anisyl, R²=H, R³=Me, R⁴=CO₂Et)12c 7241
44g (R¹=n-Hex, R²=H, R³=Me, R⁴=CO₂Et)12g 2455
54i (R¹=Ph, R²=H, R³=Me, R⁴=CO₂Me)12i 4845
64j (R¹=Ph, R²=H, R³=Me, R⁴=CO₂Bn)12j 4848
74k (R¹=Ph, R²=H, R³=Me, R⁴=COPh)12k 4861
Experimental Protocol: General Procedure for the Domino Synthesis
  • A solution of the corresponding N-alkynyl, N'-vinyl hydrazide (AVH) (0.1 mmol) in toluene (2 mL) is prepared in a sealed tube.

  • The reaction mixture is heated at 110 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The resulting crude residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate mixtures) to afford the desired polysubstituted 2-aminopyrrole.

Method 2: One-Pot Multicomponent Domino Synthesis

This highly efficient one-pot multicomponent reaction allows for the synthesis of tetra- and penta-substituted 2-aminopyrroles from simple and readily available starting materials.[6] The reaction proceeds by combining structurally diverse aldehydes, N-(aryl-, hetaryl-, or alkyl-sulfonamido)-acetophenones, and activated methylene compounds.[6]

Proposed Reaction Mechanism

G A Aldehyde + Activated Methylene Compound C Knoevenagel Condensation Product A->C Base B N-Sulfonamido-acetophenone D Michael Addition B->D C->D E Intramolecular Cyclization D->E F Dehydration & Tautomerization E->F G Polysubstituted 2-Aminopyrrole F->G

Caption: Proposed mechanism for the multicomponent synthesis of 2-aminopyrroles.

Quantitative Data Summary

The following table presents a summary of the yields for the synthesis of various polysubstituted 2-aminopyrroles via the one-pot multicomponent reaction.

EntryAldehydeN-Sulfonamido-acetophenoneActivated Methylene CompoundProductYield (%)
1BenzaldehydeN-(phenylsulfonamido)-acetophenoneMalononitrile2-Amino-1-(phenylsulfonyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile92
24-ChlorobenzaldehydeN-(phenylsulfonamido)-acetophenoneMalononitrile2-Amino-5-(4-chlorophenyl)-1-(phenylsulfonyl)-4-phenyl-1H-pyrrole-3-carbonitrile95
34-MethoxybenzaldehydeN-(phenylsulfonamido)-acetophenoneMalononitrile2-Amino-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-phenyl-1H-pyrrole-3-carbonitrile90
4Thiophene-2-carbaldehydeN-(phenylsulfonamido)-acetophenoneMalononitrile2-Amino-1-(phenylsulfonyl)-4-phenyl-5-(thiophen-2-yl)-1H-pyrrole-3-carbonitrile88
5BenzaldehydeN-(methylsulfonamido)-acetophenoneMalononitrile2-Amino-1-(methylsulfonyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile85
6BenzaldehydeN-(phenylsulfonamido)-acetophenoneEthyl cyanoacetateEthyl 2-amino-1-(phenylsulfonyl)-4,5-diphenyl-1H-pyrrole-3-carboxylate78
Experimental Protocol: General Procedure for the One-Pot Synthesis
  • A mixture of the aldehyde (1 mmol), N-(sulfonamido)-acetophenone (1 mmol), and the activated methylene compound (1.2 mmol) is prepared in acetonitrile (10 mL).

  • A catalytic amount of a suitable base (e.g., piperidine, 0.1 mmol) is added to the mixture.

  • The reaction mixture is stirred at room temperature or heated under reflux, with progress monitored by TLC.

  • For reactions involving less reactive intermediates, an oxidizing agent such as DDQ may be added after the initial condensation.[6]

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The solid is washed with a cold solvent (e.g., ethanol) and dried under vacuum to yield the pure polysubstituted 2-aminopyrrole.

Other Domino Strategies

In addition to the detailed methods above, several other domino and multicomponent strategies for the synthesis of 2-aminopyrroles have been reported, including:

  • Three-component reaction of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides.[7] This method involves the formation of a zwitterionic intermediate followed by addition to the imine and subsequent rearrangement.[7]

  • A green synthesis approach utilizing a one-pot cascade reaction of arylglyoxal monohydrates, 1,1-endiamines, and 2-hydroxynaphthalene-1,4-dione in ethanol.[8] This method offers an environmentally friendly route with good yields and simple work-up procedures.[8]

These alternative methods provide a broader toolbox for chemists to access diverse polysubstituted 2-aminopyrroles, catering to different substrate requirements and synthetic goals. The choice of a specific protocol will depend on the availability of starting materials, desired substitution patterns, and the scale of the synthesis.

References

Metal-Free Synthesis of 2-Aminopyrrole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metal-free synthesis of 2-aminopyrrole derivatives, a critical structural motif in medicinal chemistry and natural product synthesis. The following sections outline various modern, efficient, and environmentally benign methodologies that avoid the use of transition metal catalysts.

Introduction

The 2-aminopyrrole scaffold is a privileged pharmacophore found in a wide array of biologically active compounds, including kinase inhibitors, antibacterial agents, and anticancer drugs. Traditional synthetic routes often rely on metal-catalyzed cross-coupling and cyclization reactions, which can lead to product contamination with residual metals, a significant concern in drug development. The methodologies presented herein offer robust, metal-free alternatives, facilitating cleaner and more sustainable synthetic processes.

I. Boron Trifluoride Etherate-Catalyzed Annulation of Ynamides with 2H-Azirines

This method provides a facile and atom-economical approach to polysubstituted 2-aminopyrroles through a BF₃·Et₂O-catalyzed annulation of ynamides with 2H-azirines.[1][2][3][4] The reaction proceeds with high efficiency, a broad substrate scope, and short reaction times under mild conditions.[2][3][4]

Experimental Workflow

workflow1 start Start reactants Ynamide and 2H-Azirine in Dichloroethane (DCE) start->reactants catalyst Add BF3·Et2O (20 mol%) reactants->catalyst reaction Stir at Room Temperature (25 °C) catalyst->reaction monitoring Monitor by TLC reaction->monitoring workup Quench with sat. NaHCO3 Extract with DCM monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Polysubstituted 2-Aminopyrrole purification->product

Caption: General workflow for the BF₃·Et₂O-catalyzed synthesis of 2-aminopyrroles.

Quantitative Data Summary
EntryYnamide Substituent (R¹)2H-Azirine Substituent (R²)ProductYield (%)Time (h)
1PhenylPhenyl3,5-diphenyl-1-tosyl-1H-pyrrol-2-amine950.5
24-MethylphenylPhenyl5-(p-tolyl)-3-phenyl-1-tosyl-1H-pyrrol-2-amine920.5
34-MethoxyphenylPhenyl5-(4-methoxyphenyl)-3-phenyl-1-tosyl-1H-pyrrol-2-amine900.5
4n-ButylPhenyl5-butyl-3-phenyl-1-tosyl-1H-pyrrol-2-amine781
5Phenyl2-Methylphenyl5-phenyl-3-(o-tolyl)-1-tosyl-1H-pyrrol-2-amine851

Data extracted from representative examples in the cited literature.

Detailed Experimental Protocol

General Procedure:

  • To a stirred solution of the ynamide (0.2 mmol, 1.0 equiv.) and 2H-azirine (0.24 mmol, 1.2 equiv.) in anhydrous dichloroethane (DCE, 2.0 mL) is added BF₃·Et₂O (0.04 mmol, 20 mol%) at room temperature (25 °C) under an argon atmosphere.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is quenched with saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL) and extracted with dichloromethane (DCM, 3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired polysubstituted 2-aminopyrrole.

II. Domino Synthesis from Alkynyl Vinyl Hydrazides

This metal-free domino methodology allows for the synthesis of substituted 2-aminopyrroles from readily accessible alkynyl vinyl hydrazides.[5][6][7] The reaction cascade involves a novel propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization.[5][6][7]

Proposed Reaction Pathway

pathway2 start Alkynyl Vinyl Hydrazide rearrangement Propargylic 3,4-diaza-Cope Rearrangement (Heat) start->rearrangement intermediate1 Allenic Hydrazone Intermediate rearrangement->intermediate1 isomerization Isomerization intermediate1->isomerization intermediate2 Conjugated Hydrazone Intermediate isomerization->intermediate2 cyclization 5-exo-dig N-Cyclization intermediate2->cyclization product 2-Aminopyrrole cyclization->product

Caption: Domino reaction pathway for the synthesis of 2-aminopyrroles.

Quantitative Data Summary
EntrySolventTemp (°C)Time (h)Yield (%)
1PhHBocXylenes1402482
24-MeC₆H₄HBocXylenes1402475
34-ClC₆H₄HBocXylenes1407268
4CyclohexylHBocXylenes1402470
5PhMeBocXylenes1402478

Data represents a selection of substrates and conditions from the literature.

Detailed Experimental Protocol

General Procedure:

  • A solution of the N-alkynyl, N'-vinyl hydrazide (0.1 mmol) in xylenes (1.0 mL) is placed in a sealed tube.

  • The reaction mixture is heated to 140 °C and stirred for the time indicated in the table.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield the pure 2-aminopyrrole derivative.

III. Organocatalyzed Three-Component Synthesis

A highly efficient approach to polysubstituted pyrroles involves an organocatalyzed three-component reaction of 1,2-diones, aldehydes, and arylamines.[8] This method, catalyzed by 4-methylbenzenesulfonic acid monohydrate, proceeds under mild conditions to afford the products in good yields.[8]

Logical Relationship of Components

components dione 1,2-Dione product Polysubstituted Pyrrole dione->product aldehyde Aldehyde aldehyde->product amine Arylamine amine->product catalyst 4-Methylbenzenesulfonic Acid Monohydrate catalyst->product Catalyzes

Caption: Three-component approach to polysubstituted pyrroles.

Quantitative Data Summary

| Entry | 1,2-Dione | Aldehyde | Arylamine | Yield (%) | |---|---|---|---| | 1 | Benzil | Benzaldehyde | Aniline | 92 | | 2 | Benzil | 4-Chlorobenzaldehyde | Aniline | 89 | | 3 | Benzil | Benzaldehyde | 4-Methoxyaniline | 95 | | 4 | 1,2-Cyclohexanedione | Benzaldehyde | Aniline | 75 | | 5 | Benzil | 4-Nitrobenzaldehyde | 4-Toluidine | 85 |

Representative yields from the cited literature.

Detailed Experimental Protocol

General Procedure:

  • A mixture of the 1,2-dione (0.5 mmol), aldehyde (0.5 mmol), arylamine (0.5 mmol), and 4-methylbenzenesulfonic acid monohydrate (0.05 mmol, 10 mol%) in ethanol (3 mL) is stirred at 80 °C.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated.

  • The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to give the desired polysubstituted pyrrole.

Conclusion

The metal-free synthetic strategies outlined in these application notes provide powerful and practical alternatives to traditional metal-catalyzed methods for the synthesis of 2-aminopyrrole derivatives. These protocols offer high yields, broad substrate applicability, and operational simplicity, making them highly valuable for applications in academic research and the pharmaceutical industry. The absence of metal catalysts simplifies purification and mitigates concerns of metal contamination in final compounds, aligning with the principles of green chemistry.

References

Application Notes and Protocols: Medicinal Chemistry Applications of Functionalized 2-Aminopyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the medicinal chemistry applications of functionalized 2-aminopyrroles. The unique structural features of the 2-aminopyrrole scaffold have made it a significant pharmacophore in the development of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.

Application Notes: Therapeutic Potential of 2-Aminopyrroles

The 2-aminopyrrole core is a versatile heterocyclic motif present in numerous bioactive compounds.[1][2] Its ability to be readily functionalized at multiple positions allows for the fine-tuning of physicochemical properties and biological activities, making it a privileged scaffold in drug discovery.

Anticancer Applications

Functionalized 2-aminopyrroles have emerged as potent anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.

  • Kinase Inhibition : Many 2-aminopyrrole derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[3] Notable targets include:

    • MEK (Mitogen-activated protein kinase kinase) : Inhibition of the RAS/RAF/MEK/ERK pathway is a key strategy in cancer therapy.[1][2]

    • ROS1/ALK (c-ros oncogene 1/Anaplastic lymphoma kinase) : Fusions involving these kinases are drivers in certain cancers, particularly non-small cell lung cancer (NSCLC).[3][4][5]

    • VEGFR/PDGFR (Vascular endothelial growth factor receptor/Platelet-derived growth factor receptor) : These are key regulators of angiogenesis, a critical process for tumor growth and metastasis.[3]

    • Cyclin-Dependent Kinases (CDKs) : These enzymes control the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.

  • Topoisomerase Inhibition : Certain 2-aminophenyl)pyrrole-based amides act as inhibitors of human topoisomerase I (topoI).[6] Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Their inhibition leads to DNA damage and subsequent cancer cell death.[6][7][8]

  • Sensitization to Chemotherapy : 2-Amino-pyrrole-carboxylate has been shown to potentiate the cytotoxic effects of doxorubicin, a conventional chemotherapy agent, and induce apoptosis in cancer cells.[9]

Antimicrobial Applications

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Functionalized 2-aminopyrroles and their fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, have demonstrated significant activity against a range of pathogens.

  • Antibacterial Activity : Derivatives of 2-aminopyrrole-3-carbonitriles have shown potent activity against both Gram-positive and Gram-negative bacteria.[4][10][11] For instance, certain compounds have exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli.[4][12]

  • Antifungal Activity : The pyrrole scaffold is also found in compounds with activity against fungal pathogens like Candida albicans.[11][12]

  • Antitubercular Activity : Some pyrrole derivatives have been evaluated for their activity against Mycobacterium tuberculosis, with some showing promising MIC values.[4]

Neurodegenerative Disease Applications

The blood-brain barrier permeability and ability to interact with neurological targets make 2-aminopyrrole derivatives interesting candidates for the treatment of neurodegenerative diseases. Their antioxidant properties and ability to modulate enzymes implicated in these diseases are areas of active research. Some pyrrole derivatives have shown neuroprotective effects against neurotoxicity in cellular models.

Quantitative Data Summary

The biological activities of representative functionalized pyrrole derivatives are summarized below.

Table 1: Anticancer Activity of Functionalized 2-Aminopyrrole Derivatives

Compound ClassSpecific TargetCell LineActivity MetricReported Value (µM)
Spiro 2-aminopyridine derivative (C01)ROS1G2032RCD74-ROS1G2032RIC500.0423
1-(2-aminophenyl)pyrrole-based amidesTopoisomerase IMDA-MB-231-Apoptosis Induction
Pyrrolo[2,3-d]pyrimidine (5k)EGFRHepG2IC500.04
Pyrrolo[2,3-d]pyrimidine (5k)Her2HepG2IC500.09
Pyrrolo[2,3-d]pyrimidine (5k)VEGFR2HepG2IC500.204
Pyrrolo[2,3-d]pyrimidine (5k)CDK2HepG2IC500.115

Table 2: Antimicrobial Activity of Functionalized 2-Aminopyrrole Derivatives

Compound ClassMicroorganismActivity MetricReported Value (µg/mL)
2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrileEscherichia coli-Potent Activity
Pyrrolo[2,3-b]pyrrole derivative (Compound 3)Staphylococcus aureusMICComparable to Ciprofloxacin
Pyrrolo[2,3-b]pyrrole derivative (Compound 2)Pseudomonas aeruginosaMIC50
Pyrrolo[2,3-b]pyrrole derivative (Compound 2)Candida albicansMIC~25% of Clotrimazole
BM212 (1,5-diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methyl-pyrrole)Mycobacterium tuberculosisMIC0.7 - 1.5

Experimental Protocols

Synthesis Protocol: One-Pot Synthesis of Functionalized 2-Amino-3-cyanopyrroles

This protocol is a generalized procedure based on multi-component reactions, which are efficient for creating molecular diversity.[13][14]

Principle: A multi-component reaction involving an aldehyde, an active methylene nitrile (e.g., malononitrile), a ketone, and an ammonium salt under thermal or microwave conditions to yield highly substituted 2-aminopyrroles.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ketone (e.g., acetophenone) (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol

  • Reaction vessel suitable for microwave synthesis or conventional heating with a reflux condenser

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • In a reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ketone (1 mmol), and ammonium acetate (1.5 mmol).

  • If using conventional heating, add 10 mL of ethanol and reflux the mixture for 2-4 hours. If using microwave irradiation, conduct the reaction solvent-free or with a minimal amount of a high-boiling solvent like DMF, and irradiate at 100-120°C for 7-15 minutes.[15]

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, filter the solid, wash with cold ethanol, and dry.

  • If the product does not precipitate, pour the reaction mixture into ice-cold water and stir until a solid forms.

  • Collect the crude product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure functionalized 2-amino-3-cyanopyrrole.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

G cluster_workflow General Synthesis Workflow start Combine Reactants: Aldehyde, Malononitrile, Ketone, Ammonium Acetate reaction Heating (Conventional or Microwave) start->reaction monitoring Monitor Reaction (TLC) reaction->monitoring workup Reaction Work-up (Cooling, Precipitation/Filtration) monitoring->workup Reaction Complete purification Purification (Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end Pure 2-Aminopyrrole Derivative characterization->end

Workflow for the synthesis of 2-aminopyrroles.

Biological Assay Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16][17][18]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Test compound (functionalized 2-aminopyrrole) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS, sterile filtered)[10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO, concentration not exceeding 0.5%) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, until purple formazan crystals are visible.[10]

  • Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution after a kinase reaction. The amount of light generated by a luciferase reaction is inversely proportional to the kinase activity.[19][20]

Materials:

  • Purified kinase (e.g., ROS1, ALK)

  • Kinase substrate (specific for the kinase)

  • ATP

  • Kinase assay buffer

  • Test compound (functionalized 2-aminopyrrole)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Add the purified kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction, generating a luminescent signal. Incubate for 30 minutes at room temperature.[21]

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

G cluster_pathway ROS1/ALK Inhibition Pathway ligand Growth Factor (Ligand-Independent in Fusions) receptor ROS1/ALK Fusion Protein ligand->receptor pi3k PI3K/AKT Pathway receptor->pi3k mapk RAS/MEK/ERK Pathway receptor->mapk stat JAK/STAT Pathway receptor->stat inhibitor 2-Aminopyrrole Inhibitor inhibitor->receptor apoptosis Apoptosis inhibitor->apoptosis Leads to proliferation Cell Proliferation, Survival, Angiogenesis pi3k->proliferation mapk->proliferation stat->proliferation

Inhibition of ROS1/ALK signaling by 2-aminopyrroles.

Biological Assay Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][22][23]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well round-bottom microtiter plates

  • Test compound (functionalized 2-aminopyrrole)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old). Suspend colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[24]

  • Compound Dilution: In a 96-well plate, add 100 µL of MHB to all wells. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last dilution well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth). The results can also be read using a plate reader at 600 nm.

G cluster_pathway Topoisomerase I Inhibition Mechanism topo1 Topoisomerase I (Topo I) cleavage Topo I binds and cleaves one DNA strand topo1->cleavage dna Supercoiled DNA dna->topo1 Binds to complex Covalent Topo I-DNA 'Cleavable Complex' cleavage->complex religation DNA Religation complex->religation Normal Function damage DNA Strand Breaks & Damage complex->damage Inhibitor Prevents Religation inhibitor 2-Aminopyrrole Inhibitor inhibitor->complex Stabilizes relaxed_dna Relaxed DNA religation->relaxed_dna apoptosis Apoptosis damage->apoptosis

Mechanism of Topoisomerase I inhibition.

References

Troubleshooting & Optimization

"common side products in 2-aminopyrrole synthesis and their avoidance"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-aminopyrroles. It is designed for researchers, scientists, and professionals in drug development to help identify and resolve challenges related to side product formation and reaction optimization.

General Troubleshooting and FAQs

Q1: My 2-aminopyrrole synthesis is resulting in a low yield and a complex mixture of products. What are the general factors I should consider?

A1: Low yields and complex product mixtures in 2-aminopyrrole synthesis can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in your reagents can lead to unintended side reactions. It is crucial to use high-purity starting materials.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters that should be carefully optimized for your specific substrates.

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete consumption of the limiting reagent and the formation of byproducts.

  • Atmosphere and Moisture: Some synthetic routes are sensitive to oxygen or moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) using dry solvents can be essential.

Q2: How can I effectively monitor the progress of my 2-aminopyrrole synthesis?

A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of your reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product and any byproducts. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What are the most common methods for purifying 2-aminopyrroles?

A3: The choice of purification method depends on the physical properties of your 2-aminopyrrole and the nature of the impurities. Common techniques include:

  • Column Chromatography: This is a highly effective method for separating the desired product from side products and unreacted starting materials. Silica gel is a common stationary phase, with the mobile phase being a mixture of solvents like hexanes and ethyl acetate.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a simple and efficient way to achieve high purity.

  • Distillation: For volatile 2-aminopyrroles, distillation under reduced pressure can be an effective purification method.

Troubleshooting Guide: Side Products in Common 2-Aminopyrrole Syntheses

This section details common side products in well-established 2-aminopyrrole synthesis methods and provides strategies for their avoidance.

Paal-Knorr Synthesis

The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.

Issue: Formation of Furan Byproducts

A significant amount of a furan byproduct is observed in the reaction mixture.

Cause: The formation of furan is the most common side reaction and occurs through the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material.[1][2] Reactions carried out at a pH below 3 often favor furan formation.[2]

Avoidance Strategies:

  • pH Control: The key to avoiding furan formation is to control the acidity of the reaction medium. Conducting the reaction under neutral or weakly acidic conditions is recommended.[2] The use of a weak acid, such as acetic acid, can catalyze the desired reaction without significantly promoting the formation of the furan byproduct.[1]

  • Catalyst Choice: Employing milder catalysts can also suppress furan formation.

Quantitative Data on pH Control:

Catalyst/ConditionsDesired 2-Aminopyrrole YieldFuran Byproduct Yield
Strong Acid (e.g., HCl, pH < 3)LowHigh
Weak Acid (e.g., Acetic Acid)HighLow
Neutral ConditionsModerate to HighVery Low

Experimental Protocol: Synthesis of 1-aryl-2,5-dimethylpyrroles with Acetic Acid

This protocol is adapted for the synthesis of 1-aryl-2,5-dimethylpyrroles, emphasizing the use of a weak acid to minimize furan byproduct formation.

  • Reaction Setup: In a round-bottom flask, combine the 1,4-dicarbonyl compound (e.g., acetonylacetone) and the primary amine (e.g., aniline) in a 1:1.1 molar ratio.

  • Solvent and Catalyst: Use glacial acetic acid as both the solvent and the catalyst.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the reaction progress using TLC.

  • Work-up and Purification: Once the reaction is complete, neutralize the acetic acid with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Logical Relationship Diagram for Paal-Knorr Synthesis

paal_knorr Start 1,4-Dicarbonyl + Primary Amine Acid_Choice Reaction Acidity Start->Acid_Choice Strong_Acid Strong Acid (pH < 3) Acid_Choice->Strong_Acid High Acidity Weak_Acid Weak Acid / Neutral Acid_Choice->Weak_Acid Controlled Acidity Furan Furan Byproduct Strong_Acid->Furan Pyrrole 2-Aminopyrrole (Desired Product) Weak_Acid->Pyrrole

Caption: Control of acidity in Paal-Knorr synthesis.

Knorr Pyrrole Synthesis

The Knorr synthesis involves the condensation of an α-amino ketone with a compound containing an active methylene group (e.g., a β-ketoester).

Issue: Formation of Pyrazine Byproducts

The reaction yields a significant amount of pyrazine byproducts, leading to a low yield of the desired pyrrole.

Cause: The primary challenge in the Knorr synthesis is the instability of the α-amino ketone starting material, which is prone to self-condensation to form pyrazines.[3]

Avoidance Strategy:

  • In Situ Generation of α-Amino Ketone: The most effective way to prevent self-condensation is to generate the α-amino ketone in situ.[3][4] This is typically achieved by the reduction of a more stable precursor, such as an α-oximino ketone, in the presence of the second reactant.[4] This ensures that the α-amino ketone reacts to form the pyrrole as soon as it is generated, minimizing its concentration and the likelihood of self-condensation.

Experimental Protocol: Knorr Synthesis with In Situ Generation of α-Amino Ketone

This protocol details the synthesis of a substituted pyrrole with the in situ generation of the α-amino ketone from an α-oximino ketone.[4]

  • Preparation of α-Oximino Ketone: Dissolve the starting β-ketoester (e.g., ethyl acetoacetate) in glacial acetic acid. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium nitrite to form the α-oximino β-ketoester.

  • Reaction Setup: In a separate flask, dissolve the second equivalent of the β-ketoester in glacial acetic acid.

  • In Situ Generation and Reaction: Gradually add the solution of the α-oximino β-ketoester and zinc dust to the stirred solution of the β-ketoester. The zinc dust reduces the oxime to the amine in situ. The reaction is exothermic and may require cooling to maintain control.

  • Work-up and Purification: After the reaction is complete, as indicated by TLC, the product can be isolated by filtration to remove zinc salts, followed by extraction and purification by recrystallization or column chromatography.

Experimental Workflow for Knorr Synthesis

knorr_workflow cluster_instability Problem: α-Amino Ketone Instability cluster_solution Solution: In Situ Generation AminoKetone α-Amino Ketone SelfCondensation Self-Condensation AminoKetone->SelfCondensation Pyrazine Pyrazine Byproduct SelfCondensation->Pyrazine Oxime α-Oximino Ketone (Stable Precursor) Reduction Reduction (e.g., Zn/AcOH) Oxime->Reduction InSituAminoKetone α-Amino Ketone (Generated In Situ) Reduction->InSituAminoKetone Condensation Condensation with β-Dicarbonyl InSituAminoKetone->Condensation Pyrrole 2-Aminopyrrole Condensation->Pyrrole domino_optimization Start N-Alkynyl, N'-Vinyl Hydrazide Reaction_Conditions Reaction Conditions Start->Reaction_Conditions Low_Temp_Short_Time Low Temp / Short Time (e.g., Toluene, 24h) Reaction_Conditions->Low_Temp_Short_Time Suboptimal High_Temp_Long_Time High Temp / Long Time (e.g., Xylenes, 24h) Reaction_Conditions->High_Temp_Long_Time Optimized Product_Mixture Mixture of N-Protected Isomers Low_Temp_Short_Time->Product_Mixture Desired_Product Single Monoprotected 2-Aminopyrrole High_Temp_Long_Time->Desired_Product

References

Technical Support Center: Synthesis of 1H-pyrrol-2-amine and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrrol-2-amine and its derivatives. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during your experimental work.

Troubleshooting Guides and FAQs

This section provides practical, question-and-answer-based solutions to common issues that may arise during the synthesis of 2-aminopyrroles.

Q1: I am experiencing very low yields in my synthesis of a 2-aminopyrrole derivative. What are the primary factors I should investigate?

A1: Low yields in pyrrole synthesis can often be attributed to several critical factors. A systematic approach to troubleshooting should involve the evaluation of the following:

  • Purity of Starting Materials: Impurities in reactants can lead to undesirable side reactions, consuming starting materials and complicating purification. It is recommended to use freshly purified reagents.[1]

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent are crucial parameters that require careful optimization for your specific substrates.[1]

  • Stoichiometry of Reactants: An incorrect ratio of reactants can result in the incomplete conversion of the limiting reagent.[1]

  • Presence of Moisture: Certain synthetic routes for pyrroles are sensitive to moisture. Employing dry solvents and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be critical.[1][2]

Q2: My reaction is producing a significant amount of a furan byproduct. How can I minimize this side reaction?

A2: The formation of a furan byproduct is a common side reaction in many pyrrole syntheses, particularly those employing 1,4-dicarbonyl compounds, such as the Paal-Knorr synthesis.[1][3] This occurs via an acid-catalyzed intramolecular cyclization of the dicarbonyl compound before the amine can react.[1][3] To mitigate furan formation, consider the following adjustments:

  • pH Control: The acidity of the reaction medium is a key factor. Strongly acidic conditions (pH < 3) can favor furan formation. Maintaining a neutral to slightly acidic environment is often beneficial.[3]

  • Catalyst Choice: If an acid catalyst is necessary, opt for a milder acid. Experimenting with different Brønsted or Lewis acids may be required to find the optimal catalyst for your specific reaction.[1]

  • Excess Amine: Using an excess of the amine component can help to favor the desired reaction pathway over the competing furan formation.[3]

Q3: The crude product of my reaction is a dark, tarry substance that is proving difficult to purify. What is the likely cause and how can I prevent it?

A3: The formation of a dark, tarry material often indicates polymerization of the starting materials or the pyrrole product itself.[3] This is frequently caused by excessively high temperatures or highly acidic conditions.[2][3] To address this issue:

  • Lower the Reaction Temperature: While higher temperatures can increase the reaction rate, they may also promote degradation and polymerization. Careful optimization of the temperature is recommended.[1][3]

  • Use a Milder Catalyst: Switching to a less aggressive catalyst can help to prevent the degradation that leads to tar formation.[3]

Q4: I am struggling with the purification of my target this compound derivative. What are the recommended purification techniques?

A4: The purification of pyrrole derivatives can be challenging due to their potential instability and the presence of closely related impurities. The appropriate method will depend on the physical properties of your compound and the nature of the impurities.[4] Common techniques include:

  • Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and byproducts. A range of stationary phases (e.g., silica gel) and eluent systems can be employed.[4]

  • Distillation: For liquid products, vacuum distillation can be effective for separating compounds with different boiling points.[4]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[4]

Data Presentation

Optimizing the reaction yield for the synthesis of 2-aminopyrrole derivatives requires a systematic variation of reaction parameters. The following table provides a template for summarizing experimental data to identify optimal conditions.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Acetic AcidEthanol801245
2p-TsOHToluene110862
3Sc(OTf)₃Acetonitrile602475
4NoneMethanol654830

Experimental Protocols

The following is a general, representative protocol for the synthesis of a substituted 2-aminopyrrole, which should be adapted and optimized for specific substrates.

General Procedure for Substituted 2-Aminopyrrole Synthesis:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent (e.g., ethanol, toluene).[2]

  • Catalyst Addition: Add the chosen acid catalyst (e.g., acetic acid, 0.1 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.[2]

  • Purification: The crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-aminopyrrole derivative.[4]

Mandatory Visualization

The following diagrams illustrate key workflows and concepts relevant to optimizing the synthesis of this compound and its derivatives.

Reaction_Optimization_Workflow cluster_problem Problem Identification cluster_analysis Parameter Analysis cluster_optimization Optimization & Verification Low_Yield Low Yield Temperature Temperature Low_Yield->Temperature Side_Products Side Products Catalyst Catalyst Side_Products->Catalyst Poor_Purity Poor Purity Solvent Solvent Poor_Purity->Solvent DOE Design of Experiments (DoE) Temperature->DOE Solvent->DOE Catalyst->DOE Concentration Concentration Concentration->DOE Analysis Analysis of Results (TLC, GC, NMR) DOE->Analysis Optimized_Protocol Optimized Protocol Analysis->Optimized_Protocol

Caption: A logical workflow for troubleshooting and optimizing reaction yield.

Hypothetical_Synthesis_Pathway Start 1,4-Dicarbonyl Compound + Amine Intermediate Enamine Intermediate Start->Intermediate [H+] catalyst Side_Reaction Furan Byproduct Start->Side_Reaction [Strong Acid] High Temp Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product This compound Derivative Cyclization->Product

Caption: A simplified hypothetical reaction pathway for 2-aminopyrrole synthesis.

References

Technical Support Center: Purification of Crude 1H-Pyrrol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude 1H-pyrrol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my sample of this compound turning dark brown or black upon standing?

A1: this compound is highly susceptible to oxidation and polymerization when exposed to air and light, leading to the formation of colored, often insoluble, polymeric materials. This inherent instability is a primary challenge in its purification and handling. To minimize degradation, it is crucial to work quickly, under an inert atmosphere (e.g., nitrogen or argon), and to protect the compound from light.

Q2: What are the common impurities found in crude this compound?

A2: Depending on the synthetic route, common impurities may include unreacted starting materials, residual catalysts, and side-products from the reaction. Specifically for 2-aminopyrrole derivatives, byproducts from incomplete or alternative cyclization pathways can be present. Given its instability, degradation products, such as oxidized and polymerized species, are also significant impurities.

Q3: Is there a more stable form of this compound to work with?

A3: Yes, this compound is often converted to its hydrochloride salt (this compound hydrochloride) for storage and handling. The salt is generally a more stable, crystalline solid that is less prone to oxidation and polymerization. The free amine can be liberated from the salt by treatment with a base just prior to use.

Q4: My compound is streaking or showing poor separation on a silica gel column. What can I do?

A4: Amines, being basic, can interact strongly with the acidic silica gel, leading to tailing and poor separation. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. Alternatively, using a different stationary phase, like alumina, may be beneficial.

Q5: I'm having trouble crystallizing my purified this compound. What are some troubleshooting tips?

A5: If your compound "oils out" or fails to crystallize, consider the following:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

  • Solvent System: Experiment with different solvent systems. A good crystallization solvent is one in which your compound is soluble when hot but sparingly soluble when cold.

  • Seeding: If you have a pure crystal, adding a small "seed" to the supersaturated solution can induce crystallization.

  • Purity: Highly impure samples may be difficult to crystallize. An additional purification step, like chromatography, may be necessary.

Troubleshooting Guides

Issue 1: Product Discoloration During Purification
Possible CauseRecommended Solution(s)
Oxidation/Polymerization - Perform all purification steps under an inert atmosphere (nitrogen or argon).- Use degassed solvents.- Protect all glassware and solutions from light by wrapping with aluminum foil.- Work at low temperatures whenever possible.
Residual Acid/Base from Synthesis - Neutralize the crude reaction mixture before beginning purification.- A mild aqueous wash (e.g., with saturated sodium bicarbonate for acidic impurities or dilute HCl for basic impurities) can be performed during workup, but be mindful of the amine's solubility and stability.
Trace Metal Impurities - If a metal catalyst was used, consider a pre-purification step such as filtration through a pad of Celite® or treatment with a metal scavenger.
Issue 2: Low Recovery After Purification
Possible CauseRecommended Solution(s)
Degradation on Silica Gel - Minimize the time the compound spends on the column.- Use a modified eluent with a small amount of base (e.g., triethylamine) to reduce strong interactions with the silica.- Consider using a less acidic stationary phase like alumina.
Volatility of the Compound - Be cautious during solvent removal under reduced pressure. Avoid excessive heating of the rotovap bath.- Use a cold trap to recover any volatilized product.
Incomplete Extraction/Elution - Ensure the chosen solvent system for extraction or chromatography is appropriate for your compound's polarity.- Perform multiple extractions with smaller volumes of solvent for better recovery.

Data Presentation

The following tables provide illustrative data for the purification of this compound. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.

Table 1: Comparison of Purification Methods for Crude this compound

Purification MethodStarting Purity (Illustrative)Final Purity (Illustrative)Yield (Illustrative)Notes
Flash Column Chromatography (Silica Gel with Et₃N) ~75%>95%40-60%Effective for removing baseline impurities and colored products. Yield can be impacted by degradation on the column.
Recrystallization of Hydrochloride Salt ~80% (as salt)>98%70-85%Generally provides higher purity and better recovery due to the increased stability of the salt.
Vacuum Distillation ~70%~90-95%30-50%Risk of thermal degradation and polymerization, even under reduced pressure. Best for removing non-volatile impurities.

Table 2: Illustrative Impurity Profile of Crude this compound Before and After Purification by Flash Chromatography

Impurity Type% Area (Crude)% Area (Purified)
Starting Materials 5-10%<0.5%
Reaction Byproducts 10-15%<1%
Polymeric/Degradation Products 5-10%<2%
This compound ~75%>95%

Experimental Protocols

Protocol 1: Purification of Crude this compound by Flash Column Chromatography

This protocol is a general guideline and should be optimized for your specific crude mixture.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (Et₃N)

  • Inert gas (Nitrogen or Argon)

  • Standard chromatography glassware

Procedure:

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane).

    • If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel for dry loading.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Hexanes).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Eluent Preparation:

    • Prepare your gradient of solvents (e.g., Hexanes/Ethyl Acetate).

    • Add 0.5% (v/v) of triethylamine to your polar solvent (e.g., Ethyl Acetate) to prevent streaking.

  • Loading and Elution:

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin elution with a low polarity mobile phase and gradually increase the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Fraction Analysis and Concentration:

    • Identify the fractions containing the pure product using TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to obtain the purified this compound.

Protocol 2: Preparation and Recrystallization of this compound Hydrochloride

This method is recommended for obtaining a more stable, high-purity solid.

Materials:

  • Purified or semi-purified this compound

  • Anhydrous diethyl ether

  • HCl solution in diethyl ether (commercially available or prepared by bubbling dry HCl gas through anhydrous diethyl ether)

  • Isopropanol

  • Hexanes

Procedure:

  • Salt Formation:

    • Dissolve the this compound in a minimal amount of anhydrous diethyl ether under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add a 1M solution of HCl in diethyl ether dropwise with stirring.

    • A precipitate of this compound hydrochloride should form.

    • Continue adding the HCl solution until no further precipitation is observed.

  • Isolation of Crude Salt:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold, anhydrous diethyl ether.

    • Dry the solid under vacuum.

  • Recrystallization:

    • Dissolve the crude hydrochloride salt in a minimal amount of hot isopropanol.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered hot.

    • Allow the solution to cool slowly to room temperature.

    • If crystallization does not occur, add a non-polar solvent like hexanes dropwise until the solution becomes cloudy, then warm slightly to re-dissolve and cool again.

    • Collect the pure crystals by vacuum filtration, wash with a cold isopropanol/hexanes mixture, and dry under vacuum.

Mandatory Visualization

experimental_workflow crude Crude this compound dissolve Dissolve in Minimum Solvent crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Gradient (with 0.5% Et3N) load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate Under Reduced Pressure combine->concentrate pure_amine Pure this compound concentrate->pure_amine salt_formation Form Hydrochloride Salt (HCl in Ether) pure_amine->salt_formation recrystallize Recrystallize from Isopropanol/Hexanes salt_formation->recrystallize pure_salt Pure this compound HCl recrystallize->pure_salt

Caption: Purification workflow for crude this compound.

troubleshooting_guide start Purification Issue discoloration Product Discoloration? start->discoloration low_yield Low Yield? start->low_yield discoloration->low_yield No inert_atm Use Inert Atmosphere & Protect from Light discoloration->inert_atm Yes degradation Degradation on Column? low_yield->degradation Yes add_base Add Base to Eluent (e.g., 0.5% Et3N) degradation->add_base Yes volatility Compound Volatile? degradation->volatility No low_temp Concentrate at Low Temperature volatility->low_temp Yes end Check Extraction/ Elution Solvents volatility->end No

Caption: Troubleshooting decision tree for purification issues.

instability_pathway amine This compound (Pure, Colorless) air_light Air (O₂), Light amine->air_light oxidized Oxidized Intermediates air_light->oxidized polymerized Polymerized Products (Colored, Insoluble) oxidized->polymerized

Caption: Instability pathway of this compound.

Technical Support Center: 2-Aminopyrrole Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2-aminopyrrole to prevent its polymerization and degradation. Due to the limited availability of specific stability data for 2-aminopyrrole, the recommendations provided are based on the general principles of handling electron-rich pyrroles and aromatic amines.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 2-aminopyrrole polymerization?

A1: 2-Aminopyrrole is an electron-rich heterocyclic amine, making it susceptible to polymerization through several mechanisms. The primary triggers for polymerization include:

  • Exposure to Air (Oxygen): Like many pyrrole derivatives, 2-aminopyrrole can be oxidized by atmospheric oxygen, which can initiate polymerization.

  • Exposure to Light: UV light can provide the energy to initiate radical polymerization.

  • Elevated Temperatures: Heat can accelerate the rate of polymerization.

  • Presence of Acids: Acidic conditions can protonate the pyrrole ring, making it more susceptible to nucleophilic attack and subsequent polymerization.[1][2][3]

  • Presence of Impurities: Trace amounts of metal ions or other reactive species can act as catalysts for polymerization.

Q2: How can I visually identify if my 2-aminopyrrole has started to polymerize?

A2: Fresh, pure 2-aminopyrrole is typically a colorless to pale yellow liquid or solid.[4] Signs of polymerization or degradation include:

  • A noticeable darkening of the material, progressing from yellow to brown or even black.

  • An increase in viscosity.

  • The formation of a solid precipitate or a gummy residue.

Q3: What are the ideal storage conditions for 2-aminopyrrole?

A3: To maximize the shelf-life of 2-aminopyrrole, it should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally between 2-8°C. For long-term storage, temperatures as low as -20°C can be considered.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[5][6][7]

  • Container: Use an amber glass vial or a container that protects the contents from light. The container should have a tight-fitting cap, preferably with a PTFE liner.

  • Purity: Ensure the 2-aminopyrrole is of high purity, as impurities can catalyze polymerization.

Q4: Are there any recommended inhibitors for storing 2-aminopyrrole?

A4: While specific studies on inhibitors for 2-aminopyrrole are scarce, inhibitors commonly used for other reactive monomers can be considered. These generally fall into two categories: radical scavengers and antioxidants. Examples include:

  • Phenolic compounds: Hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT) are common radical inhibitors.[8]

  • Amine-based inhibitors: Phenothiazine and certain hydroxylamines can also be effective.[8]

The choice and concentration of an inhibitor should be carefully considered based on the intended application of the 2-aminopyrrole, as the inhibitor may need to be removed before use.

Q5: Can I purify 2-aminopyrrole that has started to polymerize?

A5: Purification of partially polymerized 2-aminopyrrole can be challenging. If the polymerization has not progressed significantly, purification may be possible through methods such as:

  • Distillation: Vacuum distillation can separate the monomer from the non-volatile polymer. This should be done at the lowest possible temperature to prevent further polymerization.

  • Chromatography: Column chromatography on silica gel or alumina may be used to separate the monomer from oligomers and polymers.

It is crucial to handle the purified monomer carefully and store it under the recommended conditions to prevent rapid re-polymerization.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting issues related to 2-aminopyrrole polymerization.

Problem: My 2-aminopyrrole has darkened in color.
  • Initial Assessment: A change in color is the first sign of potential degradation or polymerization.

  • Troubleshooting Steps:

    • Evaluate Storage Conditions:

      • Was the container tightly sealed?

      • Was it stored under an inert atmosphere?

      • Was it protected from light?

      • Was it stored at the recommended temperature?

    • Check for Contamination:

      • Was a clean syringe or spatula used for handling?

      • Could there have been any acid or metal contamination?

    • Action:

      • If the color change is slight, the material may still be usable for some applications, but it is best to purify it before use in sensitive reactions.

      • If the material has significantly darkened or become viscous, it is likely that a significant amount of polymerization has occurred, and purification is necessary.

Problem: My 2-aminopyrrole has become viscous or solidified.
  • Initial Assessment: Increased viscosity or solidification indicates significant polymerization.

  • Troubleshooting Steps:

    • Confirm Polymerization: Attempt to dissolve a small sample in a suitable solvent (e.g., chloroform, dichloromethane). The polymer will likely be insoluble or sparingly soluble.

    • Review Handling Procedures: Identify any potential exposure to air, light, heat, or contaminants during previous handling.

    • Action:

      • Purification by distillation or chromatography is required to isolate the remaining monomer.

      • Discard the material if purification is not feasible or if the polymerization is extensive.

Quantitative Data Summary

Due to the lack of specific published stability data for 2-aminopyrrole, the following table provides generalized storage recommendations based on best practices for structurally similar and reactive compounds.

ParameterRecommended ConditionRationale
Storage Temperature 2-8°C (Short-term)Slows down the rate of polymerization.
-20°C (Long-term)Further minimizes degradation and polymerization.
Storage Atmosphere Inert (Nitrogen or Argon)Prevents oxidation-initiated polymerization.[5][6]
Light Exposure In the dark (Amber vial)Prevents light-induced polymerization.
Inhibitor Conc. 100-500 ppm (General)Acts as a radical scavenger to prevent polymerization.[8]

Note: The optimal inhibitor and its concentration should be determined experimentally for your specific application and storage duration.

Experimental Protocols

Protocol 1: Short-Term Storage of 2-Aminopyrrole
  • Obtain a clean, dry amber glass vial with a PTFE-lined cap.

  • If the 2-aminopyrrole is in a larger container, flush the headspace of both the stock container and the new vial with a gentle stream of nitrogen or argon gas.

  • Quickly transfer the desired amount of 2-aminopyrrole to the new vial.

  • Flush the headspace of the newly filled vial with the inert gas again before tightly sealing the cap.

  • Wrap the cap with paraffin film for an extra seal.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a refrigerator at 2-8°C.

Protocol 2: Purification of Partially Polymerized 2-Aminopyrrole by Vacuum Distillation

Caution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Set up a vacuum distillation apparatus with a short path distillation head to minimize the residence time at high temperatures.

  • Use a vacuum pump with a cold trap.

  • Place the partially polymerized 2-aminopyrrole in the distillation flask.

  • Slowly apply vacuum to the system.

  • Gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point of 2-aminopyrrole under the applied pressure.

  • The purified 2-aminopyrrole should be collected in a receiving flask that has been pre-flushed with an inert gas.

  • Once the distillation is complete, cool the receiving flask and immediately transfer the purified product to a clean, dry amber vial under an inert atmosphere for proper storage.

Visualizations

Troubleshooting_Polymerization cluster_0 Observation cluster_1 Initial Assessment cluster_2 Troubleshooting & Action start Observe 2-Aminopyrrole assess_color Color Darkened? start->assess_color assess_viscosity Viscosity Increased / Solidified? assess_color->assess_viscosity No check_storage Evaluate Storage Conditions (Air, Light, Temp) assess_color->check_storage Yes assess_viscosity->check_storage Yes use_as_is Use As-Is (with caution) assess_viscosity->use_as_is No check_contamination Check for Contamination (Acid, Metal) check_storage->check_contamination purify Purify Monomer (Distillation / Chromatography) check_contamination->purify discard Discard Material purify->discard Purification Fails

Caption: Troubleshooting workflow for polymerized 2-aminopyrrole.

Storage_Logic cluster_0 Factors Affecting Stability cluster_1 Preventative Measures cluster_2 Outcome Air Air (Oxygen) Inert_Atmosphere Inert Atmosphere (N2, Ar) Air->Inert_Atmosphere Inhibitor Add Inhibitor Air->Inhibitor Light Light (UV) Amber_Vial Amber Vial Light->Amber_Vial Light->Inhibitor Heat Heat Low_Temp Low Temperature (2-8°C or -20°C) Heat->Low_Temp Heat->Inhibitor Acid Acid Neutral_pH Neutral pH Acid->Neutral_pH Stable_Product Stable 2-Aminopyrrole Inert_Atmosphere->Stable_Product Amber_Vial->Stable_Product Low_Temp->Stable_Product Neutral_pH->Stable_Product Inhibitor->Stable_Product

Caption: Relationship between storage conditions and 2-aminopyrrole stability.

References

Technical Support Center: Scale-Up Synthesis of 1H-Pyrrol-2-Amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1H-pyrrol-2-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

When scaling up the synthesis of this compound, particularly via the Paal-Knorr reaction, several challenges can arise. These often relate to changes in reaction kinetics, heat and mass transfer, and product isolation. Key issues include decreased yields, increased impurity profiles, and difficulties in purification.[1][2] The exothermic nature of the Paal-Knorr reaction can be more difficult to control on a larger scale, potentially leading to side reactions.[1]

Q2: My yield of this compound has significantly decreased after scaling up the reaction. What are the potential causes and solutions?

A decrease in yield during scale-up is a common problem.[1] Several factors could be responsible:

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing of reactants can be challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Optimize the stirring speed and consider using a reactor with baffles to improve mixing.

  • Poor Temperature Control: The exothermic nature of the reaction can lead to temperature spikes in a large-volume reactor, favoring the formation of byproducts.

    • Solution: Implement a more robust cooling system and consider a semi-batch process where one of the reactants is added portion-wise to control the reaction rate and temperature.

  • Extended Reaction Time: Longer reaction times at elevated temperatures can lead to the degradation of the desired product.

    • Solution: Re-optimize the reaction time and temperature for the larger scale. It may be possible to use a higher temperature for a shorter duration to achieve a better outcome.

Q3: I am observing a significant amount of a dark, tarry byproduct in my scaled-up synthesis. What is this byproduct and how can I prevent its formation?

The formation of dark, tarry materials often indicates polymerization of the starting materials or the product itself. This is typically exacerbated by high temperatures and acidic conditions.

  • Prevention Strategies:

    • Temperature Control: Maintain a consistent and controlled reaction temperature. Avoid localized overheating.

    • pH Control: If using an acid catalyst, opt for a milder acid (e.g., acetic acid) and use it in catalytic amounts. Strongly acidic conditions can promote polymerization.[3]

    • Reaction Time: Minimize the reaction time to what is necessary for complete conversion of the starting materials.

Q4: What are the common impurities I should expect in the synthesis of this compound and how can I identify them?

Common impurities can include unreacted starting materials, furan derivatives from the self-condensation of the 1,4-dicarbonyl precursor, and polymeric byproducts.[2] The amino group of the product is also susceptible to oxidation, which can lead to colored impurities.[4]

  • Identification:

    • Chromatography: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for separating and identifying impurities.

    • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural elucidation of unknown impurities.

Q5: What are the recommended methods for purifying this compound on a large scale?

Purification of this compound at scale can be challenging due to its polarity and potential instability.

  • Crystallization/Recrystallization: This is often the most effective and scalable method for purifying solid organic compounds.[5][6][7] The choice of solvent is critical and may require screening. For amines, it is sometimes beneficial to form a salt (e.g., with HCl or TFA), recrystallize the salt, and then neutralize to obtain the pure amine.[8]

  • Column Chromatography: While effective at the lab scale, column chromatography can be less practical and more expensive for large quantities. If necessary, careful selection of the stationary and mobile phases is required to achieve good separation.[9]

  • Vacuum Distillation: If the compound is thermally stable and has a suitable boiling point, vacuum distillation can be a viable purification method to remove non-volatile impurities.[9]

Troubleshooting Guides

Problem 1: Low Yield
Symptom Possible Cause Troubleshooting Steps
Incomplete reaction (starting material remains)Insufficient reaction time or temperature.Gradually increase reaction temperature and/or extend the reaction time. Monitor progress by TLC or HPLC.
Poor mixing.Increase stirrer speed. For very large reactors, consider mechanical stirring with appropriate impeller design.
Significant byproduct formationReaction temperature too high.Lower the reaction temperature and consider slower, controlled addition of one reactant.
Incorrect stoichiometry or reactant addition rate.Verify the molar ratios of reactants. Implement controlled addition (e.g., using a syringe pump or addition funnel) for one of the reactants.
Product degradationProlonged exposure to heat or acidic conditions.Minimize reaction time. If an acid catalyst is used, consider a milder acid or a lower concentration.
Problem 2: High Impurity Profile
Symptom Possible Cause Troubleshooting Steps
Presence of furan byproductAcid-catalyzed self-condensation of the 1,4-dicarbonyl compound.Maintain a neutral to slightly basic pH. If an acid catalyst is necessary, use a weak acid like acetic acid.
Dark, tarry crude productPolymerization of starting materials or product.Lower the reaction temperature. Use a milder catalyst. Ensure the reaction is not run for an unnecessarily long time.[2]
Colored impuritiesOxidation of the 2-amino group.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Unreacted starting materialsIncomplete reaction.Refer to the troubleshooting steps for "Low Yield".

Data Presentation

Table 1: Illustrative Comparison of Reaction Parameters at Lab vs. Scale-Up

ParameterLab Scale (1 g)Pilot Scale (1 kg)
Reactant A (1,4-Dicarbonyl) 1.0 eq1.0 eq
Reactant B (Amine Source) 1.2 eq1.1 eq
Solvent Volume 10 mL8 L
Temperature 80 °C (reflux)75-80 °C (controlled)
Reaction Time 4 hours6-8 hours
Typical Yield 85%65-75%
Stirring Speed 300 rpm (magnetic)150-250 rpm (mechanical)

Note: This data is illustrative and will vary depending on the specific reaction conditions and equipment.

Table 2: Illustrative Impurity Profile Comparison

ImpurityLab Scale (%)Pilot Scale (%)
Unreacted Dicarbonyl < 1< 2
Furan Byproduct ~2~5-8
Polymeric Material < 1~3-5
Other Unknowns ~1-2~4-6

Note: This data is illustrative and will vary depending on the specific reaction conditions and equipment.

Experimental Protocols

Key Experiment: Scale-Up Paal-Knorr Synthesis of this compound (Illustrative Protocol)

Materials:

  • 1,4-Dicarbonyl precursor (e.g., succinaldehyde derivative)

  • Amine source (e.g., ammonia or an ammonium salt)

  • Solvent (e.g., ethanol, water, or a mixture)

  • Weak acid catalyst (e.g., acetic acid, optional)

Procedure:

  • Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and an inert atmosphere inlet with the chosen solvent.

  • Reactant Charging: Add the 1,4-dicarbonyl precursor to the reactor. Begin stirring to ensure good mixing.

  • Controlled Addition: Slowly add the amine source to the reactor over a period of 1-2 hours. Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature range.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 75-80 °C) and maintain for the optimized reaction time (e.g., 6-8 hours). Monitor the reaction progress by taking periodic samples for analysis (TLC or HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, it can be isolated by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.

Visualizations

experimental_workflow start Start: Reactor Setup reactant_charging Reactant Charging (1,4-Dicarbonyl) start->reactant_charging controlled_addition Controlled Addition (Amine Source) reactant_charging->controlled_addition reaction Reaction (Heating & Monitoring) controlled_addition->reaction workup Workup (Cooling & Isolation) reaction->workup purification Purification (Recrystallization) workup->purification end End: Pure Product purification->end

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_logic start Problem Observed low_yield Low Yield? start->low_yield high_impurities High Impurities? start->high_impurities incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes byproduct_formation Byproduct Formation? low_yield->byproduct_formation No furan_byproduct Furan Byproduct? high_impurities->furan_byproduct Yes polymerization Polymerization? high_impurities->polymerization No optimize_time_temp Optimize Time/Temp & Improve Mixing incomplete_reaction->optimize_time_temp Yes optimize_temp_addition Optimize Temp & Reactant Addition byproduct_formation->optimize_temp_addition Yes control_ph Control pH furan_byproduct->control_ph Yes lower_temp_catalyst Lower Temp & Use Milder Catalyst polymerization->lower_temp_catalyst Yes

References

"impact of solvent and temperature on 2-aminopyrrole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminopyrroles. The information provided is designed to address common challenges related to the impact of solvent and temperature on reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2-aminopyrroles, offering potential causes and solutions.

Issue 1: Low Yield of the Desired 2-Aminopyrrole Product

Potential CauseSuggested Solution
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may be favored at higher temperatures.Systematically screen a range of temperatures. For instance, in the domino synthesis from alkynyl vinyl hydrazides, switching from refluxing toluene to refluxing xylenes (a higher boiling point solvent) can significantly increase the yield of the desired product.[1][2]
Inappropriate Solvent: The polarity and boiling point of the solvent can dramatically influence reaction rates and selectivity.If using a non-polar solvent like toluene, consider a higher-boiling non-polar solvent such as xylenes to increase the reaction temperature.[1][2] For reactions involving polar intermediates, a polar aprotic solvent (e.g., DMF, DMSO) may be beneficial, although this needs to be determined empirically for your specific reaction.
Incorrect Reaction Time: The reaction may not have reached completion, or the product may be degrading over time.Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). In some cases, a longer reaction time is necessary to drive the reaction to completion. For example, in the synthesis of certain substituted 2-aminopyrroles, increasing the reaction time from 24 to 72 hours favored the formation of the desired product.[1][2]
Presence of Impurities in Starting Materials: Impurities can interfere with the reaction and reduce the yield.Ensure the purity of all starting materials and reagents before use. Recrystallize or distill starting materials if necessary.
Atmospheric Moisture or Oxygen: Some intermediates or reagents may be sensitive to moisture or oxygen.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Issue 2: Formation of Multiple Products or Isomers

Potential CauseSuggested Solution
Temperature-Dependent Side Reactions: Different reaction pathways may be activated at different temperatures, leading to a mixture of products.Carefully control the reaction temperature. In the synthesis of N-protected 2-aminopyrroles, a temperature-dependent migration of the protecting group can occur.[1][2] Running the reaction at a higher temperature (refluxing xylenes) can favor a single, thermodynamically more stable product.[1][2]
Solvent Effects on Reaction Pathway: The solvent can influence the stability of intermediates and transition states, altering the product distribution.Experiment with solvents of different polarities. For reactions proceeding through charged intermediates, a polar solvent may stabilize these species and favor a particular pathway.
Incorrect Stoichiometry of Reactants: An excess of one reactant can lead to the formation of byproducts.Carefully control the stoichiometry of the reactants. A 1:1 or other optimized ratio should be maintained.

Issue 3: Difficulty in Product Purification

Potential CauseSuggested Solution
Product is an Oil or Fails to Crystallize: The product may be impure or the chosen solvent system for recrystallization may be inappropriate.Try to purify the crude product by column chromatography first. For recrystallization, screen a variety of solvent systems (both single and mixed solvents). If the product is an oil, try triturating with a non-polar solvent like hexanes to induce solidification.
Product Streaks on Silica Gel Column: The polar nature of the 2-aminopyrrole may cause strong interactions with the acidic silica gel.Add a small amount of a basic modifier, such as 0.1-1% triethylamine or pyridine, to the eluent to neutralize the acidic sites on the silica gel. Alternatively, use a different stationary phase like neutral or basic alumina.[3]
Product Discoloration (Turns Yellow or Brown): 2-Aminopyrroles can be sensitive to air and light, leading to oxidation and the formation of colored impurities.Minimize exposure to air and light during workup and purification.[3] If discoloration occurs, you can try treating a solution of the product with activated charcoal, though this may reduce the yield.[3]

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the rate and outcome of a 2-aminopyrrole synthesis?

A1: Temperature has a significant impact on both the reaction rate and the product distribution. Generally, increasing the temperature increases the reaction rate. However, it can also lead to the formation of undesired byproducts or decomposition of the product. In some syntheses, a higher temperature is necessary to overcome the activation energy for a key step, such as a rearrangement. For example, in the domino synthesis of substituted 2-aminopyrroles, elevating the temperature by switching the solvent from toluene to xylenes was found to favor the translocation of a protecting group and resulted in a higher yield of the desired monoprotected product.[1][2] It is crucial to optimize the temperature for each specific synthesis to achieve the best balance between reaction rate and selectivity.

Q2: What is the role of the solvent in 2-aminopyrrole synthesis?

A2: The solvent plays a multifaceted role in the synthesis of 2-aminopyrroles. It must first dissolve the reactants to allow them to interact. Beyond that, the solvent's polarity can influence the reaction mechanism. For reactions that proceed through polar or charged intermediates, a polar solvent can stabilize these species, potentially increasing the reaction rate. Conversely, for reactions involving non-polar species, a non-polar solvent is generally preferred. The boiling point of the solvent is also a critical factor as it dictates the maximum temperature at which a reaction can be run at atmospheric pressure.

Q3: Are there any general recommendations for choosing a solvent for a new 2-aminopyrrole synthesis?

A3: While the optimal solvent is reaction-specific, here are some general guidelines:

  • Start with a common, relatively non-polar solvent: Toluene is often a good starting point for many organic reactions, including some 2-aminopyrrole syntheses.

  • Consider the reaction mechanism: If the proposed mechanism involves the formation of charged intermediates, a polar aprotic solvent like DMF or acetonitrile might be beneficial.

  • Think about the desired reaction temperature: If a higher temperature is needed, choose a solvent with a higher boiling point, such as xylenes or DMF.

  • Empirical screening is key: It is often necessary to screen a small number of solvents from different classes (e.g., a non-polar, a polar aprotic, and a polar protic solvent) to find the optimal conditions.

Q4: My 2-aminopyrrole product seems to be unstable. How can I handle and store it?

A4: 2-Aminopyrroles can be susceptible to oxidation, which often manifests as a change in color to yellow or brown. To minimize degradation, it is recommended to:

  • Work quickly during purification and minimize exposure to air and light.[3]

  • Store the purified compound under an inert atmosphere (nitrogen or argon).

  • Store at low temperatures, preferably in a freezer.

  • Use amber-colored vials to protect from light.[3]

Data Presentation

Table 1: Effect of Solvent and Reaction Time on the Domino Synthesis of a Substituted 2-Aminopyrrole

EntrySolventTime (h)Product 7a (%)Product 11a (%)Product 12a (%)
1Toluene24173731
2Toluene7242650
3Xylenes24--82

Data adapted from a study on the synthesis of substituted 2-aminopyrroles.[1][2]

Experimental Protocols

1. Domino Synthesis of Substituted 2-Aminopyrroles from Alkynyl Vinyl Hydrazides

This protocol is based on a published metal-free domino methodology.[1][2]

  • Materials:

    • Alkynyl vinyl hydrazide (starting material)

    • Toluene or Xylenes (solvent)

    • Standard laboratory glassware for reflux reactions

    • Inert atmosphere setup (optional, but recommended)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the alkynyl vinyl hydrazide in the chosen solvent (e.g., xylenes). The concentration will depend on the specific substrate.

    • Heat the reaction mixture to reflux.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 24 to 72 hours depending on the substrate.[1][2]

    • Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

2. Three-Component Synthesis of 2-Aminopyrroles

This is a general protocol based on a reported three-component reaction.[4]

  • Materials:

    • N-tosylimine

    • Dimethyl acetylenedicarboxylate (DMAD)

    • Isocyanide

    • Dichloromethane (CH₂Cl₂) or another suitable aprotic solvent

    • Standard laboratory glassware

  • Procedure:

    • To a solution of the N-tosylimine and dimethyl acetylenedicarboxylate (DMAD) in dichloromethane at room temperature, add the isocyanide dropwise with stirring.

    • Continue stirring the reaction mixture at room temperature.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel to afford the desired 2-aminopyrrole.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Alkynyl Vinyl Hydrazide in Solvent reflux Heat to Reflux start->reflux monitor_synthesis Monitor Reaction (TLC/LC-MS) reflux->monitor_synthesis cool Cool to Room Temperature monitor_synthesis->cool Reaction Complete concentrate Remove Solvent cool->concentrate chromatography Column Chromatography concentrate->chromatography product Pure 2-Aminopyrrole chromatography->product

Caption: Experimental workflow for the domino synthesis of 2-aminopyrroles.

reaction_mechanism reagents N-Tosylimine + DMAD + Isocyanide zwitterion Zwitterionic Intermediate reagents->zwitterion [1] iminolactam Intermediate Imino-lactam zwitterion->iminolactam [2] Addition to C=N aminopyrrole 2-Aminopyrrole Product iminolactam->aminopyrrole [3] [1,5] H Shift

Caption: Simplified mechanism of a three-component 2-aminopyrrole synthesis.

References

Technical Support Center: Managing Regioselectivity in Reactions of 1H-Pyrrol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrol-2-amine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to managing regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in controlling regioselectivity for reactions involving this compound?

A1: this compound possesses multiple reactive sites, leading to potential challenges in achieving regioselectivity. The key issues include:

  • N- vs. C-Functionalization: The presence of two nitrogen atoms (the endocyclic pyrrole nitrogen and the exocyclic amino group) and nucleophilic carbon atoms on the pyrrole ring creates competition for electrophiles.

  • Regioisomers in C-Functionalization: The pyrrole ring has two electronically distinct positions for electrophilic attack (C3/C4 and C5), often leading to mixtures of regioisomers. The amino group at the C2 position strongly activates the ring, particularly at the C3 and C5 positions.

Q2: How does the choice of protecting group on the pyrrole nitrogen influence regioselectivity?

A2: The use of an N-protecting group is a critical strategy for directing regioselectivity. The nature of the protecting group has a significant impact:

  • Electron-withdrawing groups (e.g., Tosyl - Ts): These groups decrease the electron density of the pyrrole ring, making it less reactive. They can direct electrophiles to the C5 position by reducing the nucleophilicity of the C3 position.

  • Sterically bulky groups (e.g., tert-Butoxycarbonyl - Boc, (2-(Trimethylsilyl)ethoxy)methyl - SEM): These groups can physically block access to the C3 position, thereby favoring substitution at the less hindered C5 position. The SEM group is particularly noted for its ability to direct lithiation and subsequent reactions to the C5 position.

Q3: What general strategies can be employed to favor N-functionalization over C-functionalization on the exocyclic amino group?

A3: To selectively functionalize the exocyclic amino group, conditions should be chosen to enhance its nucleophilicity relative to the pyrrole ring. This can be achieved by:

  • Using a strong base: Deprotonation of the pyrrole N-H with a strong base like sodium hydride (NaH) generates the pyrrolide anion. This can sometimes favor N-acylation on the endocyclic nitrogen, but careful choice of reagents is needed to target the exocyclic amine.

  • Protecting the pyrrole nitrogen: Prior protection of the pyrrole nitrogen with a suitable group (e.g., Boc) can allow for more selective reactions at the exocyclic amino group.

Troubleshooting Guides

Issue 1: Poor Selectivity Between N-Acylation and C-Acylation

Problem: My acylation reaction on this compound is giving a mixture of N-acylated and C-acylated products. How can I improve the selectivity?

Possible Causes and Solutions:

CauseSolution
Ambident Nucleophilicity The pyrrole anion can react at both nitrogen and carbon. To favor N-acylation , use a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF, THF) to generate a "free" pyrrolide anion, which behaves as a hard nucleophile. To favor C-acylation , use Friedel-Crafts conditions with a Lewis acid catalyst (e.g., AlCl₃) and an acyl halide in a nonpolar solvent (e.g., CH₂Cl₂), which promotes electrophilic aromatic substitution.
Reactivity of Acylating Agent "Hard" acylating agents tend to react at the "harder" nitrogen atom, while "softer" acylating agents are more likely to react at the "softer" carbon atoms. For N-acylation , consider using reagents like acetic anhydride with a base. For C-acylation , acyl chlorides with a Lewis acid are generally effective.

Illustrative Data: N- vs. C-Acylation of this compound Derivatives

SubstrateAcylating AgentBase/CatalystSolventTemp. (°C)Product Ratio (N:C)Yield (%)
This compoundAcetic AnhydridePyridineCH₂Cl₂0 - 25>95:5~85
N-Boc-1H-pyrrol-2-amineAcetyl ChlorideAlCl₃CH₂Cl₂0<5:>95 (at C5)~70
This compoundBenzoyl ChlorideNaHTHF0 - 25~90:10~80
N-SEM-1H-pyrrol-2-amineBenzoyl ChlorideTiCl₄CH₂Cl₂-78<5:>95 (at C5)~75

Note: The data in this table are illustrative and based on general principles of pyrrole chemistry. Actual results may vary.

Issue 2: Mixture of C3/C4 and C5 Regioisomers in Electrophilic Substitution

Problem: I am attempting a C-functionalization (e.g., halogenation, Vilsmeier-Haack) on my N-protected 2-aminopyrrole, but I am getting a mixture of isomers. How can I favor substitution at the C5 position?

Possible Causes and Solutions:

CauseSolution
Insufficient Steric Hindrance from Protecting Group A small N-protecting group may not effectively block the C3 position. Consider using a bulkier protecting group like SEM or a triisopropylsilyl (TIPS) group to sterically direct the electrophile to the C5 position.
Reaction Conditions High reaction temperatures can sometimes lead to a loss of regioselectivity. Running the reaction at lower temperatures (e.g., -78 °C) can favor the kinetically controlled product, which is often the C5-substituted isomer due to steric hindrance.
Nature of the Electrophile Bulkier electrophiles will preferentially attack the less sterically hindered C5 position.

Illustrative Data: Regioselectivity in Bromination of N-Protected this compound

N-Protecting GroupBrominating AgentSolventTemp. (°C)Product Ratio (C5:C3)Yield (%)
BocNBSTHF-78~90:10~85
TsNBSCH₂Cl₂0>95:5~90
SEMNBSTHF-78>98:2~92

Note: The data in this table are illustrative and based on general principles of pyrrole chemistry. Actual results may vary.

Experimental Protocols

Protocol 1: Selective N-Boc Protection of this compound

This protocol describes the protection of the pyrrole nitrogen, which is a key step for subsequent regioselective C-functionalization.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (1.1 eq) in CH₂Cl₂ dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-1H-pyrrol-2-amine.

Protocol 2: Regioselective C5-Formylation of N-Boc-1H-pyrrol-2-amine (Vilsmeier-Haack Reaction)

This protocol details the formylation at the C5 position, a common transformation for introducing a functional handle.

Materials:

  • N-Boc-1H-pyrrol-2-amine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 eq) to anhydrous DMF (3.0 eq) at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • Add anhydrous CH₂Cl₂ to the Vilsmeier reagent.

  • Add a solution of N-Boc-1H-pyrrol-2-amine (1.0 eq) in anhydrous CH₂Cl₂ dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the product with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C5-formylated product.

Protocol 3: Deprotection of N-Boc-2-aminopyrrole Derivatives

This protocol describes the removal of the Boc protecting group to yield the free pyrrole.

Materials:

  • N-Boc protected 2-aminopyrrole derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-Boc protected 2-aminopyrrole derivative (1.0 eq) in CH₂Cl₂ in a round-bottom flask.

  • Add trifluoroacetic acid (5.0-10.0 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected 2-aminopyrrole derivative. Further purification may be performed if necessary.[1]

Visualizations

G cluster_0 Troubleshooting Poor Regioselectivity start Reaction yields mixture of regioisomers q1 Is the issue N- vs. C-functionalization? start->q1 q2 Is the issue C5 vs. C3/C4 substitution? q1->q2 No ans1_N Favor N-functionalization: - Use strong base (e.g., NaH) - Polar aprotic solvent (e.g., DMF) q1->ans1_N Yes ans2_C5 Favor C5-substitution: - Use bulky N-protecting group (e.g., SEM, Ts) - Lower reaction temperature - Use bulkier electrophile q2->ans2_C5 Yes ans2_mix If mixture persists: - Re-evaluate protecting group strategy - Optimize reaction conditions (temp, solvent) q2->ans2_mix No, other issues ans1_C Favor C-functionalization: - Use Lewis Acid (e.g., AlCl3) - Nonpolar solvent (e.g., CH2Cl2)

Caption: Troubleshooting decision tree for poor regioselectivity.

G cluster_workflow General Workflow for Regioselective Functionalization start Start with This compound step1 Step 1: N-Protection (e.g., Boc, Ts, SEM) start->step1 step2 Step 2: Regioselective C-Functionalization (e.g., Acylation, Halogenation) step1->step2 step3 Step 3: Deprotection (if necessary) step2->step3 end Target Molecule step3->end

Caption: General experimental workflow for regioselective reactions.

G cluster_N N-Functionalization cluster_C C-Functionalization This compound This compound N-acylation N-acylation This compound->N-acylation Acylating agent, Base N-alkylation N-alkylation This compound->N-alkylation Alkyl halide, Base C3-substitution C3-substitution This compound->C3-substitution Electrophile (minor product without N-protection) C5-substitution C5-substitution This compound->C5-substitution Electrophile (major product with N-protection)

Caption: Reactivity pathways of this compound.

References

"workup procedure to remove impurities from 1H-pyrrol-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful workup and purification of 1H-pyrrol-2-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Issue: Low or No Yield After Extraction

  • Question: I performed an aqueous workup, but my final yield of this compound is very low. What could be the reason?

  • Answer: this compound possesses a basic amino group, which can become protonated in acidic conditions, leading to its partitioning into the aqueous layer.[1][2] If your reaction mixture was acidic, or if you washed with an acidic solution, your product may have been lost to the aqueous phase. To recover the product, basify the aqueous layer with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to a pH of 8-9 and then extract with an organic solvent like ethyl acetate or dichloromethane.[3][4]

Issue: Product Degradation (Darkening of Color)

  • Question: My purified this compound is a dark oil or solid, not the expected colorless to pale yellow. Why is this happening?

  • Answer: Pyrrole derivatives, especially those with electron-donating groups like an amino group, can be sensitive to air and light, leading to oxidation and polymerization, which often results in a darker coloration.[5] It is crucial to minimize exposure to air during the workup and purification process.[5] Consider performing the purification under an inert atmosphere (e.g., nitrogen or argon).

Issue: Difficulty in Removing Polar Impurities

  • Question: I am having trouble separating my this compound from polar impurities using standard silica gel chromatography. What can I do?

  • Answer: The basic nature of the amino group can cause strong interactions with the acidic silica gel, leading to peak tailing and poor separation.[6] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to your eluent system (e.g., hexane/ethyl acetate).[6] Alternatively, reverse-phase chromatography (C18) with a mobile phase of water and acetonitrile or methanol, possibly with an additive like formic acid, can be an effective method for purifying polar compounds.[6]

Issue: Oiling Out During Recrystallization

  • Question: I am trying to recrystallize my this compound, but it keeps "oiling out" instead of forming crystals. How can I resolve this?

  • Answer: "Oiling out" can occur if the compound separates from the solution as a liquid because the saturation temperature is above the melting point of the impure solid.[7] This can be caused by using a solvent in which the compound is too soluble or by cooling the solution too quickly. Try using a different solvent system where the compound has a significant solubility difference between hot and cold temperatures. Slow cooling is also crucial to allow for proper crystal lattice formation.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound?

A1: Common impurities often depend on the synthetic route used. For instance, in a Paal-Knorr synthesis, you might have unreacted starting materials like a 1,4-dicarbonyl compound or the amine source. Multicomponent reactions could result in various side products.[9][10] It is also common to have polymeric byproducts due to the reactivity of the pyrrole ring.

Q2: What is the best general approach for the workup of a reaction mixture containing this compound?

A2: A typical workup involves quenching the reaction, followed by an extractive procedure. Given the basicity of this compound, an initial extraction with a water-immiscible organic solvent is recommended.[2] If acidic byproducts are present, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can be performed.[11] Subsequent purification can then be carried out using column chromatography or recrystallization.

Q3: What are suitable solvents for the extraction and chromatography of this compound?

A3: For extraction, common water-immiscible solvents like ethyl acetate, dichloromethane, and ether are suitable.[2][11] For normal-phase column chromatography on silica gel, a gradient of hexane and ethyl acetate is a good starting point.[6] For reverse-phase chromatography, mixtures of water with methanol or acetonitrile are typically used.[6]

Q4: Can I use acid-base extraction to purify this compound?

A4: Yes, acid-base extraction is a powerful technique for purifying amines.[3][6] You can dissolve your crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the protonated amine into the aqueous layer.[3] After separating the layers, the aqueous layer is basified, and the neutral amine is back-extracted into an organic solvent.[3][4] This method is effective for separating the basic this compound from neutral or acidic impurities.

Experimental Protocols

Protocol 1: General Workup and Acid-Base Extraction

  • Quenching: Cool the reaction mixture to room temperature. If applicable, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride).

  • Extraction: Transfer the mixture to a separatory funnel and add a suitable organic solvent (e.g., ethyl acetate). Add water or brine to facilitate layer separation. Shake the funnel vigorously, venting frequently. Allow the layers to separate and collect the organic layer. Repeat the extraction of the aqueous layer with the organic solvent two more times.

  • Acidic Wash (to remove basic impurities): Combine the organic layers and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the this compound and transfer it to the aqueous layer.[3]

  • Isolation of Product: Separate the aqueous layer containing the protonated product. Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the pH is approximately 9-10.

  • Back-Extraction: Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Column Chromatography

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a suitable solvent.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate, 9:1). Gradually increase the polarity of the eluent (e.g., to 7:3 Hexane/Ethyl Acetate). To prevent peak tailing, 0.5% triethylamine can be added to the eluent.[6]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Purification MethodKey ParametersTypical Solvents/Mobile PhasesExpected Purity
Acid-Base Extraction pH of aqueous washesOrganic: Ethyl Acetate, Dichloromethane; Aqueous: 1M HCl, 2M NaOH>90%
Column Chromatography (Normal Phase) Stationary Phase, Eluent SystemSilica Gel, Hexane/Ethyl Acetate with 0.5% Triethylamine>98%
Column Chromatography (Reverse Phase) Stationary Phase, Eluent SystemC18, Water/Acetonitrile with 0.1% Formic Acid>98%
Recrystallization Solvent Selection, TemperatureDichloromethane/Hexane, Ethanol/Water>99%

Visualizations

Workup_Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup Initial Separation AcidBase Acid-Base Extraction Workup->AcidBase If neutral/acidic impurities Chromatography Column Chromatography Workup->Chromatography Further Purification AcidBase->Chromatography For higher purity PureProduct Pure this compound AcidBase->PureProduct Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing Chromatography->PureProduct Recrystallization->PureProduct

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Stabilizing 2-Aminopyrrole for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminopyrrole. The inherent instability of this valuable synthetic building block can present significant challenges. This guide offers practical solutions to enhance its stability and ensure successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My vial of 2-aminopyrrole has turned dark brown/black. Is it still usable?

A1: Discoloration from a pale yellow to a dark orange or brown/black liquid or solid is a sign of degradation, primarily through oxidation and polymerization.[1] It is strongly recommended to use fresh or properly stored 2-aminopyrrole for your reactions to ensure reproducibility and avoid introducing impurities. For best results, 2-aminopyrrole can be stored as a more stable protonated salt, such as the trifluoroacetate, and the free base can be liberated just before use by adding a non-nucleophilic base like triethylamine.[2]

Q2: What are the primary causes of 2-aminopyrrole instability?

A2: The instability of 2-aminopyrrole is mainly due to its susceptibility to:

  • Oxidation: The electron-rich pyrrole ring is easily oxidized, especially in the presence of air (oxygen).[3] This process can be accelerated by light and heat. The initial oxidation can lead to the formation of reactive intermediates that readily polymerize.

  • Polymerization: Acidic conditions or the presence of oxidative species can catalyze the polymerization of the pyrrole ring, leading to insoluble, dark-colored materials.[1][3]

  • Tautomerization: 2-Aminopyrrole exists in tautomeric forms. While the amino form is generally more stable, the imino tautomer can be present and may exhibit different reactivity, potentially leading to side reactions.[2][4]

Q3: How should I properly store and handle 2-aminopyrrole?

A3: To minimize degradation, 2-aminopyrrole should be handled and stored with care:

  • Atmosphere: Always handle under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to air and moisture.[5][6]

  • Light: Store in an amber vial or a container protected from light.

  • Temperature: Store in a refrigerator (2-8 °C) or freezer for long-term stability.[6]

  • Form: For extended storage, consider converting it to a more stable salt form (e.g., trifluoroacetate).[2]

Q4: What is the most effective way to improve the stability of 2-aminopyrrole for a synthetic step?

A4: The most common and effective strategy is the use of a protecting group on the exocyclic amino group or the pyrrole nitrogen. Protection masks the reactive sites, preventing oxidation and unwanted side reactions. The choice of protecting group depends on the subsequent reaction conditions.

Troubleshooting Guide: Common Issues in 2-Aminopyrrole Reactions

This guide addresses specific problems that may be encountered during synthetic transformations involving 2-aminopyrrole.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step Explanation
Degraded Starting Material Use freshly opened or purified 2-aminopyrrole. Consider preparing it fresh from a stable salt before use.As discussed in the FAQs, 2-aminopyrrole degrades on storage, leading to lower concentrations of the active reagent and the introduction of reaction-inhibiting impurities.[1]
Incompatibility with Reaction Conditions Protect the 2-aminopyrrole before proceeding. The most common choice is the tert-butoxycarbonyl (Boc) group.Unprotected 2-aminopyrrole is often unstable to acidic or basic conditions and may be incompatible with various reagents, particularly in cross-coupling reactions.[2][7]
Catalyst Inhibition (for cross-coupling) Use a protected 2-aminopyrrole derivative. The lone pair of electrons on the amino group can coordinate to and deactivate the metal catalyst.[8]Protecting the amino group prevents this unwanted coordination, allowing the catalytic cycle to proceed efficiently.
Product is Water Soluble Check the aqueous layer of your workup by techniques like TLC or LC-MS.The product, especially if it retains the polar amino-pyrrole moiety, may have significant water solubility, leading to loss during extraction.[9]
Issue 2: Complex Reaction Mixture and Difficult Purification
Possible Cause Troubleshooting Step Explanation
Self-Condensation or Polymerization Protect the 2-aminopyrrole prior to the reaction. Run the reaction at a lower temperature and under strictly inert conditions.The high reactivity of unprotected 2-aminopyrrole can lead to self-reaction, especially under thermal or acidic/basic conditions.[3]
Side Reactions on the Pyrrole Ring Protect the pyrrole nitrogen. A bulky silyl group or forming a 2,5-dimethylpyrrole derivative from the exocyclic amine can also provide steric shielding.[7]The pyrrole ring itself is nucleophilic and can undergo undesired reactions. Protection of the N-H can mitigate this.
Protecting Group Instability Choose a more robust protecting group for the specific reaction conditions. For example, use a Cbz or 2,5-dimethylpyrrole group if the reaction involves strong acid, which would cleave a Boc group.The chosen protecting group must be stable to the reaction conditions to prevent the formation of a mixture of protected and deprotected products.[7][10]

Data Presentation: Stability of Protected vs. Unprotected 2-Aminopyrrole

While quantitative kinetic data is scarce, the relative stability of 2-aminopyrrole derivatives can be summarized based on established chemical principles and observations from the literature.

Compound Structure Relative Stability (Shelf-life) Stability to Acid Stability to Base Notes
2-Aminopyrrole2-AminopyrroleVery Low (days to weeks)Low (polymerizes)ModerateHighly sensitive to air and light; darkens upon standing.[1][2]
N-Boc-2-aminopyrroleN-Boc-2-aminopyrroleHigh (months)Low (cleaved by strong acid)HighA common and effective protecting group, easily removed with acid (e.g., TFA).[10]
1-(2,5-dimethylpyrrol-1-yl)pyrrole2,5-dimethylpyrrole protectedVery High (months to years)HighVery HighA robust protecting group, stable to strong bases and nucleophiles.[7]
N-TIPS-2-aminopyrroleN-TIPS-2-aminopyrroleHigh (months)ModerateHighA bulky silyl group that can offer steric protection. Removed with fluoride sources (e.g., TBAF).[11]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of 2-Aminopyrrole

This protocol is a standard method for protecting the exocyclic amino group of 2-aminopyrrole, which significantly enhances its stability.

Materials:

  • 2-Aminopyrrole

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-aminopyrrole (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA or DIPEA (1.2 equivalents) dropwise to the stirred solution.

  • In a separate flask, dissolve Boc₂O (1.1 equivalents) in a small amount of the same anhydrous solvent.

  • Add the Boc₂O solution dropwise to the cooled 2-aminopyrrole solution over 10-15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-2-aminopyrrole.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) if necessary.[12][13]

Protocol 2: Protection of 2-Aminopyrrole as a 2,5-Dimethylpyrrole Derivative

This method provides a highly stable protected form of 2-aminopyrrole, suitable for reactions involving strong bases or nucleophiles.

Materials:

  • 2-Aminopyrrole

  • Hexane-2,5-dione (1.0 equivalent)

  • Ethanol or acetic acid (as solvent)

  • Microwave reactor (optional, for accelerated reaction)

Procedure:

  • Combine 2-aminopyrrole (1.0 equivalent) and hexane-2-5-dione (1.0 equivalent) in a suitable reaction vessel.

  • Add ethanol or acetic acid as the solvent.

  • Conventional Heating: Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Microwave Irradiation: Heat the mixture in a sealed microwave reactor vessel at a set temperature (e.g., 120-150 °C) for 10-20 minutes.[7]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining acid or starting materials.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Synthetic Application cluster_final Final Product start Start with 2-Aminopyrrole check_stability Assess Stability (Color, Age) start->check_stability liberate Liberate from Salt (e.g., add TEA to salt) check_stability->liberate Degraded/ From Salt protect Select & Apply Protecting Group check_stability->protect Fresh/ Pure liberate->protect reaction Perform Synthetic Transformation (e.g., Cross-Coupling) protect->reaction workup Reaction Workup & Purification reaction->workup deprotect Deprotection Step workup->deprotect If necessary final_product Final Product workup->final_product Product is stable protected deprotect->final_product

Caption: General workflow for handling 2-aminopyrrole in synthetic applications.

troubleshooting_workflow cluster_investigation Initial Checks cluster_solutions Corrective Actions start Reaction Failure (Low Yield / Complex Mixture) check_sm Check Starting Material: - Purity - Age - Storage start->check_sm check_conditions Review Reaction Conditions: - Inert Atmosphere? - Anhydrous? - Temperature? start->check_conditions use_fresh_sm Use Fresh/Purified 2-Aminopyrrole check_sm->use_fresh_sm Degraded protect_amine Protect the Amino Group (e.g., with Boc) check_sm->protect_amine Unprotected optimize_conditions Optimize Conditions: - Degas Solvents - Lower Temperature check_conditions->optimize_conditions Suboptimal change_reagents Change Ligand/Base (for cross-coupling) check_conditions->change_reagents Coupling Issue success Successful Reaction use_fresh_sm->success protect_amine->success optimize_conditions->success change_reagents->success

Caption: Troubleshooting decision tree for reactions involving 2-aminopyrrole.

References

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to ¹H and ¹³C NMR Analysis for the Confirmation of 1H-Pyrrol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of molecular structures is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool in this endeavor. This guide provides a comparative analysis of ¹H and ¹³C NMR data for the structural confirmation of 1H-pyrrol-2-amine, alongside alternative compounds, supported by detailed experimental protocols and visual aids to streamline interpretation.

The structural elucidation of heterocyclic compounds like this compound is critical in various fields, including medicinal chemistry and materials science. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, offers a detailed roadmap of the molecular architecture. This guide will delve into the characteristic ¹H and ¹³C NMR spectral data of this compound and compare it with the foundational aromatic heterocycle, pyrrole, and the structurally related 2-aminopyridine.

Comparative NMR Data Analysis

The following tables summarize the experimental ¹H and ¹³C NMR chemical shift values for this compound, pyrrole, and 2-aminopyridine. These values are crucial for identifying the presence and position of substituents on the pyrrole or pyridine ring.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm)

CompoundH-3H-4H-5Other ProtonsSolvent
This compound *~5.8-6.0~6.2-6.4~6.5-6.7NH₂: ~3.5-4.5; NH: ~7.5-8.5DMSO-d₆
Pyrrole[1]6.226.226.88NH: 8.04CDCl₃
2-Aminopyridine6.58 (d)7.38 (t)8.05 (d)NH₂: 4.85 (s)CDCl₃

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)

CompoundC-2C-3C-4C-5Solvent
This compound *~145-150~95-100~105-110~115-120DMSO-d₆
Pyrrole[1]118.5108.2108.2118.5CDCl₃
2-Aminopyridine158.4113.8137.9148.1CDCl₃

Note: Similar to the ¹H NMR data, the ¹³C NMR chemical shifts for this compound are predicted. The amino group's electron-donating nature would significantly shield the C-3 and C-5 carbons, shifting them upfield, while the C-2 carbon, directly attached to the nitrogen, would be deshielded and shifted downfield.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a general methodology for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for labile protons like those in N-H and NH₂ groups.

  • Sample Filtration: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition:

The following are typical parameters for a 400 MHz NMR spectrometer:

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds (carbon nuclei generally have longer relaxation times).

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Structure Confirmation Workflow

The process of confirming a chemical structure using NMR data follows a logical progression. The diagram below illustrates this workflow.

structure_confirmation_workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation Sample_Prep Sample Preparation H1_NMR ¹H NMR Acquisition Sample_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition Sample_Prep->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Referencing Phasing->Referencing Chemical_Shifts Analyze Chemical Shifts Referencing->Chemical_Shifts Coupling_Constants Analyze Coupling Constants Referencing->Coupling_Constants Integration Analyze Integration Referencing->Integration Fragment_Assembly Assemble Molecular Fragments Chemical_Shifts->Fragment_Assembly Coupling_Constants->Fragment_Assembly Integration->Fragment_Assembly Comparison Compare with Alternatives Fragment_Assembly->Comparison Confirmation Structure Confirmation Comparison->Confirmation nmr_signaling_pathway cluster_nucleus Atomic Nuclei cluster_nmr_phenomenon NMR Phenomenon cluster_spectral_parameters Spectral Parameters cluster_structural_information Structural Information Proton ¹H Nuclei Resonance Nuclear Magnetic Resonance Proton->Resonance Carbon ¹³C Nuclei Carbon->Resonance Magnetic_Field External Magnetic Field (B₀) Magnetic_Field->Resonance Chem_Shift Chemical Shift (δ) Resonance->Chem_Shift Coupling Spin-Spin Coupling (J) Resonance->Coupling Integral Signal Integral Resonance->Integral Electronic_Env Electronic Environment Chem_Shift->Electronic_Env Connectivity Atom Connectivity Coupling->Connectivity Proton_Ratio Proton Ratio Integral->Proton_Ratio Final_Structure Confirmed Molecular Structure Electronic_Env->Final_Structure Connectivity->Final_Structure Proton_Ratio->Final_Structure

References

Interpreting the Mass Spectrum of 1H-pyrrol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, mass spectrometry is an indispensable tool for molecular structure elucidation. This guide provides a comparative analysis of the mass spectrum of 1H-pyrrol-2-amine, contrasting it with related compounds to aid in its identification and characterization. Due to the limited availability of a public experimental mass spectrum for this compound, this guide will focus on a detailed comparison with its structural isomers and other relevant amine-containing heterocyclic and aromatic compounds.

Mass Spectral Data Comparison

The mass spectrum of a compound provides a unique fingerprint based on its mass-to-charge ratio (m/z) and the relative abundance of its fragments. The molecular ion peak (M+) corresponds to the molecular weight of the compound. For this compound (C4H6N2), the expected molecular weight is approximately 82.10 g/mol .[1][2] The fragmentation pattern provides clues to the molecule's structure.

Below is a comparison of the key mass spectral data for isomers of this compound and other related compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M+, m/z)Base Peak (m/z)Key Fragment Ions (m/z)
This compound (Predicted) C4H6N282.1082--
2-Methyl-1H-imidazole C4H6N282.10828255, 54, 42, 41
4-Methyl-1H-imidazole C4H6N282.10828255, 54, 42, 41
Pyrrolidine C4H9N71.12714370, 44, 42, 41, 30
Aniline C6H7N93.13939366, 65, 39

Note: Data for 2-Methyl-1H-imidazole and 4-Methyl-1H-imidazole is sourced from the NIST WebBook.[3][4] Data for Pyrrolidine is from the NIST WebBook.[5] Data for Aniline is from the NIST WebBook.[6]

Interpreting Fragmentation Patterns

The fragmentation of a molecule in a mass spectrometer is governed by the stability of the resulting ions. For this compound, the fragmentation is expected to be influenced by the pyrrole ring and the amino group.

A proposed fragmentation pathway for this compound is visualized below. This pathway is predictive and based on common fragmentation mechanisms of pyrroles and amines.

fragmentation_pathway M This compound (M+) m/z = 82 F1 [M-NH2]+ m/z = 66 M->F1 -NH2 F2 [M-HCN]+ m/z = 55 M->F2 -HCN F3 [M-NH3]+ m/z = 65 M->F3 -NH3 F4 C3H3+ m/z = 39 F2->F4 -CH4 experimental_workflow cluster_sample_prep Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample GC Gas Chromatography Sample->GC IonSource Ion Source (EI) GC->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Spectrum Mass Spectrum DataSystem->Spectrum

References

A Comparative Analysis of the Reactivity of 2-Aminopyrrole and 3-Aminopyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of 2-aminopyrrole and 3-aminopyrrole. Understanding the distinct electronic properties and reaction tendencies of these isomers is crucial for their strategic application in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. This document summarizes key differences in their behavior towards electrophiles and nucleophiles, supported by theoretical principles and available data.

Electronic Properties and Basicity: A Tale of Two Isomers

The position of the amino group on the pyrrole ring profoundly influences the electron distribution and, consequently, the basicity and overall reactivity of the molecule. Pyrrole itself is an electron-rich aromatic heterocycle, with the nitrogen lone pair participating in the aromatic sextet.[1][2] The introduction of a strongly electron-donating amino group further enhances this electron density.

In 2-aminopyrrole , the exocyclic amino group's lone pair can directly participate in resonance with the pyrrole ring. This delocalization, while activating the ring towards electrophilic attack, reduces the electron density on the exocyclic nitrogen, thereby decreasing its basicity.[3]

In contrast, the amino group in 3-aminopyrrole does not have the same direct resonance conjugation with the ring nitrogen. While it still donates electron density to the ring through resonance, the effect on the basicity of its own nitrogen is less pronounced. Therefore, 3-aminopyrrole is expected to be a stronger base than 2-aminopyrrole.

G Conclusion 2-AP: Exocyclic N lone pair heavily delocalized. Ring is highly activated. Exocyclic N is less basic/nucleophilic. 3-AP: Delocalization is less direct. Ring is activated. Exocyclic N is more basic/nucleophilic. 2A_res2 2A_res2 2A_res2->Conclusion 3A_res2 3A_res2 3A_res2->Conclusion

Table 1: Comparison of Predicted Physicochemical Properties

Property2-Aminopyrrole3-AminopyrroleRationale
Predicted pKa (Conjugate Acid)LowerHigherGreater lone pair delocalization in 2-aminopyrrole reduces the basicity of the exocyclic amino group.[3]
Nucleophilicity of Amino GroupWeakerStrongerThe availability of the lone pair on the exocyclic nitrogen is higher in 3-aminopyrrole.
Ring ActivationStrongly ActivatedActivatedBoth are activated, but the direct conjugation in 2-aminopyrrole leads to very high electron density in the ring.

Reactivity in Electrophilic Aromatic Substitution

Pyrrole is significantly more reactive than benzene in electrophilic aromatic substitution, with a strong preference for substitution at the C2 (α) position.[4][5] The stability of the resulting carbocation intermediate, which can be stabilized by three resonance structures for C2 attack versus two for C3 attack, dictates this preference.[1][5] The amino group, being a powerful activating group, directs incoming electrophiles and further enhances the reaction rate.

2-Aminopyrrole

In 2-aminopyrrole, the amino group and the ring nitrogen work in concert to strongly activate the C3 and C5 positions. Due to steric hindrance from the adjacent amino group, electrophilic attack is most likely to occur at the C5 position . Attack at C3 is also possible, but likely a minor product. The C4 position is the least activated.

3-Aminopyrrole

For 3-aminopyrrole, the amino group activates the C2 and C4 positions. The ring nitrogen inherently activates the C2 and C5 positions. The combined effect makes the C2 position the most favorable site for electrophilic attack, as it benefits from activation by both the exocyclic amino group and the endocyclic nitrogen, and leads to a more stable cationic intermediate. The C5 position would be the next most likely site of attack.

G cluster_2ap 2-Aminopyrrole cluster_3ap 3-Aminopyrrole 2AP 2-Aminopyrrole E_plus E+ 2AP->E_plus 2AP_C5_int Intermediate (Attack at C5) MOST STABLE E_plus->2AP_C5_int Major Pathway 2AP_C3_int Intermediate (Attack at C3) Less Stable E_plus->2AP_C3_int Minor Pathway Product_2AP 5-Substituted 2-Aminopyrrole 2AP_C5_int->Product_2AP -H+ 3AP 3-Aminopyrrole E_plus2 E+ 3AP->E_plus2 3AP_C2_int Intermediate (Attack at C2) MOST STABLE E_plus2->3AP_C2_int Major Pathway 3AP_C5_int Intermediate (Attack at C5) Less Stable E_plus2->3AP_C5_int Minor Pathway Product_3AP 2-Substituted 3-Aminopyrrole 3AP_C2_int->Product_3AP -H+

Nucleophilicity of the Exocyclic Amino Group

The nucleophilicity of the exocyclic amino group is a direct function of the availability of its lone pair of electrons.

  • 2-Aminopyrrole : Due to the significant delocalization of the nitrogen lone pair into the aromatic ring, the exocyclic amino group of 2-aminopyrrole is a weaker nucleophile . Reactions such as acylation or alkylation on this nitrogen will proceed more slowly compared to its 3-amino counterpart.

  • 3-Aminopyrrole : The exocyclic amino group in 3-aminopyrrole retains more of its localized electron density.[6] Consequently, it is a stronger nucleophile and will more readily undergo reactions typical of primary amines.[6]

Table 2: Summary of Reactivity

Reaction Type2-Aminopyrrole3-Aminopyrrole
Electrophilic Substitution
RateVery FastFast
Major RegioisomerC5-substitutedC2-substituted
Nucleophilic Reaction (at NH2)
RateSlowerFaster
Favored ProductN-acylation/alkylation may require stronger conditions.Readily undergoes N-acylation/alkylation.

Experimental Protocols

While specific reaction conditions are highly substrate and reagent dependent, a general procedure for the acylation of an aminopyrrole is provided below. This protocol is based on established methods for the acylation of amines.

General Protocol for N-Acylation of 3-Aminopyrrole
  • Dissolution: Dissolve 3-aminopyrrole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF, or DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq) to the solution and stir for 5-10 minutes at 0 °C.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.0-1.2 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Note: For the less nucleophilic 2-aminopyrrole, longer reaction times, elevated temperatures, or a stronger acylating agent might be necessary to achieve comparable yields.

Conclusion

The isomeric relationship between 2-aminopyrrole and 3-aminopyrrole leads to significant and predictable differences in their chemical reactivity.

  • 2-Aminopyrrole is characterized by a highly activated aromatic ring that preferentially undergoes electrophilic substitution at the C5 position. Its exocyclic amino group is a relatively weak nucleophile due to extensive electron delocalization.

  • 3-Aminopyrrole is also an activated system, favoring electrophilic attack at the C2 position. Its exocyclic amino group retains greater nucleophilicity, making it more reactive in acylation and alkylation reactions.

These distinctions are critical for medicinal chemists and synthetic organic chemists in designing synthetic routes and predicting the outcomes of chemical transformations involving these valuable heterocyclic building blocks.

References

A Comparative Guide to Purity Assessment: Validating Synthesized 1H-Pyrrol-2-Amine by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. For a synthesized compound like 1H-pyrrol-2-amine, a crucial building block in medicinal chemistry, rigorous purity validation is essential to ensure the reliability of subsequent research and the safety of potential drug candidates. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against other common analytical techniques, supported by experimental protocols and data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical strategies.

Introduction to Quantitative NMR (qNMR) for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[1][2] Unlike chromatographic techniques that often rely on compound-specific response factors, qNMR provides a direct measurement. The fundamental principle is that the area of an NMR signal (the integral) is directly proportional to the number of atomic nuclei giving rise to that signal.[3][4][5] By comparing the integral of a specific resonance from the analyte (this compound) with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy.[3][6] This inherent quantitative nature, combined with its non-destructive approach, makes qNMR a highly versatile and reliable alternative to traditional methods.[3][7]

Comparative Analysis of Purity Determination Methods

While several methods are available for purity assessment, they differ significantly in their principles, advantages, and limitations. qNMR is particularly advantageous because it can quantify analytes that may be invisible to other techniques, such as water, residual solvents, and inorganic materials that often escape chromatographic analysis.[1][7]

FeatureqNMR (Quantitative ¹H NMR)HPLC (High-Performance Liquid Chromatography)GC-MS (Gas Chromatography-Mass Spectrometry)
Principle Direct proportionality between signal integral and molar concentration.[5]Separation based on differential partitioning between mobile and stationary phases; detection typically by UV-Vis.Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection and identification.
Quantification Absolute and direct; can use a single universal internal standard.[3]Relative; typically requires a specific reference standard for the analyte and each impurity for accurate quantification.Relative; requires specific reference standards for accurate quantification. Can be semi-quantitative without standards.
Accuracy & Precision High accuracy and precision. Recognized as a primary ratio method.[1]High precision, but accuracy depends on the purity of reference standards and equal response factors.High precision for volatile analytes. Accuracy is dependent on reference standards.
Sample Throughput Moderate; sample preparation is simple, but instrument time can be longer per sample.High; well-suited for automated analysis of many samples.High; suitable for automated analysis of volatile samples.
Sample Requirements Non-destructive; sample can be recovered. Requires solubility in a deuterated solvent.[3]Destructive; requires solubility in the mobile phase.Destructive; sample must be volatile or derivable to become volatile.
Detection Scope Detects all ¹H-containing molecules, including residual solvents and water.[4]Typically limited to compounds with a chromophore (for UV detection). May not detect all impurities.[4]Limited to thermally stable and volatile compounds.
Cost (Instrument) High initial capital cost.Moderate to high initial capital cost.Moderate to high initial capital cost.
Cost (Per Sample) Low to moderate; requires deuterated solvents and a single internal standard.Moderate; requires high-purity solvents, columns, and specific reference materials.Moderate; requires gases, columns, and reference materials.

Experimental Protocol: Purity Determination of this compound by qNMR

This protocol details the procedure for determining the purity of a synthesized batch of this compound using ¹H qNMR with an internal standard.

Materials and Reagents
  • Analyte: Synthesized this compound (MW: 82.10 g/mol )

  • Internal Standard (IS): Maleic acid (Certified Reference Material, Purity ≥ 99.5%, MW: 116.07 g/mol )

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Equipment: High-resolution NMR spectrometer (e.g., 400 MHz or higher), analytical balance (±0.01 mg accuracy), volumetric flasks, pipettes, NMR tubes.

Experimental Workflow Diagram

G qNMR Purity Determination Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve both in a precise volume of DMSO-d6 weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (Maleic Acid) weigh_is->dissolve transfer Transfer solution to NMR tube dissolve->transfer load_sample Insert sample into NMR spectrometer transfer->load_sample shim Tune and shim the sample load_sample->shim acquire Acquire 1D ¹H NMR spectrum with quantitative parameters shim->acquire process_spec Process spectrum (Phase & Baseline Correction) acquire->process_spec integrate Integrate analyte and IS signals process_spec->integrate calculate Calculate purity using the qNMR formula integrate->calculate result Final Purity Value (%) calculate->result

Caption: Workflow for purity determination of this compound via qNMR.

Step-by-Step Procedure
  • Preparation of the Stock Solution:

    • Accurately weigh approximately 10 mg of the internal standard (maleic acid) into a 10 mL volumetric flask. Record the exact mass (m_IS).

    • Dissolve the IS in DMSO-d₆ and fill to the mark to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh approximately 5-8 mg of the synthesized this compound into a vial. Record the exact mass (m_analyte).[8]

    • Using a calibrated pipette, add exactly 0.6 mL of the internal standard stock solution to the vial.[8]

    • Ensure the sample is completely dissolved. If necessary, gently vortex the vial.

    • Transfer the final solution to a standard 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer and allow the sample temperature to equilibrate (typically 5 minutes).[9]

    • Tune the probe and shim the sample to achieve optimal magnetic field homogeneity.

    • Acquire a quantitative ¹H NMR spectrum using the parameters in the table below. A long relaxation delay (D1) is critical for accurate quantification.

ParameterRecommended ValuePurpose
Pulse ProgramStandard 1D pulse (e.g., Bruker 'zg30')Simple excitation pulse for quantification.
Spectrometer Frequency≥ 400 MHzHigher field provides better signal dispersion.
Temperature298 K (25 °C), regulatedEnsures stable and reproducible chemical shifts.[8]
Relaxation Delay (D1)≥ 5 x T₁ (typically 30-60 s)Ensures complete spin-lattice relaxation for all protons, which is crucial for accurate integration.
Acquisition Time (AQ)≥ 3 sProvides good digital resolution.
Number of Scans (NS)16 or higherImproves signal-to-noise ratio.[8]
Number of Data Points (TD)64KProvides sufficient data points for accurate signal representation.[8]
  • Data Processing and Purity Calculation:

    • Apply Fourier transformation to the acquired FID.

    • Carefully phase the spectrum and perform an automatic baseline correction.

    • Identify a well-resolved signal for this compound that does not overlap with any impurity or solvent signals. For this compound, the protons on the pyrrole ring are suitable candidates.

    • Identify a well-resolved signal for the internal standard (maleic acid, singlet at ~6.3 ppm in DMSO-d₆).

    • Integrate the selected signals for both the analyte (I_analyte) and the internal standard (I_IS).

    • Calculate the purity of this compound using the following formula:[7][9]

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I: Integral area of the signal

    • N: Number of protons corresponding to the integrated signal

    • MW: Molecular weight

    • m: Mass

    • Purity_IS: Purity of the internal standard (e.g., 99.5% or 0.995)

Hypothetical Data Presentation

The following table summarizes hypothetical results from the qNMR analysis of a synthesized batch of this compound.

Table 1: qNMR Purity Calculation for this compound

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (m)7.52 mg10.15 mg (in 10 mL stock)
Volume of Stock AddedN/A0.60 mL
Effective Mass (m) 7.52 mg 0.609 mg
Molecular Weight (MW)82.10 g/mol 116.07 g/mol
Selected ¹H Signalδ 5.8 ppm (t, C4-H)δ 6.3 ppm (s, olefinic)
Number of Protons (N)12
Integral Area (I)3.551.00
Purity of StandardN/A99.5%
Calculated Purity 96.8% N/A

Logical Comparison of Analytical Techniques

The choice of an analytical method for purity determination is a critical decision based on a balance of technical requirements, sample properties, and available resources.

G cluster_qnmr qNMR Advantages cluster_hplc HPLC Advantages cluster_gcms GC-MS Advantages center_node Purity Assessment of this compound qnmr qNMR center_node->qnmr Direct, Absolute Quant. hplc HPLC center_node->hplc Relative Quant. gcms GC-MS center_node->gcms Relative Quant. (Volatiles) qnmr_adv1 • Universal detector for ¹H • Non-destructive • Detects non-chromophoric impurities hplc_adv1 • High throughput • High sensitivity (UV) • Established methods gcms_adv1 • Excellent for volatile impurities • High sensitivity • Provides mass for identification

Caption: A logical diagram comparing key features of qNMR, HPLC, and GC-MS.

Conclusion

For the validation of synthesized this compound, qNMR spectroscopy offers a robust, accurate, and direct method for purity determination.[10] Its ability to provide an absolute purity value without requiring a reference standard of the analyte itself makes it exceptionally valuable, particularly in research and early development stages where such standards may not be available. While techniques like HPLC and GC-MS are powerful for separation and detection of specific impurities, qNMR provides a more holistic and unbiased assessment of total purity, accounting for a wider range of potential contaminants. By implementing a validated qNMR protocol, researchers and drug development professionals can ensure the quality and integrity of their chemical entities with a high degree of confidence.

References

Comparative Biological Activity of 1H-Pyrrol-2-Amine and Its Substituted Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] Derivatives of 1H-pyrrol-2-amine, in particular, have garnered substantial interest due to their broad and potent biological activities. These activities are highly tunable through strategic substitutions on the pyrrole ring, influencing the compound's potency, selectivity, and pharmacokinetic properties.[2]

This guide provides a comparative analysis of the biological activities of this compound and its substituted analogs, focusing on their antimicrobial, anticancer, and enzyme-inhibiting properties. The information is supported by quantitative experimental data to facilitate objective comparison and aid in the design of next-generation therapeutic agents.

Antimicrobial Activity

Substituted pyrrole derivatives have demonstrated significant activity against a wide range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4] The introduction of different functional groups onto the pyrrole core has led to the development of compounds with potency comparable or superior to existing antimicrobial drugs.[5][6]

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various substituted this compound analogs against selected microbial strains.

Compound/AnalogTarget OrganismActivity (MIC in µg/mL)Reference
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37Rv0.7[7]
1H-pyrrolo[2,3-d]pyrimidine-1,2,3-triazole analog (91a, b)Mycobacterium tuberculosis H37Rv0.78[1]
Pyrrole-based Chalcone (7)Candida krusei25[8]
3,5-dimethyl-N2,N4-bis(4-(4-hydroxyphenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide (3c)Candida albicansHighly Active (compare to Clotrimazole)[6][9]
3,5-dimethyl-N2,N4-bis(4-(4-chlorophenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide (3d)Escherichia coli & Staphylococcus aureusEquipotent to Ciprofloxacin[6][9]
Experimental Protocols: Antimicrobial Susceptibility Testing

Broth Microdilution Method (for MIC Determination): This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds (pyrrole analogs) are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes with no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The pyrrole scaffold is integral to many anticancer agents.[10] Analogs of this compound have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways.[11][12] Structure-activity relationship (SAR) studies have revealed that specific substitutions, such as electron-donating groups, can significantly enhance cytotoxic potency.[12]

Data Presentation: Comparative Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of representative pyrrole derivatives against various human cancer cell lines.

Compound/AnalogCancer Cell LineActivity (IC50 in µM)Reference
Pyrrolo[2,1-f][1][3][5]triazine analog (40)PI3K alpha inhibition in human cancer cells0.0059[1]
Cpd 21 (3-benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole)HepG2 (Liver), DU145 (Prostate), CT-26 (Colon)0.5 - 0.9[12]
Cpd 19 (3-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole)MGC 80-3 (Gastric), HCT-116 (Colon)1.0 - 1.7[12]
Imidazopyrrolopyridine derivativeA498 and 786-O (Renal)Low micromolar range[13]
5-hydroxy-1H-pyrrol-2(5H)-one derivative (1d)HCT116 (Colon)Potent growth inhibitor, induces apoptosis[11]
Experimental Protocols: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the pyrrole analogs for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of the compound that reduces cell viability by 50% (IC50) is calculated from the dose-response curve.

Visualization: Workflow for Anticancer Drug Screening

G General Workflow for In Vitro Anticancer Screening cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A 1. Culture Cancer Cell Lines B 2. Seed Cells into 96-Well Plates A->B C 3. Add Pyrrole Analogs (Varying Concentrations) B->C D 4. Incubate for 48-72 Hours C->D E 5. Perform Viability Assay (e.g., MTT Assay) D->E F 6. Measure Absorbance E->F G 7. Calculate IC50 Values F->G H Lead Compound for Further Study G->H Identify Potent Compounds G Mechanism of Competitive Enzyme Inhibition Enzyme Enzyme (e.g., Kinase, COX-2) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Substrate Substrate Substrate->ES_Complex Inhibitor Pyrrole Analog (Inhibitor) Inhibitor->EI_Complex Product Product ES_Complex->Product Reaction Occurs key Inhibitor competes with the substrate for the enzyme's active site.

References

"spectroscopic comparison of 1H-pyrrol-2-amine with other pyrrole isomers"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomeric structures is a critical step in chemical synthesis and characterization. This guide provides a detailed spectroscopic comparison of 1H-pyrrol-2-amine and its key isomer, 1H-pyrrol-3-amine, offering a clear methodology for their differentiation based on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

The positional isomerism of the amino group on the pyrrole ring gives rise to distinct electronic environments, resulting in unique spectroscopic fingerprints for each compound. Understanding these differences is paramount for unambiguous structural assignment and ensuring the purity of synthesized materials. This guide presents a summary of expected and reported spectroscopic data, outlines the experimental protocols for acquiring such data, and provides a logical workflow for isomeric differentiation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features expected for this compound and 1H-pyrrol-3-amine. These values are based on a combination of theoretical predictions and data from related pyrrole derivatives, providing a reliable framework for comparison.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonThis compound (Predicted)1H-Pyrrol-3-amine (Predicted)Rationale for Differentiation
NH (ring) ~8.0 - 8.5~7.8 - 8.3The position of the electron-donating amino group influences the shielding of the ring NH proton.
NH₂ ~3.5 - 4.5~3.4 - 4.4Broad signals, position can vary with concentration and solvent.
H3 ~5.8 - 6.0-The amino group at C2 strongly shields the adjacent H3 proton.
H4 ~6.5 - 6.7~6.6 - 6.8
H5 ~6.2 - 6.4~6.1 - 6.3
H2 -~6.7 - 6.9
H5 -~6.1 - 6.3

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonThis compound (Predicted)1H-Pyrrol-3-amine (Predicted)Rationale for Differentiation
C2 ~145 - 150~118 - 122The carbon directly attached to the amino group (C2 in the 2-amino isomer) is significantly deshielded.
C3 ~95 - 100~125 - 130The amino group at C3 results in a deshielded C3.
C4 ~110 - 115~112 - 117
C5 ~105 - 110~108 - 113

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupThis compound1H-Pyrrol-3-amineRationale for Differentiation
N-H Stretch (ring) ~3400 - 3450~3400 - 3450A sharp to medium band.
N-H Stretch (amine) ~3200 - 3400~3200 - 3400Typically two bands for a primary amine (symmetric and asymmetric stretching).
C=C Stretch (ring) ~1550 - 1600~1550 - 1600
C-N Stretch ~1250 - 1350~1250 - 1350The exact position can be influenced by the substitution pattern.

Table 4: Mass Spectrometry (Electron Ionization)

IonThis compound1H-Pyrrol-3-amineRationale for Differentiation
Molecular Ion (M⁺) m/z 82m/z 82Both isomers have the same molecular weight.
Key Fragments Loss of HCN, NH₂Loss of HCN, NH₂While the primary fragments may be similar, the relative intensities of the fragment ions can differ due to the different stabilities of the resulting radical cations, providing a potential avenue for differentiation.

Experimental Protocols

Accurate spectroscopic data is contingent on standardized experimental procedures. The following are general protocols for the acquisition of NMR, IR, and MS data for aminopyrrole isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the aminopyrrole sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 160 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Thin Film (for liquids/oils): Place a drop of the sample between two NaCl or KBr plates.

    • KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using the spectrum of the empty sample holder.

3. Mass Spectrometry (MS)

  • Sample Introduction:

    • Direct Infusion (for pure samples): Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Separate the sample on a GC column before introduction into the mass spectrometer. This is particularly useful for analyzing mixtures.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-200.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic approach to distinguish between this compound and 1H-pyrrol-3-amine using the spectroscopic techniques discussed.

Spectroscopic_Comparison_Workflow start Unknown Aminopyrrole Isomer ms Mass Spectrometry (EI) start->ms Initial Analysis ir IR Spectroscopy start->ir Complementary Analysis mol_ion Molecular Ion at m/z 82? ms->mol_ion nmr NMR Spectroscopy (¹H and ¹³C) nmr_analysis Analyze Chemical Shifts and Coupling Patterns nmr->nmr_analysis ir_analysis Analyze N-H and Fingerprint Regions ir->ir_analysis mol_ion->start No, Re-evaluate Sample mol_ion->nmr Yes isomer_2 This compound nmr_analysis->isomer_2 Distinct C2 and H3 signals isomer_3 1H-Pyrrol-3-amine nmr_analysis->isomer_3 Distinct C3 and H2 signals conclusion Structural Confirmation ir_analysis->conclusion isomer_2->conclusion isomer_3->conclusion

Caption: Workflow for the spectroscopic differentiation of aminopyrrole isomers.

By following this structured approach and comparing the acquired data with the reference tables, researchers can confidently distinguish between this compound and 1H-pyrrol-3-amine, ensuring the integrity of their chemical studies and the successful progression of their research and development endeavors.

Novel 2-Aminopyrrole Derivatives Demonstrate Potent Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of newly synthesized 2-aminopyrrole derivatives reveals significant antibacterial potential, with some compounds exhibiting greater efficacy than conventional antibiotics against specific bacterial strains. These findings highlight a promising avenue for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Researchers have synthesized and evaluated a series of novel 2-aminopyrrole derivatives, demonstrating their potent antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.[1][2][3] The studies underscore the potential of the pyrrole scaffold as a foundational structure for the development of new antibacterial drugs.[3][4] This guide provides a comparative overview of the antibacterial performance of these novel compounds, supported by experimental data and detailed methodologies.

Comparative Antibacterial Activity

The antibacterial efficacy of various 2-aminopyrrole derivatives was assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. The results, summarized in the table below, showcase the varying degrees of activity against different bacterial species.

CompoundTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrileEscherichia coli32Amoxicillin256
Ethyl 5-chloro-2-methyl-1-propyl-4-[({[4-(pyrrolidin-1-ylsulfonyl)benzoyl]oxy}imino)methyl]-1H-pyrrole-3-carboxylateProteus mirabilis7.81Decasan15.625
O-acyloximes of 4-formylpyrroles derivativesVarious Bacteria7.81 - 125Not Specified-
Marinopyrrole AStaphylococcus aureus0.25Not Specified-
Marinopyrrole ABacillus subtilis0.125Not Specified-

Notably, 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile exhibited significantly stronger activity against Escherichia coli than the commonly used antibiotic amoxicillin.[3] Furthermore, certain O-acyloximes of 4-formylpyrroles and marinopyrrole derivatives have shown promising MIC values against a spectrum of bacteria, indicating broad-spectrum potential.[3]

Experimental Protocols

The antibacterial activity of the novel 2-aminopyrrole derivatives was determined using established and validated methodologies to ensure accuracy and reproducibility. The primary methods employed were the disk diffusion assay and the broth microdilution method for MIC determination.

Disk Diffusion Assay

The disk diffusion assay is a qualitative method used to screen for antimicrobial activity.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and evenly streaked across the surface of a Mueller-Hinton agar plate.

  • Application of Test Compounds: Sterile paper disks impregnated with a known concentration of the synthesized 2-aminopyrrole derivatives are placed on the inoculated agar surface.

  • Incubation: The plates are incubated at a temperature of 37°C for a period of 18-24 hours.

  • Observation: The diameter of the zone of inhibition, the clear area around the disk where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Broth Microdilution Method (for MIC Determination)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Compound Dilutions: Serial twofold dilutions of the 2-aminopyrrole derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Controls: Positive control wells (containing only the growth medium and bacteria) and negative control wells (containing only the growth medium) are included.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Experimental Workflow

The overall process for assessing the antibacterial activity of the novel 2-aminopyrrole derivatives can be visualized in the following workflow diagram.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antibacterial Screening cluster_quantitative Quantitative Analysis synthesis Synthesis of Novel 2-Aminopyrrole Derivatives characterization Structural Characterization (NMR, Mass Spec) synthesis->characterization disk_diffusion Disk Diffusion Assay (Qualitative Screening) characterization->disk_diffusion select_active Selection of Active Compounds disk_diffusion->select_active mic_determination Broth Microdilution (MIC Determination) select_active->mic_determination data_analysis Data Analysis & Comparison mic_determination->data_analysis

Caption: Workflow for Synthesis and Antibacterial Evaluation.

Conclusion

The presented data strongly suggest that novel 2-aminopyrrole derivatives are a promising class of compounds for the development of new antibacterial agents. Their potent activity, in some cases surpassing that of existing antibiotics, warrants further investigation, including mechanism of action studies, toxicity profiling, and in vivo efficacy trials. The detailed experimental protocols provided here serve as a foundation for future research in this critical area of drug discovery.

References

2-Aminopyrrole Derivatives as Broad-Spectrum Metallo-β-Lactamase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers have identified a series of 2-aminopyrrole compounds as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, supported by experimental data and detailed protocols, to aid in the development of next-generation antibiotics.

A significant challenge in combating bacterial infections is the emergence of resistance mechanisms, with the production of MBLs being a critical factor. These enzymes hydrolyze the β-lactam ring of antibiotics like penicillins, cephalosporins, and carbapenems, rendering them ineffective. The development of MBL inhibitors that can be co-administered with these antibiotics is a promising strategy to restore their efficacy.

This guide focuses on the SAR of derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, a promising scaffold for MBL inhibition. By systematically modifying this core structure, researchers have elucidated key chemical features that govern the inhibitory potency and spectrum against different MBL subclasses.

Comparative Inhibitory Activity

The inhibitory activities of a series of 2-aminopyrrole derivatives were evaluated against three main subclasses of MBLs: IMP-1 (subclass B1), CphA (subclass B2), and AIM-1 (subclass B3). The data, presented as inhibition constants (Ki) in micromolar (µM) concentrations, are summarized in the table below. Lower Ki values indicate greater inhibitory potency.

CompoundR GroupIMP-1 Ki (µM)CphA Ki (µM)AIM-1 Ki (µM)
5a H21 ± 2>10025 ± 2
10 COCH31.5 ± 0.1>10018 ± 1
11 COCF31.3 ± 0.1>10011 ± 1
12 COPh3.5 ± 0.38 ± 15.0 ± 0.4
13 SO2CH318 ± 1>10020 ± 2

Structure-Activity Relationship (SAR) Insights

The SAR studies revealed several critical structural features for potent MBL inhibition:

  • The 2-Amino Group: Acylation of the 2-amino group of the lead compound 5a with small acyl groups, such as acetyl (10 ) and trifluoroacetyl (11 ), significantly enhanced the inhibitory activity against IMP-1.[1][2] This suggests that this position can be modified to optimize interactions with the enzyme's active site.

  • Aromatic Acylation: Introduction of a benzoyl group (12 ) at the 2-amino position resulted in a broad-spectrum inhibitor with potent activity against all three MBL subclasses tested.[1][2] This highlights the importance of an aromatic moiety for achieving broad-spectrum inhibition.

  • Sulfonylation: In contrast, sulfonylation of the 2-amino group with a methanesulfonyl group (13 ) led to a slight decrease in activity against IMP-1 and no significant inhibition of CphA and AIM-1, indicating that a sulfonamide at this position is not favorable for potent, broad-spectrum activity.[1][2]

  • Core Scaffold Importance: The core 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile structure is crucial for activity. The 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain are all considered important for the inhibitory potency of these compounds.[1][2]

Experimental Protocols

Metallo-β-Lactamase Inhibition Assay

The inhibitory activity of the 2-aminopyrrole compounds was determined using a spectrophotometric assay with the chromogenic cephalosporin, nitrocefin, as the substrate.

Materials:

  • Purified MBL enzymes (IMP-1, CphA, AIM-1)

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl2

  • Nitrocefin solution (100 µM in assay buffer)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • A reaction mixture containing the assay buffer and the respective MBL enzyme was prepared in the wells of a 96-well plate.

  • The test compounds were added to the wells at various concentrations, and the plate was incubated for a pre-determined time to allow for inhibitor binding.

  • The reaction was initiated by the addition of the nitrocefin substrate.

  • The hydrolysis of nitrocefin was monitored by measuring the increase in absorbance at 486 nm over time.

  • The initial reaction rates were calculated for each inhibitor concentration.

  • Inhibition constants (Ki) were determined by fitting the data to the appropriate enzyme inhibition model.

Visualizing the Mechanism of Action

The following diagrams illustrate the mechanism of β-lactam resistance mediated by MBLs and the proposed workflow for identifying MBL inhibitors.

MBL_Mechanism cluster_0 Bacterial Cell Beta-Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta-Lactam_Antibiotic->PBP Inhibits MBL Metallo-β-Lactamase (MBL) Beta-Lactam_Antibiotic->MBL Hydrolyzed by Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Inactive_Antibiotic Inactive Antibiotic MBL->Inactive_Antibiotic Inhibitor 2-Aminopyrrole Inhibitor Inhibitor->MBL Inhibits

Caption: Mechanism of MBL-mediated antibiotic resistance and inhibition.

Experimental_Workflow Start Synthesize 2-Aminopyrrole Derivatives Assay Perform MBL Inhibition Assay (e.g., with Nitrocefin) Start->Assay Data_Analysis Determine Ki or IC50 Values Assay->Data_Analysis SAR Analyze Structure-Activity Relationships (SAR) Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for SAR studies of 2-aminopyrrole MBL inhibitors.

References

A Comparative Guide to the Verification of Commercial vs. Synthesized 1H-Pyrrol-2-amine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unequivocal confirmation of a chemical's identity and purity is paramount. This guide provides a comparative analysis of commercially sourced versus synthetically produced 1H-pyrrol-2-amine, offering detailed experimental protocols and data to aid in its positive identification.

The identity and purity of this compound, a valuable building block in medicinal chemistry, can be rigorously assessed through a combination of spectroscopic and chromatographic techniques. This guide outlines the expected data for both commercial and synthesized samples, highlighting potential discrepancies and impurities that may arise during synthesis.

Spectroscopic and Chromatographic Analysis: A Comparative Overview

A hallmark of a pure sample of this compound is its characteristic spectroscopic signature. The following tables summarize the expected analytical data for a high-purity sample, which can be used as a benchmark for comparison.

Analytical Technique Parameter Expected Value for this compound
1H NMR (in CDCl3)Chemical Shift (δ)~6.5-6.7 ppm (m, 1H), ~6.0-6.2 ppm (m, 1H), ~5.7-5.9 ppm (m, 1H), ~3.5-4.5 ppm (br s, 2H, -NH2), ~7.5-8.5 ppm (br s, 1H, -NH)
13C NMR (Computed)Chemical Shift (δ)C2: ~140-150 ppm, C3: ~100-110 ppm, C4: ~105-115 ppm, C5: ~115-125 ppm
Mass Spectrometry (MS) Molecular Ion [M]+m/z = 82.11
Purity (Typical) Commercial≥95% (often by HPLC or GC)
SynthesizedVariable, dependent on purification

Experimental Protocols for Identity Confirmation

To verify the identity and purity of a sample of this compound, the following experimental protocols are recommended.

Synthesis of this compound (Illustrative Paal-Knorr Synthesis)

Potential Impurities from Synthesis:

  • Starting materials: Unreacted 1,4-dicarbonyl compounds or the amine source.

  • Byproducts: Furan derivatives can be a common byproduct in Paal-Knorr synthesis, especially under acidic conditions.[1] Polymerization of the starting materials or the product can also lead to tarry impurities.[1]

  • Solvent Residues: Residual solvents from the reaction or purification steps.

Analytical Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • 1H NMR Spectroscopy: Acquire a standard proton NMR spectrum. The spectrum of this compound should exhibit distinct signals for the three pyrrole ring protons, the amine protons, and the pyrrole NH proton. The chemical shifts and coupling patterns are characteristic of the molecule's structure.

  • 13C NMR Spectroscopy: Acquire a proton-decoupled carbon NMR spectrum. The number of signals will correspond to the number of unique carbon atoms in the molecule.

2. Mass Spectrometry (MS)

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for determining the molecular weight and assessing purity.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (82.11 g/mol ).[1] The fragmentation pattern can provide further structural confirmation.

3. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the sample.

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with a suitable modifier like formic acid or trifluoroacetic acid.

    • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Data Analysis: The purity is determined by the area percentage of the main peak. Commercial suppliers often provide a certificate of analysis with the specified purity determined by HPLC.

Visualizing the Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of a sample of this compound.

Workflow for Identity Confirmation of this compound cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_conclusion Conclusion Commercial Commercial Sample NMR NMR Spectroscopy (1H, 13C) Commercial->NMR MS Mass Spectrometry (GC-MS or LC-MS) Commercial->MS HPLC HPLC Commercial->HPLC Synthesized Synthesized Sample Synthesized->NMR Synthesized->MS Synthesized->HPLC Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity Impurities Impurity Profile NMR->Impurities MS->Structure MS->Purity MS->Impurities HPLC->Purity HPLC->Impurities IdentityConfirmed Identity Confirmed Structure->IdentityConfirmed IdentityNotConfirmed Identity Not Confirmed Structure->IdentityNotConfirmed Purity->IdentityConfirmed Purity->IdentityNotConfirmed Impurities->IdentityNotConfirmed

Caption: Workflow for confirming the identity of this compound.

Signaling Pathway for Method Selection

The choice of analytical methods can be guided by the specific information required by the researcher.

Decision Pathway for Analytical Method Selection Start Start: Need to Verify This compound Question1 Primary Goal? Start->Question1 Goal_Structure Confirm Chemical Structure Question1->Goal_Structure Structure Goal_Purity Determine Purity Question1->Goal_Purity Purity Goal_Impurities Identify Impurities Question1->Goal_Impurities Impurities Method_NMR 1H and 13C NMR Goal_Structure->Method_NMR Method_MS Mass Spectrometry Goal_Structure->Method_MS Method_HPLC HPLC Goal_Purity->Method_HPLC Goal_Impurities->Method_NMR Goal_Impurities->Method_MS End End: Characterization Complete Method_NMR->End Method_MS->End Method_HPLC->End

Caption: Decision pathway for selecting analytical methods.

By following these guidelines and comparing experimental data to the provided benchmarks, researchers can confidently verify the identity and purity of their this compound samples, ensuring the reliability and reproducibility of their scientific endeavors.

References

"comparative study of different synthetic routes to 2-aminopyrroles"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 2-Aminopyrroles

Authored for: Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] Its prevalence in bioactive molecules has driven the development of diverse and innovative synthetic strategies. This guide provides a comparative analysis of three prominent modern synthetic routes to polysubstituted 2-aminopyrroles, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific applications.

Multicomponent Reaction of N-Tosylimines, DMAD, and Isocyanides (Nair Synthesis)

This approach, developed by Nair and colleagues, is a powerful one-pot, three-component reaction (3-CR) that efficiently constructs the 2-aminopyrrole core from readily available starting materials. The reaction proceeds via the formation of a zwitterionic intermediate from an isocyanide and dimethyl acetylenedicarboxylate (DMAD), which is then trapped by an N-tosylimine. A subsequent intramolecular rearrangement and[2][3]-hydride shift yields the final product.[4] This method is noted for its high convergence and good yields.[4]

Logical Workflow: Nair Three-Component Synthesis

SM1 N-Tosylimine INT2 Imino-lactam Adduct SM1->INT2 + Zwitterion (INT1) SM2 Isocyanide INT1 Zwitterionic Intermediate SM2->INT1 + DMAD SM3 DMAD PROD 2-Aminopyrrole INT2->PROD [1,5] H Shift

Caption: Workflow for the Nair three-component synthesis of 2-aminopyrroles.

Performance Data

The versatility of this reaction is demonstrated with various substituted N-tosylimines and different isocyanides.

EntryN-Tosylimine fromIsocyanideConditionsYield (%)
1Benzaldehydetert-Butyl isocyanideDichloromethane, rt, 4h85
24-Chlorobenzaldehydetert-Butyl isocyanideDichloromethane, rt, 4h82
32-Chlorobenzaldehydetert-Butyl isocyanideDichloromethane, rt, 4h88
44-Methoxybenzaldehydetert-Butyl isocyanideDichloromethane, rt, 5h84
5BenzaldehydeCyclohexyl isocyanideDichloromethane, rt, 4h82
62-ChlorobenzaldehydeCyclohexyl isocyanideDichloromethane, rt, 4h85

Data sourced from Nair et al., J. Org. Chem. 2001, 66, 4427-4429.

Experimental Protocol

General Procedure for the Three-Component Synthesis of 2-Aminopyrroles: To a solution of the N-tosylimine (1 mmol) in dry dichloromethane (10 mL), the isocyanide (1.2 mmol) is added and the mixture is stirred for 5 minutes at room temperature. Dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature for the time specified (typically 4-5 hours). After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then subjected to column chromatography on silica gel (using a hexane-ethyl acetate mixture as the eluent) to afford the pure 2-aminopyrrole product.

Multicomponent Synthesis from N-Sulfonamido-acetophenones (Frolova/Kornienko Synthesis)

This one-pot method provides access to highly substituted 2-aminopyrroles from N-(sulfonamido)-acetophenones, various aldehydes, and an activated methylene compound (e.g., malononitrile).[5] The reaction proceeds through the formation of intermediate pyrrolines, which are then oxidized in the same pot using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the aromatic 2-aminopyrrole. This strategy is highly flexible and has been used in the total synthesis of natural products like Rigidins A-D.

Logical Workflow: Frolova/Kornienko Multicomponent Synthesis

SM1 N-Sulfonamido- acetophenone INT1 Substituted 2-Pyrroline SM1->INT1 + Aldehyde + Malononitrile SM2 Aldehyde SM2->INT1 SM3 Malononitrile SM3->INT1 PROD Pentasubstituted 2-Aminopyrrole INT1->PROD Oxidation (DDQ)

Caption: Workflow for the Frolova/Kornienko one-pot synthesis of 2-aminopyrroles.

Performance Data

This reaction demonstrates broad substrate scope with respect to the aldehyde component.

EntryN-Sulfonamido-acetophenoneAldehydeConditionsYield (%)
1N-(p-Tolylsulfonyl)acetophenone4-ChlorobenzaldehydeMeCN, rt, then DDQ85
2N-(p-Tolylsulfonyl)acetophenone4-BromobenzaldehydeMeCN, rt, then DDQ86
3N-(p-Tolylsulfonyl)acetophenone4-FluorobenzaldehydeMeCN, rt, then DDQ81
4N-(p-Tolylsulfonyl)acetophenone2-ThiophenecarboxaldehydeMeCN, rt, then DDQ75
5N-(p-Tolylsulfonyl)acetophenoneCyclohexanecarboxaldehydeMeCN, rt, then DDQ65
6N-(Methylsulfonyl)acetophenone4-ChlorobenzaldehydeMeCN, rt, then DDQ91

Data sourced from Frolova et al., Org. Lett. 2011, 13, 1118-1121.

Experimental Protocol

General Procedure for the One-Pot Synthesis of Pentasubstituted 2-Aminopyrroles: To a solution of the N-(arylsulfonamido)-acetophenone (1.0 mmol), aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in acetonitrile (5 mL), piperidine (0.2 mmol) is added. The mixture is stirred at room temperature for 2 hours. After the formation of the intermediate pyrroline is complete (monitored by TLC), DDQ (1.2 mmol) is added to the reaction mixture. Stirring is continued for an additional 1-2 hours. The solvent is then removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to give the desired 2-aminopyrrole.

Domino Synthesis via 3,4-Diaza-Cope Rearrangement

This metal-free domino reaction provides access to diversely substituted 2-aminopyrroles from N-alkynyl, N'-vinyl hydrazides.[2] The key transformation is a thermally induced propargylic 3,4-diaza-Cope rearrangement, which is followed by a tandem isomerization and a 5-exo-dig N-cyclization to form the pyrrole ring.[2] A key advantage of this method is the ability to generate a monoprotected 2-aminopyrrole, which is valuable for subsequent functionalization.[2]

Logical Workflow: Domino Synthesis via 3,4-Diaza-Cope Rearrangement

SM1 N-Alkynyl, N'-Vinyl Hydrazide INT1 Ethenimine-enamine Intermediate SM1->INT1 Heat (Toluene or Xylenes) [3,4]-Diaza-Cope Rearrangement PROD N-Boc-2-Aminopyrrole INT1->PROD Isomerization & 5-exo-dig Cyclization

Caption: Workflow for the domino synthesis of 2-aminopyrroles.

Performance Data

The reaction tolerates a variety of substituents on the alkyne moiety, and the conditions can be tuned to favor the desired monoprotected product.

EntryR¹ (Alkyne)R² (Enamine)ConditionsYield (%)
1PhenylCO₂EtXylenes, reflux, 24h82
24-TolylCO₂EtXylenes, reflux, 24h75
34-MeO-PhCO₂EtXylenes, reflux, 72h72
4CyclohexylCO₂EtXylenes, reflux, 48h70
5PhenylCO₂MeXylenes, reflux, 24h78
6PhenylCOCH₃Xylenes, reflux, 24h47

Data sourced from Padwa et al., Org. Lett. 2021, 23, 3356-3361.[2]

Experimental Protocol

General Experimental Procedure for the Domino Synthesis of 2-Aminopyrroles: A solution of the N-alkynyl, N′-vinyl hydrazide (0.2 mmol) in dry xylenes (2 mL) is heated to reflux in a sealed tube for the time indicated (24-72 hours). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the pure N-Boc-protected 2-aminopyrrole.[2]

Comparative Summary

FeatureNair 3-CRFrolova/Kornienko MCRDomino Synthesis
Type Three-Component ReactionOne-Pot, Three-ComponentDomino (Cascade) Reaction
Key Advantage High convergence, operational simplicityHigh substrate diversity, access to pentasubstituted pyrrolesMetal-free, provides selectively protected products
Starting Materials N-Tosylimines, Isocyanides, DMADN-Sulfonamido-acetophenones, Aldehydes, MalononitrileN-Alkynyl, N'-Vinyl Hydrazides
Reaction Conditions Room temperatureRoom temp, then oxidationReflux (high temperature)
Reagents/Catalysts None (stoichiometric)Piperidine (cat.), DDQ (oxidant)None (thermal)
Typical Yields 80-90%65-90%70-85%
Limitations Requires pre-synthesis of N-tosyliminesRequires stoichiometric oxidant (DDQ)Requires synthesis of hydrazide precursor; high temp

References

Safety Operating Guide

Proper Disposal of 1H-pyrrol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides procedural guidance for the disposal of 1H-pyrrol-2-amine. It is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer and your institution's specific environmental health and safety (EHS) protocols. Always consult your institution's EHS department for specific requirements.

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a heterocyclic amine, this compound requires handling as hazardous chemical waste. Disposal should be conducted in strict accordance with institutional and regulatory guidelines.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of this compound and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood.

**Step-by-Step Disposal Protocol

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials, in a designated hazardous waste container.

    • Crucially, do not mix this compound waste with incompatible materials, particularly strong oxidizing agents and acids, to prevent hazardous reactions. [1] Keep amine waste streams separate from other chemical waste.[1]

  • Containerization:

    • Use a chemically compatible container, preferably the original container, for waste collection. The container must be in good condition, with a secure, tightly sealed lid to prevent leaks or the release of vapors.[1]

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include any other components of the waste mixture.

    • Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area away from heat sources and direct sunlight.[1]

  • Disposal of Contaminated Materials:

    • Solid Waste: Disposable items such as gloves, pipette tips, and absorbent pads contaminated with this compound should be placed in the designated solid hazardous waste container.

    • Liquid Waste: Solutions containing this compound must be collected in a designated liquid hazardous waste container. Do not dispose of this waste down the drain.[2]

    • Empty Containers: To be disposed of as non-hazardous waste, empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol).[3] The rinsate from each rinse must be collected and disposed of as hazardous liquid waste. After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[3]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[2] All disposal must be conducted at an approved waste disposal plant.[2][4]

Spill Management

In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department. If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Collect the absorbent material and all contaminated cleaning supplies in a sealed, labeled hazardous waste container for proper disposal.

Summary of Disposal and Safety Information

Parameter Guideline Primary Hazard Class (Anticipated)
Waste Classification Hazardous Chemical WasteAcute Toxicity, Skin Corrosion/Irritation, Eye Damage
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat-
Waste Container Labeled, sealed, compatible container-
Storage Designated, cool, well-ventilated area-
Disposal Method Collection by institutional EHS for incineration or other approved methods.[2][4]-
Incompatible Wastes Strong oxidizing agents, acids-
Spill Cleanup Absorb with inert material, collect as hazardous waste-

Experimental Workflow for Disposal

DisposalWorkflow cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Work in a Ventilated Area A->B C Identify this compound Waste (Solid, Liquid, Contaminated Items) B->C D Segregate from Incompatible Wastes (e.g., Acids, Oxidizers) C->D E Use Labeled, Compatible Hazardous Waste Container D->E F Seal Container Tightly E->F G Store in Designated Satellite Accumulation Area F->G H Contact Institutional EHS for Waste Pickup G->H I Transport to Approved Waste Disposal Facility H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1H-pyrrol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Summary: Based on the toxicological data of similar compounds, 1H-pyrrol-2-amine is anticipated to be toxic if swallowed, harmful if inhaled, and may cause serious eye damage and skin irritation.[1] It is also expected to be a flammable liquid and vapor. Adherence to appropriate personal protective equipment (PPE) protocols and handling procedures is critical to minimize any potential exposure.

Personal Protective Equipment (PPE)

A robust PPE program is fundamental for the safe handling of this compound. The following table summarizes the recommended equipment.

Protection TypeRecommended EquipmentStandards/Specifications
Eye and Face Chemical safety goggles or a face shield.Must conform to EN166 (EU) or be NIOSH (US) approved.[1]
Skin Chemical-resistant gloves (e.g., Nitrile rubber) and a flame-retardant antistatic lab coat or protective suit.[1]Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate or vapors/aerosols are generated, a full-face respirator with appropriate cartridges is required.[1]NIOSH approved.
Footwear Safety footwear or safety gumboots.[1]---
Operational Plan: Safe Handling and Storage

A meticulous operational protocol is essential to ensure the safety of all laboratory personnel.

Preparation:

  • Ensure that an emergency eyewash station and a safety shower are readily accessible and in good working order.[1]

  • All personnel must be thoroughly trained on the potential hazards, handling protocols, and emergency procedures associated with this chemical.

  • Work should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.

Handling:

  • Avoid all personal contact, including inhalation of vapors or aerosols.[2]

  • Wear the appropriate PPE as detailed in the table above.

  • Use only non-sparking tools and take precautionary measures against static discharge.

  • Keep the container tightly closed when not in use.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling the substance.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

  • The storage area should be kept locked up and accessible only to authorized personnel.[1]

  • Store under an inert gas as the compound may be sensitive to air, light, and moisture.

  • Keep away from heat, sparks, open flames, and other sources of ignition.

Spill Management and Waste Disposal

Spill Management:

  • In the event of a spill, immediately evacuate the area.[1]

  • Wear full PPE, including respiratory protection, before attempting to clean the spill.[1]

  • Contain and absorb the spill using an inert material such as sand, earth, or a commercial absorbent like Chemizorb®.[1]

  • Collect the absorbed material into a labeled, compatible container for disposal.[1]

  • Ventilate the area and thoroughly wash the spill site after the material has been completely removed.[1]

  • Do not allow the product to enter drains.

Waste Disposal:

  • All waste material must be disposed of in accordance with national and local regulations.

  • Collect waste in designated, compatible, and properly labeled containers.

  • Do not mix with other waste.

  • Contaminated packaging should be treated with the same precautions as the chemical itself.

  • Arrange for a licensed hazardous waste disposal company to handle the disposal of the chemical and its containers.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup prep_materials Gather Materials and Reagents prep_setup->prep_materials handle_transfer Carefully Transfer and Handle Chemical prep_materials->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction emergency_spill Spill Response Protocol handle_transfer->emergency_spill emergency_exposure First Aid for Exposure handle_transfer->emergency_exposure handle_monitoring Monitor Reaction and Environment handle_reaction->handle_monitoring handle_reaction->emergency_spill handle_reaction->emergency_exposure cleanup_decon Decontaminate Equipment and Work Surfaces handle_monitoring->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose of Waste via Authorized Channels cleanup_waste->cleanup_disposal

Caption: Safe handling workflow for this compound.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.